molecular formula C96H86N4O2S4 B12090545 Itic-M

Itic-M

カタログ番号: B12090545
分子量: 1456.0 g/mol
InChIキー: POPQTDZOTZRWQX-SLEPYUFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Itic-M is a useful research compound. Its molecular formula is C96H86N4O2S4 and its molecular weight is 1456.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C96H86N4O2S4

分子量

1456.0 g/mol

IUPAC名

2-[(2Z)-2-[[20-[(Z)-[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3/b79-49-,80-50-

InChIキー

POPQTDZOTZRWQX-SLEPYUFOSA-N

異性体SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

正規SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

製品の起源

United States

Foundational & Exploratory

ITIC-M: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

ITIC-M, a prominent non-fullerene acceptor (NFA), has garnered significant attention within the organic electronics community for its role in advancing the efficiency and stability of organic solar cells (OSCs). This technical guide provides an in-depth overview of the chemical structure, properties, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Core Properties

This compound, systematically named 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6/7-methyl)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a small molecule organic semiconductor. Its molecular structure is characterized by a large, fused-ring core, which contributes to its strong and broad absorption in the visible and near-infrared regions of the electromagnetic spectrum. The presence of methyl groups on the terminal indanone units enhances its solubility in common organic solvents and improves its miscibility with donor polymers in bulk heterojunction blends.[1]

Table 1: Core Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C96H86N4O2S4
Molecular Weight 1456.00 g/mol
CAS Number 2047352-80-5, 2047352-83-8, 2047352-86-1 (isomers)
Appearance Solid
Solubility Soluble in chloroform (B151607) and dichlorobenzene

Table 2: Electronic Properties of this compound

PropertyValue
Highest Occupied Molecular Orbital (HOMO) -5.58 eV
Lowest Unoccupied Molecular Orbital (LUMO) -3.98 eV
Bandgap (Eg) 1.6 eV

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and application of this compound. The following sections outline methodologies for key experiments. It is important to note that while this compound is commercially available, detailed public-domain synthesis protocols are not readily found.

Quantitative Solubility Determination

A precise understanding of solubility is critical for solution-based processing of this compound. The following protocol outlines a general method for determining the solubility of organic semiconductor materials, which can be adapted for this compound.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., chloroform, dichlorobenzene) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

  • Separation of Undissolved Solid:

    • Allow the solution to settle.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.2 µm PTFE) to remove any undissolved solid particles.

  • Quantification of Solute:

    • Take a precise volume of the filtered, saturated solution and evaporate the solvent completely under a stream of inert gas or in a vacuum oven.

    • Weigh the remaining solid this compound.

    • Calculate the solubility in mg/mL or mol/L.

Alternatively, UV-Vis spectroscopy can be used for quantification by preparing a calibration curve of this compound in the chosen solvent.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess this compound to solvent B Agitate at constant temperature A->B C Settle solution B->C D Filter supernatant C->D E Evaporate solvent from known volume D->E F Weigh residue E->F G Calculate solubility F->G

Quantitative Solubility Determination Workflow
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure and purity of this compound.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Instrument Parameters (General):

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • 1H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on concentration.

      • Relaxation delay: 1-2 seconds.

    • 13C NMR:

      • Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

      • Number of scans: 1024 or more, as 13C has a low natural abundance.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or a mixture of chloroform and acetonitrile).

  • Instrumentation and Analysis:

    • Ionization Technique: Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) are commonly used for large organic molecules.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap analyzers provide high resolution and mass accuracy.

    • Acquire the spectrum in positive or negative ion mode.

    • The molecular ion peak [M]+ or [M-H]- should be observed, corresponding to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.

Fabrication of this compound Based Organic Solar Cells

The primary application of this compound is as a non-fullerene acceptor in organic solar cells. The following is a general workflow for the fabrication of a conventional architecture device.

G cluster_sub Substrate Preparation cluster_layers Layer Deposition cluster_elec Electrode Deposition & Encapsulation A ITO Glass Cleaning B UV-Ozone Treatment A->B C Spin-coat Hole Transport Layer (e.g., PEDOT:PSS) B->C D Anneal HTL C->D E Spin-coat Active Layer (Donor:this compound blend) D->E F Anneal Active Layer E->F G Deposit Cathode (e.g., Ca/Al) via thermal evaporation F->G H Encapsulate Device G->H

Organic Solar Cell Fabrication Workflow

Protocol:

  • Substrate Preparation:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-ozone for 15-20 minutes to improve the work function of the ITO and enhance the wettability for subsequent layers.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of a hole transport material, such as poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS), onto the ITO substrate.

    • Anneal the substrate on a hotplate at a specified temperature (e.g., 120-150 °C) to remove residual solvent.

  • Active Layer Deposition:

    • Prepare a solution of a donor polymer (e.g., PBDB-T) and this compound in a suitable solvent like chloroform or chlorobenzene, often with a solvent additive such as 1,8-diiodooctane (B1585395) (DIO).

    • Spin-coat the active layer blend onto the HTL.

    • Thermally anneal the active layer to optimize the morphology for efficient charge separation and transport.

  • Cathode Deposition:

    • Transfer the substrates into a thermal evaporator.

    • Deposit a low work function metal cathode, typically a bilayer of Calcium and Aluminum (Ca/Al), through a shadow mask to define the device area.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture degradation.

Safety and Handling

This compound should be handled in a well-ventilated area or a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound and standardized protocols for its characterization and application. Researchers are encouraged to consult the primary literature for more specific details and optimizations related to their particular experimental setups and research goals.

References

An In-depth Technical Guide to the Photophysical Properties of the ITIC-M Non-Fullerene Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ITIC-M, a derivative of the prominent non-fullerene acceptor ITIC, has emerged as a key material in the advancement of organic photovoltaics (OPVs).[1][2] Its molecular design, featuring methyl groups on the terminal phenyl rings, enhances solubility and promotes favorable blend morphology with donor polymers, which is crucial for efficient charge separation and transport in bulk heterojunction solar cells.[1] This guide provides a comprehensive overview of the core photophysical properties of this compound, intended for researchers and scientists in the fields of organic electronics and materials science.

Molecular Structure

The chemical structure of this compound is characterized by a large, fused-ring aromatic core, which facilitates rapid charge transport. This core is flanked by electron-withdrawing end groups that influence the molecule's energy levels and absorption characteristics.

cluster_itic_m This compound Molecular Structure a Fused Aromatic Core (Indacenodithieno[3,2-b]thiophene) b Electron-Withdrawing End Groups (Dicyanomethylene-3-indanone) a->b π-conjugation c Solubilizing Side Chains (Methylated Phenyl Groups) a->c Attached to Core

Caption: A simplified representation of the key functional components of the this compound molecule.

Photophysical Properties

The photophysical properties of this compound are central to its function as a non-fullerene acceptor. These properties dictate its ability to absorb light, generate excitons, and facilitate charge transfer. The key photophysical parameters are summarized in the table below.

PropertyValue (Solution)Value (Thin Film)
Absorption Maxima (λ_abs) ~680 nm~705 nm
Emission Maxima (λ_em) Not specified in the provided search results.~830 nm
HOMO Energy Level -5.58 eV[3]-5.56 eV[3]
LUMO Energy Level -3.98 eV[3]-3.98 eV[3]
Optical Bandgap (E_g) ~1.60 eV (calculated)~1.58 eV (calculated)
Molar Extinction Coefficient (ε) Not specified in the provided search results.Not specified in the provided search results.
Photoluminescence Quantum Yield (PLQY) Not specified in the provided search results.Not specified in the provided search results.
Excited-State Lifetime (τ) Not specified in the provided search results.Short (qualitative description)

Note: The optical bandgap is estimated from the onset of the absorption spectrum.

Jablonski Diagram for Photophysical Processes

The following diagram illustrates the principal photophysical pathways in this compound upon photoexcitation.

Jablonski cluster_ground Ground State cluster_excited Excited States S0 S₀ S1 S₁ (Singlet) S0->S1 Absorption (Light) S1->S0 Fluorescence S1->S0 Non-Radiative Decay (Internal Conversion) T1 T₁ (Triplet) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (Typically weak in NFAs)

Caption: Jablonski diagram illustrating the electronic transitions in this compound.

Energy Level Diagram

The alignment of the frontier molecular orbitals (HOMO and LUMO) of this compound with a typical donor polymer is critical for efficient charge separation.

EnergyLevels cluster_donor Donor Polymer (e.g., PBDB-T) cluster_acceptor This compound Acceptor Donor_LUMO LUMO Acceptor_LUMO LUMO -3.98 eV Donor_LUMO->Acceptor_LUMO Electron Transfer Donor_HOMO HOMO Acceptor_HOMO HOMO -5.58 eV Acceptor_HOMO->Donor_HOMO Hole Transfer

Caption: Energy level alignment at a donor-acceptor interface.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the absorption maxima (λ_abs) of this compound in solution and as a thin film.

Methodology:

  • Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., chloroform (B151607) or chlorobenzene) with a known concentration.

  • Thin Film Preparation: Thin films of this compound are deposited onto a quartz substrate using a technique such as spin-coating or blade-coating from a solution. The films are typically annealed to control their morphology.[3]

  • Measurement: The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer. For solution measurements, a quartz cuvette with the pure solvent is used as a reference. For thin film measurements, a blank quartz substrate is used as a reference. The wavelength range is typically scanned from 300 nm to 900 nm.

Photoluminescence Spectroscopy

Objective: To measure the emission spectrum and determine the emission maxima (λ_em) of this compound.

Methodology:

  • Sample Preparation: Samples are prepared as described for UV-Vis spectroscopy.

  • Measurement: A spectrofluorometer is used for the measurement. The sample is excited at a wavelength where it exhibits strong absorption but is sufficiently separated from the expected emission region to avoid interference. The emitted light is collected at a 90-degree angle to the excitation beam and is passed through a monochromator to resolve the emission spectrum.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To determine the excited-state lifetime (τ) of this compound.

Methodology:

  • Excitation: The sample is excited by a pulsed laser with a short pulse duration (picosecond or femtosecond).

  • Detection: The decay of the photoluminescence intensity over time is monitored using a high-speed detector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.

  • Analysis: The decay curve is fitted to an exponential function to extract the excited-state lifetime.

Conclusion

This compound exhibits favorable photophysical properties, including strong and broad absorption in the visible and near-infrared regions and appropriate HOMO/LUMO energy levels for efficient charge transfer with common donor polymers. These characteristics underscore its potential for high-performance organic solar cells. Further research to precisely quantify parameters such as the molar extinction coefficient, photoluminescence quantum yield, and excited-state lifetime will provide a more complete understanding of its photophysics and guide the rational design of next-generation non-fullerene acceptors.

References

An In-depth Technical Guide to the Electronic Properties of ITIC-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the energy bandgap of the non-fullerene acceptor ITIC-M. This document details the experimental methodologies for these measurements and presents the data in a clear, structured format for easy comparison and reference.

Core Electronic Properties of this compound

This compound, a derivative of the well-known non-fullerene acceptor ITIC, has garnered significant attention in the field of organic electronics due to its favorable electronic properties. These properties are crucial for designing and optimizing organic photovoltaic (OPV) devices and other electronic applications.

Quantitative Data Summary

The key electronic energy levels and the bandgap of this compound are summarized in the table below. These values are essential for predicting and understanding the behavior of this compound in electronic devices, particularly for ensuring efficient charge transfer at donor-acceptor interfaces.

PropertyValue (eV)
HOMO Energy Level -5.58[1]
LUMO Energy Level -3.98[1]
Energy Bandgap (Eg) 1.60[1]

Experimental Determination of Electronic Properties

The HOMO and LUMO energy levels, along with the optical bandgap of this compound, are typically determined using electrochemical and spectroscopic techniques. The following sections provide detailed protocols for these key experiments.

Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination

Cyclic voltammetry is a standard electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Protocol:

  • Instrumentation: A three-electrode electrochemical cell connected to a potentiostat.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (silver/silver chloride) electrode.

  • Counter Electrode: Platinum wire.

  • Analyte Solution: A solution of this compound in a suitable solvent (e.g., anhydrous acetonitrile (B52724) or dichloromethane) with a concentration in the range of 10-3 to 10-4 M.

  • Supporting Electrolyte: A 0.1 M solution of an electrochemically inert salt, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), is added to the analyte solution to ensure sufficient conductivity.

  • Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum.

  • Procedure:

    • The three electrodes are immersed in the analyte solution, which has been purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

    • A potential is swept linearly from an initial value to a final value and then back to the initial value at a constant scan rate (e.g., 50 mV/s).

    • The resulting current is measured as a function of the applied potential, yielding a cyclic voltammogram.

  • Data Analysis:

    • The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.

    • The HOMO and LUMO energy levels are calculated using the following empirical formulas:

      • HOMO (eV) = -[Eox - E(Fc/Fc+) + 4.8]

      • LUMO (eV) = -[Ered - E(Fc/Fc+) + 4.8]

UV-Visible (UV-Vis) Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy is employed to measure the absorption of light by a material as a function of wavelength. The optical bandgap can be determined from the onset of absorption in the spectrum.

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Thin Film: A thin film of this compound is prepared by spin-coating a solution of the material (e.g., in chloroform (B151607) or chlorobenzene (B131634) at a concentration of ~10 mg/mL) onto a quartz or glass substrate. The substrate is then typically annealed to remove residual solvent and improve film morphology.

    • Solution: A dilute solution of this compound is prepared in a suitable solvent (e.g., chloroform) in a quartz cuvette.

  • Procedure:

    • A baseline spectrum is recorded using a blank substrate or a cuvette containing only the solvent.

    • The absorption spectrum of the this compound sample is then recorded over a specific wavelength range (e.g., 300-900 nm).

  • Data Analysis:

    • The absorption onset (λonset) is determined from the long-wavelength edge of the absorption spectrum.

    • The optical bandgap (Eg) is calculated using the following equation:

      • Eg (eV) = 1240 / λonset (nm)

Visualizing Molecular Structure and Experimental Workflow

To further aid in the understanding of this compound and its characterization, the following diagrams are provided.

ITIC_M_Structure cluster_core Indacenodithiophene Core cluster_endgroups End Groups cluster_sidechains Side Chains IDT IDT Endgroup1 Methyl-Substituted Dicyanomethyleneindanone IDT->Endgroup1 Endgroup2 Methyl-Substituted Dicyanomethyleneindanone IDT->Endgroup2 Sidechain1 4-hexylphenyl IDT->Sidechain1 Sidechain2 4-hexylphenyl IDT->Sidechain2 Sidechain3 4-hexylphenyl IDT->Sidechain3 Sidechain4 4-hexylphenyl IDT->Sidechain4

Caption: Simplified molecular structure of this compound.

Experimental_Workflow cluster_CV Cyclic Voltammetry cluster_UVVis UV-Vis Spectroscopy CV_Sample Prepare this compound Solution (with electrolyte) CV_Measurement Perform CV Scan (3-electrode cell) CV_Sample->CV_Measurement CV_Analysis Determine E_ox and E_red CV_Measurement->CV_Analysis CV_Result Calculate HOMO & LUMO Levels CV_Analysis->CV_Result UV_Sample Prepare this compound Thin Film (on quartz substrate) UV_Measurement Record Absorption Spectrum UV_Sample->UV_Measurement UV_Analysis Determine Absorption Onset (λ_onset) UV_Measurement->UV_Analysis UV_Result Calculate Optical Bandgap (Eg) UV_Analysis->UV_Result

Caption: Experimental workflow for electronic characterization.

References

An In-Depth Technical Guide to the Absorption Spectrum of ITIC-M in Thin Film

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption spectrum of ITIC-M, a prominent non-fullerene acceptor in the field of organic photovoltaics. This document details the optical properties of this compound in its thin-film state, outlines experimental protocols for its characterization, and presents a workflow for its application in organic solar cells.

Core Concepts: The Significance of the Absorption Spectrum

This compound (3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6/7-methyl)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) is a small molecule, non-fullerene acceptor (NFA) that has garnered significant attention for its role in high-efficiency organic solar cells (OSCs). A key determinant of an OSC's performance is the light-harvesting capability of its active layer, which is directly related to the absorption spectrum of its constituent materials.

This compound exhibits strong and broad absorption in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[1] This characteristic is crucial for capturing a larger portion of the solar spectrum, thereby enhancing the generation of excitons (bound electron-hole pairs) and ultimately increasing the power conversion efficiency (PCE) of the solar cell. The absorption properties of this compound in the solid, thin-film state are of particular importance as this is the form in which it is utilized in a device.

Quantitative Data on Thin-Film Absorption

The absorption spectrum of this compound in a thin film is characterized by a significant redshift compared to its spectrum in solution. This is attributed to stronger intermolecular interactions and aggregation in the solid state. The spectral characteristics can be influenced by various processing parameters, including the choice of solvent, the use of solvent additives, and post-deposition thermal annealing.

MaterialConditionAbsorption Maximum (λmax)Reference
This compoundIn PBDB-T blend film, with DIO additive, annealed at 100°CBroad absorption from ~550 nm to ~750 nm[2]
ITICThin filmPeak at ~700 nm[3]
ITICThin film, annealed at 100°CMain absorption band between 550 nm and 750 nm[4]
ITICThin film, annealed at 240°CMain absorption band between 550 nm and 750 nm[4]
m-ITICThin filmAbsorption peak at ~670 nm[5]

Note: The absorption spectrum of this compound is broad, often exhibiting a main absorption peak with a shoulder at shorter wavelengths. The values presented should be considered as representative, as the exact peak positions can vary depending on the specific processing conditions and the donor polymer it is blended with.

Experimental Protocols

Preparation of this compound Thin Films for Spectroscopic Analysis

This protocol details the preparation of this compound thin films on a quartz substrate for UV-Vis-NIR absorption measurements using the spin-coating technique.

Materials and Equipment:

  • This compound powder

  • High-purity solvent (e.g., chloroform, chlorobenzene)

  • Solvent additive (optional, e.g., 1,8-diiodooctane (B1585395) (DIO))

  • Quartz substrates

  • Sonicator

  • Nitrogen gas source

  • Spin coater

  • Hotplate

  • UV-Vis-NIR spectrophotometer

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the quartz substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15 minutes to remove any residual organic contaminants and improve the wettability of the surface.

  • Solution Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene) at a specific concentration (e.g., 10 mg/mL).

    • If using a solvent additive like DIO, add it to the solution at a predetermined volume percentage (e.g., 0.5% v/v).

    • Stir the solution overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.

  • Thin Film Deposition:

    • Place a cleaned quartz substrate onto the chuck of the spin coater.

    • Dispense a specific volume of the this compound solution onto the center of the substrate.

    • Spin-coat the solution at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds). The spin speed and time will determine the thickness of the film.[6]

  • Annealing (Optional):

    • To investigate the effect of thermal treatment, place the coated substrate on a hotplate in an inert atmosphere.

    • Anneal the film at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 10 minutes).[2]

UV-Vis-NIR Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of the prepared this compound thin film.

Procedure:

  • Spectrophotometer Setup:

    • Turn on the UV-Vis-NIR spectrophotometer and allow the lamps to stabilize.

    • Set the desired wavelength range for the measurement (e.g., 300 nm to 900 nm).

  • Baseline Correction:

    • Place a clean, uncoated quartz substrate in the sample holder to record a baseline spectrum. This will account for the absorption and reflection of the substrate.

  • Sample Measurement:

    • Replace the blank substrate with the this compound coated substrate.

    • Acquire the absorption spectrum of the thin film.

Workflow and Signaling Pathways

Organic Solar Cell Fabrication and Characterization Workflow

The following diagram illustrates the typical workflow for fabricating and characterizing an organic solar cell incorporating an this compound-based active layer.

Organic Solar Cell Fabrication and Characterization Workflow cluster_0 Device Fabrication cluster_1 Device Characterization A Substrate Cleaning (ITO-coated glass) B Deposition of Hole Transport Layer (e.g., PEDOT:PSS) A->B Spin Coating C Deposition of Active Layer (Donor:this compound blend) B->C Spin Coating D Deposition of Electron Transport Layer (optional) C->D Spin Coating or Evaporation E Deposition of Metal Cathode (e.g., Al) D->E Thermal Evaporation F Current Density-Voltage (J-V) Measurement E->F H Morphological Characterization (e.g., AFM) E->H G External Quantum Efficiency (EQE) Measurement F->G

Caption: Workflow for the fabrication and characterization of an this compound-based organic solar cell.

Exciton Dynamics and Charge Generation Pathway

The following diagram illustrates the fundamental photophysical processes occurring within the active layer of an this compound-based organic solar cell upon illumination.

Exciton Dynamics and Charge Generation cluster_0 Donor Material cluster_1 This compound (Acceptor) Donor_GS Ground State (S0) Donor_ES Excited State (S1) (Exciton) Donor_GS->Donor_ES Acceptor_CT Charge Transfer State Donor_ES->Acceptor_CT 2. Exciton Diffusion & Dissociation Acceptor_GS Ground State (S0) Acceptor_ES Excited State (S1) Acceptor_CS Charge Separated State Acceptor_CT->Acceptor_CS 3. Charge Separation Hole Transport (Donor) Hole Transport (Donor) Acceptor_CS->Hole Transport (Donor) 4. Charge Collection Electron Transport (this compound) Electron Transport (this compound) Acceptor_CS->Electron Transport (this compound) 4. Charge Collection Light Sunlight (hν) Light->Donor_GS 1. Photon Absorption

Caption: Key photophysical processes in an this compound-based organic solar cell.

References

The Solubility and Solvent Selection of ITIC-M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: ITIC-M, a derivative of the non-fullerene acceptor ITIC, has garnered significant attention in the field of organic photovoltaics (OPVs). Its molecular structure, featuring methyl groups, enhances its solubility and miscibility, which are critical parameters for the fabrication of high-performance organic solar cells.[1][2][3] This guide provides a comprehensive overview of the solubility of this compound, solvent selection for thin-film deposition, and the experimental protocols relevant to its application in organic electronics. It is important to note that this compound is a material designed for electronic applications, not for pharmaceutical or biological purposes. Therefore, the concept of signaling pathways is not applicable to this compound.

I. Solubility of this compound

The solubility of this compound is a crucial factor influencing the morphology of the active layer in organic solar cells.[1][4] The addition of methyl groups to the ITIC backbone improves its solubility in common organic solvents compared to its parent molecule, ITIC.[2][3] This enhanced solubility facilitates the solution-based processing of this compound for device fabrication.

While precise quantitative solubility data (e.g., in mg/mL or mol/L) across a wide range of solvents and temperatures is not extensively reported in the literature, the focus is primarily on its solubility in solvents suitable for thin-film deposition in OPV applications.

Table 1: Qualitative Solubility and Common Solvents for this compound

SolventCommon UseObservationsCitations
Chlorobenzene (B131634) (CB)Primary solvent for spin-coating active layers.This compound is readily soluble in chlorobenzene, often in combination with a polymer donor like PBDB-T.[5][5]
Dichlorobenzene (DCB)Alternative primary solvent, particularly for ITIC derivatives.The solubility of ITIC derivatives in DCB can influence the resulting bulk heterojunction morphology.[4][4]
Toluene (B28343)Used in some preparations.A 1.0 μmol L−1 ITIC solution in toluene has been prepared for electrochemical studies.[6][6]
Chloroform (B151607) (CHCl3)Used in stability studies.This compound has been dissolved in chloroform for chemical reaction studies.[7][7]

II. Solvent Selection and Additives for Device Fabrication

The choice of solvent and the use of additives are critical for controlling the nanoscale morphology of the this compound-based active layer, which in turn dictates device performance.

Commonly Used Solvents:

  • Chlorobenzene (CB): A widely used solvent for processing this compound and other non-fullerene acceptors. It offers good solubility for both the acceptor and common polymer donors, enabling the formation of a blended solution for spin-coating.

  • Dichlorobenzene (DCB): Another common solvent, particularly for ITIC and its derivatives. The choice between CB and DCB can influence the drying kinetics and the resulting film morphology.[4]

Solvent Additives:

Solvent additives are often employed in small percentages to fine-tune the morphology of the bulk heterojunction.

  • 1,8-Diiodooctane (DIO): A high-boiling-point additive that can promote the formation of a more favorable interpenetrating network between the donor and acceptor materials. A common concentration is 5% by volume in a chlorobenzene solution of the active layer blend.[5]

  • o-Chlorobenzaldehyde (CBA): Another additive that has been shown to impact the performance of solar cells based on ITIC derivatives by influencing the morphology of the active layer.[4]

III. Experimental Protocols

A. Preparation of an this compound Solution for Organic Solar Cell Fabrication

This protocol is based on typical procedures reported in the literature for the fabrication of inverted organic solar cells.[5]

Materials:

  • This compound

  • Polymer donor (e.g., PBDB-T)

  • Chlorobenzene (anhydrous)

  • 1,8-Diiodooctane (DIO)

  • Small vials

  • Magnetic stirrer and stir bars

  • Precision balance

Procedure:

  • Determine the desired concentration and donor:acceptor ratio. A common starting point is a total solids concentration of 10-20 mg/mL with a 1:1 or 1:1.2 weight ratio of donor to acceptor.

  • Weigh the required amounts of this compound and the polymer donor and place them in a clean, dry vial.

  • Add the appropriate volume of chlorobenzene to achieve the desired concentration.

  • If using an additive, add the specified volume percentage of DIO. For example, for a 1 mL total solution with 5% DIO, add 50 µL of DIO.

  • Seal the vial and stir the solution on a hotplate stirrer. A typical temperature is 40-60 °C. Stirring is usually continued for several hours or overnight to ensure complete dissolution.

  • Filter the solution through a 0.2 or 0.45 µm PTFE syringe filter before use to remove any particulate matter.

experimental_workflow

Caption: Workflow for this compound solution preparation and device fabrication.

B. General Method for Determining Thermodynamic Solubility (Shake-Flask Method)

While not specifically detailed for this compound in the literature, the following is a standard method for determining the thermodynamic solubility of a compound.[8]

Materials:

  • This compound

  • Selected solvent

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent with a known concentration to create a calibration curve.

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential.

  • Agitate the vials in a thermostatically controlled shaker at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Centrifuge the samples to separate the solid phase from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent.

  • Measure the concentration of the diluted solution using a pre-established calibration curve from a UV-Vis spectrophotometer or HPLC.

  • Calculate the solubility by taking into account the dilution factor.

solubility_determination

Caption: Shake-flask method for solubility determination.

IV. Influence of Temperature and Aggregation

The thermal stability and aggregation behavior of this compound are closely linked to its solubility.

  • Thermal Annealing: Post-deposition annealing is a common step in device fabrication. For this compound based films, annealing at temperatures around 100°C for about 10 minutes is typical.[5] This process can influence the crystallinity and phase separation of the donor-acceptor blend, which is dependent on the initial solution and solvent evaporation dynamics.

  • Polymorphism: ITIC and its derivatives can exhibit polymorphism, meaning they can exist in different crystalline forms. Thermal annealing can induce a transition from a solution-cast phase to a high-temperature phase.[9] This change in molecular packing affects the electronic properties of the material.

  • Aggregation in Solution: ITIC derivatives can exhibit aggregation in solution, which can be concentration-dependent.[10] This pre-aggregation can influence the morphology of the final thin film.

V. Conclusion

The enhanced solubility of this compound in common organic solvents like chlorobenzene and dichlorobenzene is a key advantage for its use in high-performance organic solar cells. The selection of an appropriate solvent system, including the use of additives like DIO, is crucial for optimizing the morphology of the active layer and, consequently, the device efficiency. While quantitative solubility data is scarce, standardized experimental protocols can be employed to determine these values. Understanding the interplay between solubility, solution aggregation, and thermal processing is essential for harnessing the full potential of this compound in organic electronics.

References

The Rise of ITIC-M and its Derivatives: A Technical Guide to High-Performance Non-Fullerene Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular design, structure-property relationships, and experimental protocols for ITIC-M and its chemical analogues, pivotal materials in the advancement of organic solar cell technology.

This compound, a prominent non-fullerene acceptor (NFA), has emerged as a game-changer in the field of organic photovoltaics (OPVs), consistently contributing to high-performance organic solar cells.[1] Its unique molecular architecture, and that of its derivatives, allows for tunable optoelectronic properties, enhanced stability, and improved device efficiency, surpassing many traditional fullerene-based acceptors.[1] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the molecular design principles, comparative performance data, and detailed experimental methodologies related to this compound and its derivatives.

Molecular Design and Structure-Property Relationships

The core of this compound's success lies in its A-D-A (Acceptor-Donor-Acceptor) fused-ring structure, which facilitates rapid charge transport and broad absorption in the visible and near-infrared regions.[2][3] The molecular design of ITIC derivatives primarily involves modifications to the central donor core, the peripheral acceptor end-groups, and the solubilizing side-chains. These modifications strategically tune the material's electronic and physical properties.

Key Molecular Modifications and Their Effects:

  • End-Group Modification: The introduction of electron-withdrawing or electron-donating moieties on the terminal indanone units significantly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, the methyl groups in this compound elevate its LUMO level compared to the parent ITIC, which contributes to a higher open-circuit voltage (Voc) in solar cell devices.[1][2] Fluorination of the end groups, as seen in ITIC-2F, can lower the LUMO level, potentially increasing the short-circuit current density (Jsc).

  • Core Structure Engineering: Altering the fused aromatic core can extend the π-conjugation, leading to red-shifted absorption and a narrower bandgap. This allows for harvesting a broader range of the solar spectrum.

  • Side-Chain Isomerization and Engineering: The nature and position of the alkylphenyl side chains influence the material's solubility, miscibility with donor polymers, and the morphology of the active layer blend.[3] Enhanced solubility and miscibility are crucial for forming an optimal bulk heterojunction (BHJ) morphology, which is essential for efficient exciton (B1674681) dissociation and charge transport.[1]

Below is a diagram illustrating the key structure-property relationships in ITIC-based non-fullerene acceptors.

G cluster_0 Molecular Design cluster_1 Material Properties cluster_2 Device Performance End-Group\nModification End-Group Modification Energy Levels\n(HOMO/LUMO) Energy Levels (HOMO/LUMO) End-Group\nModification->Energy Levels\n(HOMO/LUMO) Open-Circuit Voltage\n(Voc) Open-Circuit Voltage (Voc) Energy Levels\n(HOMO/LUMO)->Open-Circuit Voltage\n(Voc) Core Structure\nEngineering Core Structure Engineering Absorption Spectrum\n& Bandgap Absorption Spectrum & Bandgap Core Structure\nEngineering->Absorption Spectrum\n& Bandgap Short-Circuit Current\n(Jsc) Short-Circuit Current (Jsc) Absorption Spectrum\n& Bandgap->Short-Circuit Current\n(Jsc) Side-Chain\nEngineering Side-Chain Engineering Solubility &\nFilm Morphology Solubility & Film Morphology Side-Chain\nEngineering->Solubility &\nFilm Morphology Fill Factor\n(FF) Fill Factor (FF) Solubility &\nFilm Morphology->Fill Factor\n(FF) Power Conversion\nEfficiency (PCE) Power Conversion Efficiency (PCE) Open-Circuit Voltage\n(Voc)->Power Conversion\nEfficiency (PCE) Short-Circuit Current\n(Jsc)->Power Conversion\nEfficiency (PCE) Fill Factor\n(FF)->Power Conversion\nEfficiency (PCE)

Caption: Structure-Property-Performance Relationships in ITIC Derivatives.

Comparative Performance of this compound and Derivatives

The performance of this compound and its derivatives is highly dependent on the choice of the donor polymer and the device architecture. Below is a summary of key performance parameters for this compound and some of its notable derivatives when paired with the widely used polymer donor PBDB-T.

AcceptorHOMO (eV)LUMO (eV)Optical Bandgap (eV)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
ITIC -5.48-3.831.59~11.4~0.85-0.95~16-18~65-75
This compound -5.58-3.98->12~0.90-1.00~16-18~70-78
ITIC-Th -5.66-3.93->12~0.85-0.95~17-19~70-76
ITIC-2F --->12~0.85-0.95~17-19~70-78

Note: The values presented are approximate and can vary based on the specific experimental conditions, donor material, and device architecture.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for achieving high-performance organic solar cells. The following sections outline the typical procedures for the synthesis of this compound and the fabrication and characterization of corresponding solar cell devices.

Synthesis of this compound

The synthesis of this compound generally follows a multi-step process starting from commercially available materials. A simplified synthetic scheme is presented below. For detailed, step-by-step procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary literature.

A representative synthetic scheme for ITIC derivatives is available in the literature.[4]

Organic Solar Cell Fabrication and Characterization Workflow

The fabrication of organic solar cells is a meticulous process involving the sequential deposition of multiple layers onto a substrate. The following diagram illustrates a typical workflow for the fabrication and characterization of an inverted-architecture organic solar cell based on this compound.

G cluster_0 Device Fabrication cluster_1 Device Characterization A ITO Substrate Cleaning B Electron Transport Layer (ETL) Deposition (e.g., ZnO) A->B C Active Layer (Donor:this compound) Spin Coating B->C D Thermal Annealing C->D E Hole Transport Layer (HTL) Deposition (e.g., MoO3) D->E F Metal Electrode Evaporation (e.g., Ag) E->F G Current-Voltage (J-V) Measurement F->G Completed Device H External Quantum Efficiency (EQE) G->H I Morphology Analysis (AFM, TEM) G->I

Caption: OSC Fabrication and Characterization Workflow.

Detailed Steps for Device Fabrication:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A thin layer of an electron-transporting material, such as zinc oxide (ZnO), is deposited onto the ITO substrate, often via spin coating of a precursor solution followed by annealing.

  • Active Layer Deposition: A solution of the donor polymer and this compound in a suitable organic solvent (e.g., chloroform (B151607) or chlorobenzene), often with a solvent additive, is spin-coated on top of the ETL in an inert atmosphere (e.g., a nitrogen-filled glovebox).[5]

  • Thermal Annealing: The active layer is typically annealed at a specific temperature and for a set duration to optimize the film morphology and enhance device performance.

  • Hole Transport Layer (HTL) Deposition: A hole-transporting layer, such as molybdenum trioxide (MoO₃), is deposited on the active layer, usually by thermal evaporation.

  • Metal Electrode Evaporation: Finally, a top metal electrode, commonly silver (Ag) or aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the device area.

Characterization Techniques:

  • Current-Voltage (J-V) Measurement: The J-V characteristics of the solar cell are measured under simulated sunlight (AM 1.5G, 100 mW/cm²) to determine the key performance parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE): EQE measurements determine the ratio of collected charge carriers to incident photons at each wavelength, providing insights into the spectral response of the device.

  • Morphology Analysis: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to characterize the surface and bulk morphology of the active layer blend, which is crucial for understanding and optimizing device performance.

Conclusion

This compound and its derivatives have significantly advanced the field of organic photovoltaics, enabling the fabrication of highly efficient and stable organic solar cells. The continuous exploration of new molecular designs based on the ITIC framework, coupled with a deeper understanding of the structure-property relationships and optimization of device fabrication protocols, promises further breakthroughs in OPV technology. This guide provides a foundational understanding for researchers and professionals seeking to work with and innovate upon these remarkable materials.

References

Unveiling the Electron Accepting prowess of ITIC-M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core electron-accepting properties of ITIC-M, a prominent non-fullerene acceptor (NFA) that has significantly advanced the field of organic electronics. This document provides a comprehensive overview of its electronic characteristics, detailed experimental protocols for its characterization, and a summary of key performance data.

Core Electron Accepting Properties of this compound

This compound, a derivative of the well-known ITIC molecule, is engineered to optimize the performance of organic electronic devices, particularly organic solar cells (OSCs). Its molecular structure, featuring methyl-substituted end groups, imparts several advantageous properties.[1][2] These modifications lead to an elevated Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to its parent molecule, ITIC.[3][4] This higher LUMO level is a critical factor in achieving higher open-circuit voltages (Voc) in OSCs, thereby contributing to an overall increase in power conversion efficiency (PCE).[1][2]

The electron-accepting capability of this compound is rooted in its A-D-A (acceptor-donor-acceptor) molecular architecture, which features a fused-ring electron-deficient core.[5] This structure promotes efficient electron mobility and high electron affinity, facilitating effective charge separation and transport within the active layer of a device.[1][5] Furthermore, the methyl groups enhance the solubility and miscibility of this compound with various polymer donors, leading to a more favorable bulk heterojunction (BHJ) morphology, which is essential for efficient device operation.[1][3]

Quantitative Data Summary

The following tables summarize the key electronic and performance parameters of this compound and its parent compound, ITIC, as reported in the literature.

PropertyThis compoundITICReference
LUMO Level (eV) Elevated-3.83[3][6]
HOMO Level (eV) --5.48[6]
Band Gap (eV) 1.6-[7]
Electron Mobility (cm²/Vs) -~10⁻⁴[8]

Note: Specific values for this compound's LUMO and electron mobility can vary depending on the measurement technique and experimental conditions. The term "Elevated" for this compound's LUMO is used as it is consistently reported to be higher than that of ITIC.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the electron-accepting properties of this compound.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a crucial electrochemical technique used to determine the HOMO and LUMO energy levels of a material.

Objective: To determine the reduction potential of this compound, from which the LUMO energy level can be estimated.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (Working Electrode: Glassy Carbon or Platinum; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter Electrode: Platinum wire)

  • Inert gas (Argon or Nitrogen) supply

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆))

  • This compound sample

  • Ferrocene (B1249389) (as an internal standard)

Procedure:

  • Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) and the supporting electrolyte in the chosen solvent. Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen.

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, followed by sonication in deionized water and the measurement solvent to ensure a clean surface.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution. Maintain a constant inert gas blanket over the solution throughout the experiment.

  • Measurement:

    • Record a cyclic voltammogram of the solvent and electrolyte to establish the potential window.

    • Add ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal reference.

    • Clean the cell and introduce the this compound solution.

    • Scan the potential towards negative values to observe the reduction peak of this compound. A typical scan rate is 50-100 mV/s.

  • Data Analysis:

    • Determine the onset of the reduction peak from the cyclic voltammogram.

    • Calculate the LUMO energy level using the following formula: LUMO (eV) = -[E_red(onset) - E_onset(Fc/Fc⁺)] - 4.8 eV (where E_red(onset) is the onset reduction potential of this compound and E_onset(Fc/Fc⁺) is the onset potential of the ferrocene internal standard).

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to determine the optical bandgap of this compound.

Objective: To measure the absorption spectrum of an this compound thin film and determine its optical bandgap.

Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz substrates

  • Spin coater

  • This compound solution in a suitable solvent (e.g., chloroform, chlorobenzene)

  • Solvent for cleaning (e.g., acetone, isopropanol)

Procedure:

  • Substrate Cleaning: Thoroughly clean the quartz substrates by sonicating them sequentially in acetone, and isopropanol, followed by drying with a stream of nitrogen.

  • Thin Film Deposition:

    • Prepare a solution of this compound in a suitable solvent (e.g., 10 mg/mL in chloroform).

    • Deposit the this compound solution onto the quartz substrate using a spin coater. The spin speed and time should be optimized to achieve a uniform thin film of desired thickness.

    • Anneal the film if required to improve morphology.

  • Measurement:

    • Place a clean quartz substrate (as a blank/reference) in the spectrophotometer and record a baseline spectrum.

    • Place the this compound coated substrate in the sample holder.

    • Measure the absorption spectrum over a relevant wavelength range (e.g., 300-900 nm).

  • Data Analysis:

    • Identify the absorption onset (λ_onset) from the long-wavelength edge of the absorption spectrum.

    • Calculate the optical bandgap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm)

Organic Solar Cell Fabrication and Characterization

This protocol outlines the fabrication of a conventional bulk heterojunction organic solar cell using this compound as the acceptor.

Objective: To fabricate and characterize the performance of an organic solar cell based on a donor:this compound blend.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Donor polymer (e.g., PBDB-T)

  • This compound

  • Organic solvent (e.g., chlorobenzene, chloroform)

  • Solvent additive (e.g., 1,8-diiodooctane (B1585395) (DIO))

  • Metal for cathode (e.g., Calcium, Aluminum)

  • Spin coater

  • Glovebox with inert atmosphere

  • Thermal evaporator

  • Solar simulator (AM 1.5G)

  • Source measure unit (SMU)

Procedure:

  • Substrate Preparation: Clean and pattern the ITO substrates. Treat the ITO surface with UV-ozone or oxygen plasma to improve its work function.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at ~150°C for 10-15 minutes in air. Transfer the substrates into a glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and this compound (e.g., 1:1 weight ratio) in a suitable solvent. A typical total concentration is 10-20 mg/mL.

    • Add a small percentage of a processing additive like DIO (e.g., 0.5-1 vol%) to the blend solution to optimize the morphology.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired thickness (~100 nm).

    • Anneal the active layer at an optimized temperature and time.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Deposit the cathode layers, typically a low work function metal like Calcium followed by a thicker layer of Aluminum, under high vacuum (<10⁻⁶ Torr).

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source measure unit.

    • From the J-V curve, extract key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

The following diagrams illustrate key workflows and conceptual relationships in the study of this compound.

Experimental_Workflow_for_ITICM_Characterization cluster_synthesis Material Synthesis & Preparation cluster_characterization Material Characterization cluster_device Device Fabrication & Testing Synthesis This compound Synthesis Purification Purification Synthesis->Purification Solution_Prep Solution Preparation Purification->Solution_Prep CV Cyclic Voltammetry Solution_Prep->CV UV_Vis UV-Vis Spectroscopy Solution_Prep->UV_Vis AFM Atomic Force Microscopy Solution_Prep->AFM GIWAXS GIWAXS Solution_Prep->GIWAXS Device_Fab Device Fabrication Solution_Prep->Device_Fab LUMO_Level LUMO_Level CV->LUMO_Level LUMO Level Band_Gap Band_Gap UV_Vis->Band_Gap Optical Bandgap Morphology Morphology AFM->Morphology Film Morphology Packing Packing GIWAXS->Packing Molecular Packing JV_Test J-V Testing Device_Fab->JV_Test Device Performance (PCE, Voc, Jsc, FF) EQE EQE Measurement Device_Fab->EQE Performance Performance JV_Test->Performance Device Performance (PCE, Voc, Jsc, FF)

Caption: Experimental workflow for this compound characterization.

Charge_Generation_Process_in_OSC cluster_donor Donor cluster_acceptor Acceptor (this compound) cluster_interface Donor/Acceptor Interface D_S0 S0 D_S1 S1 (Exciton) D_S0->D_S1 Photon Absorption Exciton_Dissociation Exciton Dissociation D_S1->Exciton_Dissociation Exciton Diffusion A_S0 S0 Charge_Separation Charge Separation Exciton_Dissociation->Charge_Separation Hole Hole (h+) Charge_Separation->Hole to Donor Electron Electron (e-) Charge_Separation->Electron to Acceptor

Caption: Charge generation process in an organic solar cell with this compound.

References

Introduction: The Advent of Non-Fullerene Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of ITIC-M in Enhancing Organic Solar Cell Efficiency

The field of organic photovoltaics (OPVs) has witnessed a significant transformation with the development of non-fullerene acceptors (NFAs). For years, fullerene derivatives were the primary electron-accepting materials in organic solar cells.[1] However, they possess inherent limitations, including weak absorption in the visible spectrum and limited tunability of energy levels.[1][2] The introduction of NFAs, particularly the ITIC family, has addressed these challenges, pushing power conversion efficiencies (PCEs) to remarkable new heights.[3][4]

ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) is a pioneering NFA with an Acceptor-Donor-Acceptor (A-D-A) structure.[5][6] This guide focuses on a key derivative, This compound , which incorporates methyl groups on its terminal phenyl rings. These modifications, though subtle, have a profound impact on the material's properties and its performance within a solar cell, enhancing solubility, energy levels, and film morphology.[1] This document provides a detailed examination of this compound's core properties, its mechanism for boosting OPV efficiency, relevant performance data, and the experimental protocols for device fabrication and characterization.

Core Properties of this compound

Chemical Structure and Optoelectronic Properties

This compound retains the core A-D-A architecture of ITIC, featuring a fused-ring electron-donating core (indacenodithienothiophene) and electron-withdrawing end groups (dicyanomethylene-indanone). The key distinction of this compound is the addition of methyl groups.[7]

  • Enhanced Solubility and Miscibility : The methyl groups on the phenyl rings increase the molecule's solubility. This improved solubility is critical for solution-based processing and enhances the miscibility of this compound with donor polymers, such as the widely used PBDB-T.[1] Better miscibility leads to a more favorable bulk heterojunction (BHJ) morphology, which is essential for efficient charge separation and transport.[1]

  • Elevated Energy Levels : Compared to the parent ITIC molecule, this compound is slightly more electron-rich. This results in an upward shift of its Lowest Unoccupied Molecular Orbital (LUMO) energy level.[5][7] This elevated LUMO is instrumental in increasing the open-circuit voltage (VOC) of the solar cell device, directly contributing to a higher overall PCE.[1][5]

  • Broad Absorption : Like other ITIC derivatives, this compound exhibits strong and broad light absorption, extending from the visible region into the near-infrared, complementing the absorption profile of common polymer donors.[6][7]

Mechanism for Efficiency Enhancement in Organic Solar Cells

The high efficiency of this compound-based solar cells stems from a synergistic combination of optimized energy level alignment, favorable film morphology, and efficient charge dynamics.

Device Architecture and Energy Level Alignment

A common device structure for this compound based solar cells is the inverted architecture, which typically offers improved stability. The diagram below illustrates this layered structure.

cluster_device Inverted Device Architecture Glass Glass Substrate ITO ITO (Cathode) Glass->ITO ETL ETL (e.g., PFN-Br, TOPD) ITO->ETL ActiveLayer Active Layer (PBDB-T:this compound) ETL->ActiveLayer HTL HTL (e.g., MoO3) ActiveLayer->HTL Anode Anode (e.g., Al) HTL->Anode

Fig. 1: Typical inverted device architecture for an this compound based organic solar cell.

The energy level alignment between the donor (e.g., PBDB-T) and acceptor (this compound) is critical for device function. Upon light absorption, the donor material forms an exciton (B1674681) (a bound electron-hole pair). For efficient power conversion, this exciton must dissociate at the donor-acceptor interface. The energy offset between the LUMO levels of the donor and acceptor provides the driving force for the electron to transfer to the acceptor, while the offset between the HOMO levels allows the hole to remain on the donor. The elevated LUMO of this compound ensures a sufficient driving force for charge separation while minimizing energy loss, which leads to a higher VOC.[1][5]

cluster_axis cluster_donor Donor (PBDB-T) cluster_acceptor Acceptor (this compound) cluster_process Charge Generation p1 p1 p2 p2 p3 p3 p4 p4 E_label Energy (eV) Vac Vacuum Level (0 eV) HOMO_D HOMO (-5.3 eV) HOMO_A HOMO (-5.56 eV) HOMO_D->HOMO_A h⁺ transfer blocked LUMO_D LUMO (-3.6 eV) LUMO_A LUMO (-3.98 eV) LUMO_D->LUMO_A e⁻ transfer Exciton Exciton Photon Photon (hν) Photon->LUMO_D

Fig. 2: Energy level diagram illustrating charge separation at the PBDB-T:this compound interface.

Quantitative Performance Data

This compound, particularly when blended with the polymer donor PBDB-T, has consistently demonstrated high performance. The improved miscibility and energy level alignment contribute to simultaneous improvements in short-circuit current (JSC), open-circuit voltage (VOC), and fill factor (FF), culminating in high PCE.

Donor:Acceptor SystemVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
PBDB-T:this compound0.8816.8868.510.20[8]
PBDB-T:IT-M (this compound)0.9117.5175.412.05[5]
PBDB-T:ITIC0.9116.574.011.21[5]

Note: Performance metrics can vary based on specific fabrication conditions and device architecture.

Experimental Protocols

Reproducing high-efficiency devices requires meticulous control over fabrication and characterization processes.

Device Fabrication Workflow

The following protocol outlines a typical procedure for fabricating an inverted structure solar cell based on PBDB-T:this compound.

cluster_workflow Fabrication & Characterization Workflow start Start: ITO Substrate clean 1. Substrate Cleaning (Detergent, DI Water, Acetone, IPA in sequence) start->clean uv 2. UV-Ozone Treatment (30 min) clean->uv etl 3. ETL Deposition (Spin-coat TOPD or PFN-Br, then anneal) uv->etl active 4. Active Layer Deposition (Spin-coat PBDB-T:this compound solution in glovebox) etl->active anneal 5. Thermal Annealing (e.g., 100°C for 10 min) active->anneal htl 6. HTL Deposition (Thermal evaporation of MoO3) anneal->htl anode 7. Anode Deposition (Thermal evaporation of Al) htl->anode test 8. Device Characterization (J-V, EQE) anode->test end End test->end

Fig. 3: Standard workflow for fabricating and testing this compound based organic solar cells.
Detailed Methodology

  • Substrate Preparation : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol (e.g., for 20 minutes each). The cleaned substrates are then treated with UV-ozone for approximately 30 minutes to improve the surface wettability and work function.[9]

  • Electron Transport Layer (ETL) Deposition : A thin layer of an ETL, such as titanium(IV) oxide bis(2,4-pentanedionate) (TOPD) or PFN-Br, is deposited onto the ITO substrate, typically via spin-coating.[8][10] This is often followed by an annealing step to optimize the layer's properties.

  • Active Layer Preparation and Deposition : The donor polymer (e.g., PBDB-T) and acceptor (this compound) are dissolved in a suitable solvent like chlorobenzene, often at a 1:1 weight ratio.[9] The solution is then spin-coated on top of the ETL inside a nitrogen-filled glovebox to prevent degradation from oxygen and moisture. The thickness of this layer is critical and is typically around 100 nm.[8][9]

  • Thermal Annealing : The device is annealed at a specific temperature (e.g., 100°C for 10 minutes) to optimize the morphology of the bulk heterojunction, promoting better phase separation and crystallinity for efficient charge transport.[8]

  • Hole Transport Layer (HTL) and Anode Deposition : A thin layer of an HTL, commonly Molybdenum(VI) oxide (MoO3), is thermally evaporated on top of the active layer.[8] Finally, a metal anode, such as Aluminum (Al), is deposited via thermal evaporation under high vacuum (e.g., 5 × 10−5 Pa).[8]

Device Characterization
  • Current Density-Voltage (J-V) Measurement : The primary characterization is performed using a source meter under a simulated AM 1.5G solar spectrum at 100 mW/cm² intensity. This measurement yields the key performance parameters: VOC, JSC, FF, and PCE.[9]

  • External Quantum Efficiency (EQE) : EQE measurements determine the ratio of collected charge carriers to incident photons at each wavelength, providing insight into how effectively different parts of the solar spectrum are converted into electricity.

Conclusion

This compound stands out as a highly effective non-fullerene acceptor that has significantly advanced the field of organic solar cells. Its strategic molecular design, featuring methyl group substitutions, enhances its processability and favorably tunes its electronic energy levels. This leads to an elevated open-circuit voltage and an optimized bulk heterojunction morphology when blended with suitable donor polymers like PBDB-T. The culmination of these benefits is a substantial increase in power conversion efficiency, making this compound a cornerstone material in the development of commercially viable organic photovoltaic technologies. The continued exploration of ITIC derivatives provides a clear and promising path toward even more efficient and stable organic solar cells in the future.[5][11]

References

Methodological & Application

Application Notes and Protocols for ITIC-M Based Organic Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of high-efficiency organic solar cells (OSCs) based on the non-fullerene acceptor ITIC-M. The information is intended for researchers and scientists in the fields of materials science, chemistry, and physics, as well as professionals in drug development exploring photodynamic therapy or other light-sensitive applications.

Introduction to this compound in Organic Solar Cells

This compound is a prominent non-fullerene acceptor (NFA) that has significantly advanced the field of organic photovoltaics.[1][2] Its molecular structure, characterized by a fused-ring core and methyl-substituted terminal groups, offers several advantages over traditional fullerene-based acceptors.[2] These benefits include strong and broad absorption in the visible and near-infrared regions, tunable energy levels for better alignment with donor polymers, and enhanced solubility and miscibility, which are crucial for forming an optimal bulk heterojunction (BHJ) morphology.[1][2][3] The elevated Lowest Unoccupied Molecular Orbital (LUMO) level of this compound, compared to its parent compound ITIC, contributes to a higher open-circuit voltage (Voc) in OSC devices, thereby improving the overall power conversion efficiency (PCE).[3]

Device Architecture and Performance

This compound based organic solar cells can be fabricated in two primary device architectures: conventional and inverted. The choice of architecture can influence the device's performance and stability. A common high-performing donor polymer paired with this compound is PBDB-T and its derivatives.[4]

Table 1: Performance of this compound Based Organic Solar Cells with Various Donor Polymers and Fabrication Conditions

Donor PolymerDevice ArchitectureActive Layer Processing ConditionsVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PBDB-TInvertedChlorobenzene (B131634) solvent, 5% DIO additive, 100°C annealing for 10 min0.91616.8865.3310.20[4]
PBDB-TConventionalChlorobenzene solvent, 5% DIO additive, 100°C annealing for 10 min-14.76-9.00[4]
PTB7-ThInverted-0.8015.3260.087.27[5]
PBDB-TInvertedOptimized with INTIC acceptor0.8419.4267.8911.08[5]
J71Inverted-----[6]
P3HT------[6]

Note: '-' indicates data not available in the cited source.

Experimental Protocols

The following are detailed protocols for the fabrication of both conventional and inverted this compound based organic solar cells.

Protocol 1: Fabrication of a Conventional this compound Organic Solar Cell

This protocol outlines the fabrication of a conventional device with the structure: ITO / PEDOT:PSS / PBDB-T:this compound / Ca / Al .

1. Substrate Cleaning: a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in detergent (such as Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-ozone for 15 minutes to enhance the wettability of the surface.

2. Hole Transport Layer (HTL) Deposition: a. Prepare a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). b. Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds. c. Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.

3. Active Layer Preparation and Deposition: a. Prepare a blend solution of the donor polymer (e.g., PBDB-T) and this compound in a suitable solvent like chlorobenzene at a specific weight ratio (e.g., 1:1) and concentration (e.g., 10 mg/mL). b. Add a processing additive, such as 1,8-diiodooctane (B1585395) (DIO), to the blend solution (e.g., 5% by volume) to optimize the active layer morphology. c. Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) inside a nitrogen-filled glovebox to ensure complete dissolution. d. Spin-coat the active layer solution onto the PEDOT:PSS layer at a specific speed (e.g., 1900 rpm) for a set duration (e.g., 60 seconds) to achieve a desired thickness (typically around 100 nm).[4] e. Anneal the active layer at a specific temperature (e.g., 100°C) for a defined time (e.g., 10 minutes) on a hotplate inside the glovebox.[4]

4. Cathode Deposition: a. Transfer the substrates into a thermal evaporator chamber with a base pressure below 1x10⁻⁶ Torr. b. Sequentially deposit a thin layer of Calcium (Ca) (e.g., 10 nm) and a thicker layer of Aluminum (Al) (e.g., 100 nm) through a shadow mask to define the device area.[4]

5. Encapsulation (Optional but Recommended): a. Encapsulate the devices using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from air and moisture.

Protocol 2: Fabrication of an Inverted this compound Organic Solar Cell

This protocol describes the fabrication of an inverted device with the structure: ITO / ZnO / PBDB-T:this compound / MoO₃ / Ag .

1. Substrate Cleaning: a. Follow the same substrate cleaning procedure as in Protocol 1 (steps 1a and 1b). UV-ozone treatment is typically omitted for inverted devices using a ZnO electron transport layer.

2. Electron Transport Layer (ETL) Deposition: a. Prepare a zinc oxide (ZnO) nanoparticle solution or a ZnO precursor solution (sol-gel). b. Spin-coat the ZnO solution onto the cleaned ITO substrates at a speed of, for example, 4000 rpm for 30 seconds. c. Anneal the substrates at a temperature range of 150-200°C for 30-60 minutes in air.

3. Active Layer Preparation and Deposition: a. Follow the same active layer preparation and deposition steps as in Protocol 1 (steps 3a to 3e).

4. Hole Transport Layer (HTL) Deposition: a. Transfer the substrates to a thermal evaporator. b. Deposit a thin layer of Molybdenum trioxide (MoO₃) (e.g., 10 nm) onto the active layer.

5. Anode Deposition: a. Without breaking the vacuum, deposit a layer of Silver (Ag) (e.g., 100 nm) or Aluminum (Al) on top of the MoO₃ layer.

6. Encapsulation: a. Follow the same encapsulation procedure as in Protocol 1 (step 5).

Visualizations

Device Architecture and Energy Level Diagram

The following diagram illustrates the energy levels of the materials used in a typical PBDB-T:this compound based organic solar cell, showing the pathway for charge separation and collection.

G cluster_device Device Energy Levels cluster_ITO ITO cluster_HTL PEDOT:PSS cluster_Donor PBDB-T (Donor) cluster_Acceptor This compound (Acceptor) cluster_ETL Ca/Al (Cathode) Vacuum Level Vacuum Level Energy (eV) Energy (eV) ITO_WF -4.7 eV HTL_HOMO HOMO: -5.2 eV Donor_HOMO HOMO: -5.36 eV Donor_HOMO->HTL_HOMO h+ transfer Donor_LUMO LUMO: -3.61 eV Acceptor_HOMO HOMO: -5.56 eV Acceptor_LUMO LUMO: -3.98 eV Donor_LUMO->Acceptor_LUMO e- transfer ETL_WF -2.9 eV / -4.2 eV

Caption: Energy level diagram of a PBDB-T:this compound solar cell.

Experimental Workflow

The following flowchart outlines the key steps in the fabrication of a conventional this compound based organic solar cell.

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_electrode Electrode & Encapsulation sub_cleaning ITO Substrate Cleaning (Sonication in Solvents) uv_ozone UV-Ozone Treatment sub_cleaning->uv_ozone htl_deposition HTL (PEDOT:PSS) Spin Coating & Annealing uv_ozone->htl_deposition active_layer_deposition Active Layer Spin Coating & Annealing htl_deposition->active_layer_deposition active_layer_prep Active Layer Solution (PBDB-T:this compound + Additive) active_layer_prep->active_layer_deposition cathode_deposition Cathode (Ca/Al) Thermal Evaporation active_layer_deposition->cathode_deposition encapsulation Device Encapsulation cathode_deposition->encapsulation end end encapsulation->end To Characterization

Caption: Fabrication workflow for a conventional this compound OSC.

References

Application Notes and Protocols for ITIC-M:PBDB-T Blend Spin Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spin coating parameters for the ITIC-M:PBDB-T blend, a common active layer in high-efficiency organic solar cells. The following protocols and data are compiled from various scientific literature to ensure accuracy and reproducibility.

Data Presentation: Spin Coating Parameters and Device Performance

The following table summarizes the key spin coating parameters and the corresponding device performance metrics for this compound:PBDB-T and the closely related PBDB-T:ITIC based organic solar cells. These parameters are crucial for achieving optimal film morphology and, consequently, high power conversion efficiency (PCE).

Parameter Value Donor:Acceptor Ratio (w:w) Solvent Additive (v/v) Resulting Film Thickness (nm) Power Conversion Efficiency (PCE) (%) Reference
Solution Concentration 10 mg/mL1:1Chlorobenzene (B131634)5% DIO~10010.20[1]
14 mg/mL1:1Chlorobenzene-90-100-
10 mg/mL1:1.5Chloroform1% 1-Chloronaphthalene-11.08[2]
Spin Speed & Time 1900 rpm for 60 s1:1Chlorobenzene5% DIO~10010.20[1]
2000 rpm for 30 s1:1Chlorobenzene-90-100-
Post-Deposition Annealing 100°C for 10 min1:1Chlorobenzene5% DIO~10010.20[1]

Note: "DIO" refers to 1,8-diiodooctane (B1585395), a common solvent additive used to optimize the active layer morphology.

Experimental Protocols

This section details the methodologies for substrate preparation, solution formulation, and the spin coating process for fabricating this compound:PBDB-T blend films.

Substrate Cleaning

A thorough cleaning of the substrate (commonly Indium Tin Oxide - ITO coated glass) is critical for achieving high-quality films and devices.

  • Sequentially sonicate the ITO substrates in a cleaning agent (e.g., dilute Extran 300 solution), deionized water, acetone, and isopropyl alcohol. Each sonication step should be performed for 20 minutes.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15-30 minutes to improve surface wettability and work function.

Solution Preparation

The active layer solution is prepared by dissolving the donor (PBDB-T) and acceptor (this compound) materials in a suitable solvent.

  • Dissolve PBDB-T and this compound in chlorobenzene at a desired total concentration (e.g., 10 mg/mL) and weight ratio (e.g., 1:1).

  • If using a solvent additive like 1,8-diiodooctane (DIO), add it to the solution at the desired volume percentage (e.g., 5%).

  • Stir the solution overnight on a hot plate at a moderately elevated temperature (e.g., 40-50°C) in a nitrogen-filled glovebox to ensure complete dissolution.

  • Before use, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

Spin Coating Process

The spin coating process should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the organic materials.

  • Place the cleaned ITO substrate onto the spin coater chuck and ensure it is centered.

  • Dispense a sufficient amount of the prepared this compound:PBDB-T solution onto the center of the substrate to cover the entire surface during spinning.

  • Start the spin coating program with the desired parameters (e.g., 1900 rpm for 60 seconds).

  • After the spin coating process is complete, transfer the substrate to a hotplate for post-deposition annealing (e.g., 100°C for 10 minutes). This step helps to optimize the film morphology and enhance device performance.

Visualizations

Experimental Workflow for this compound:PBDB-T Solar Cell Fabrication

The following diagram illustrates the key steps involved in the fabrication of an organic solar cell with an this compound:PBDB-T active layer.

experimental_workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization Sonication Sonication (Detergent, DI Water, Acetone, IPA) N2_Dry_1 N2 Dry Sonication->N2_Dry_1 UVO_Treatment UV-Ozone Treatment N2_Dry_1->UVO_Treatment Spin_Coating Spin Coating Active Layer UVO_Treatment->Spin_Coating Dissolution Dissolve this compound & PBDB-T in Chlorobenzene (+ Additive) Stirring Overnight Stirring Dissolution->Stirring Filtering Syringe Filtration Stirring->Filtering Filtering->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Electrode Deposition Annealing->Electrode_Deposition JV_Measurement J-V Measurement Electrode_Deposition->JV_Measurement EQE EQE Measurement JV_Measurement->EQE Morphology Morphology Analysis (AFM, etc.) JV_Measurement->Morphology

Caption: Experimental workflow for this compound:PBDB-T solar cell fabrication.

Logical Relationship of Spin Coating Parameters

This diagram shows the logical relationship between the key spin coating parameters and their influence on the final film properties and device performance.

logical_relationship cluster_input Input Parameters cluster_output Output Properties Concentration Solution Concentration Thickness Film Thickness Concentration->Thickness Spin_Speed Spin Speed & Time Spin_Speed->Thickness Solvent Solvent & Additives Morphology Film Morphology Solvent->Morphology Annealing Annealing Temp & Time Annealing->Morphology Performance Device Performance (PCE, Jsc, FF, Voc) Thickness->Performance Morphology->Performance

Caption: Influence of spin coating parameters on film properties and device performance.

References

Application Notes and Protocols for Thermal Annealing of ITIC-M Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the thermal annealing of ITIC-M films, a critical step in the fabrication of high-performance organic electronic devices, particularly organic solar cells (OSCs). The protocols and data presented are compiled from various scientific studies to ensure accuracy and reproducibility.

Introduction

This compound, a non-fullerene acceptor, is widely used in organic photovoltaics due to its strong and broad absorption spectrum and excellent energy level alignment with various polymer donors.[1] Thermal annealing is a post-deposition treatment crucial for optimizing the morphology of the active layer blend, which in turn significantly impacts device performance.[2] This process influences the crystallinity, domain size, and vertical component distribution within the photoactive layer, thereby affecting charge transport and recombination dynamics.[2][3] The optimal annealing temperature is a critical parameter that needs to be carefully determined for specific donor-acceptor systems and device architectures.

Experimental Protocols

This section details the common experimental procedures for the fabrication and thermal annealing of this compound based organic solar cells. The following protocol is a synthesis of methodologies reported in the literature.[3][4][5]

Materials and Solution Preparation
  • Donor Polymer: Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] (PBDB-T)

  • Acceptor: 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) (this compound)

  • Solvent: Chlorobenzene (CB)

  • Additive: 1,8-diiodooctane (B1585395) (DIO) (typically 0.5% v/v)[4]

Protocol:

  • Prepare a blend solution of the donor polymer and this compound (e.g., PBDB-T:this compound) in a 1:1 weight ratio in chlorobenzene.[3][4]

  • The total concentration of the solution is typically 20 mg/mL.[6][7]

  • Add the solvent additive (e.g., 0.5% v/v DIO) to the solution.[4]

  • Stir the solution overnight on a hot plate at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.

Substrate Preparation and Layer Deposition
  • Substrate: Indium Tin Oxide (ITO) coated glass

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Electron Transport Layer (ETL) for inverted devices: Titanium(IV) oxide bis(2,4-pentanedionate) (TOPD)[3]

  • Top Electrode: Calcium (Ca) / Aluminum (Al) or Molybdenum Oxide (MoO₃) / Aluminum (Al)[3]

Protocol for Conventional Device Architecture:

  • Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Dry the substrates in an oven and then treat them with UV-ozone for 15-20 minutes.

  • Spin-coat the PEDOT:PSS solution onto the ITO substrate and anneal at 150 °C for 10 minutes in air.[4]

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Spin-coat the prepared active layer solution (e.g., PBDB-T:this compound) onto the PEDOT:PSS layer. The spin-coating speed is optimized to achieve the desired film thickness (e.g., 1900 rpm for 60 s for a ~100 nm film).[3]

Thermal Annealing of the Active Layer

Protocol:

  • After spin-coating the active layer, transfer the substrates onto a hotplate inside the glovebox.

  • Anneal the films at the desired temperature for a specific duration. A common condition is 100 °C for 10 minutes.[3] Other temperatures such as 160 °C have also been investigated.[6][7]

  • After annealing, allow the films to cool down to room temperature.

Electrode Deposition and Device Characterization

Protocol:

  • Deposit the top electrode (e.g., 10 nm Ca followed by 100 nm Al for conventional devices) by thermal evaporation under high vacuum (e.g., < 5 x 10⁻⁵ Pa).[3]

  • Characterize the current density-voltage (J-V) characteristics of the completed devices under simulated AM 1.5G illumination (100 mW/cm²).

  • Measure the External Quantum Efficiency (EQE) to determine the spectral response of the solar cells.

Data Presentation

The following table summarizes the performance of PBDB-T:this compound based organic solar cells at different thermal annealing temperatures, as reported in the literature.

Annealing Temperature (°C)Active Layer Thickness (nm)Open-Circuit Voltage (Voc)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Power Conversion Efficiency (PCE) (%)Reference
100~900.8616.1064.269.02[7]
160~900.8515.7759.818.16[6][7]
No Annealing~100---9.00 (conventional)[3]
100~100---10.20 (inverted with optimized ETL annealing)[3]

Note: The performance metrics can vary depending on the specific device architecture, materials, and fabrication conditions.

Visualization of Experimental Workflow

The following diagram illustrates the typical experimental workflow for fabricating and characterizing organic solar cells with a thermally annealed this compound active layer.

experimental_workflow cluster_prep 1. Preparation cluster_fab 2. Device Fabrication cluster_char 3. Characterization solution_prep Active Layer Solution (e.g., PBDB-T:this compound in CB + DIO) active_layer_deposition Active Layer Spin-Coating solution_prep->active_layer_deposition substrate_prep Substrate Cleaning (ITO Glass) htl_deposition HTL Deposition (PEDOT:PSS) substrate_prep->htl_deposition htl_deposition->active_layer_deposition thermal_annealing Thermal Annealing (e.g., 100°C for 10 min) active_layer_deposition->thermal_annealing electrode_deposition Top Electrode Deposition (e.g., Ca/Al) thermal_annealing->electrode_deposition jv_measurement J-V Measurement (AM 1.5G) electrode_deposition->jv_measurement eqe_measurement EQE Measurement electrode_deposition->eqe_measurement

References

Application Notes and Protocols for Utilizing DIO Additive in ITIC-M Based Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Organic Photovoltaics

These application notes provide a comprehensive guide to the use of 1,8-diiodooctane (B1585395) (DIO) as a solvent additive in the fabrication of organic solar cells (OSCs) based on the non-fullerene acceptor ITIC-M. The inclusion of detailed experimental protocols, data presentation, and visualizations aims to facilitate the reproduction of high-efficiency devices and to offer insights into the underlying mechanisms of performance enhancement.

Introduction

The non-fullerene acceptor this compound has emerged as a key material in the advancement of organic solar cells, offering tunable electronic properties and strong light absorption.[1] To achieve optimal device performance, precise control over the morphology of the bulk heterojunction (BHJ) active layer is paramount. The use of solvent additives, such as DIO, is a widely adopted strategy to fine-tune this morphology, leading to improved power conversion efficiencies (PCE).[2]

DIO, a high-boiling-point solvent, acts as a "plasticizer" during the film-forming process.[2] Its slow evaporation allows for extended time for the donor and acceptor molecules to self-organize into a more favorable bicontinuous interpenetrating network.[2] This optimized morphology facilitates efficient exciton (B1674681) dissociation at the donor-acceptor interface and enhances charge carrier transport to the respective electrodes, ultimately boosting the short-circuit current density (Jsc) and fill factor (FF) of the solar cell.

Impact of DIO on this compound Solar Cell Performance

The addition of DIO to the active layer solution of this compound based solar cells has been shown to significantly enhance device performance. A comparative analysis of devices fabricated with and without DIO highlights these improvements.

Photovoltaic ParameterWithout DIOWith 0.5% DIO
Power Conversion Efficiency (PCE)4.03%4.97%
Open-Circuit Voltage (Voc)0.89 V0.88 V
Short-Circuit Current Density (Jsc)8.13 mA/cm²9.42 mA/cm²
Fill Factor (FF)55.6%59.8%

Table 1: Comparison of key photovoltaic parameters for PBDB-T:ITIC solar cells fabricated with and without DIO additive. Data is based on air-processed, slot-die coated devices.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication of high-efficiency this compound based organic solar cells using DIO as a solvent additive. The donor polymer used in this protocol is PBDB-T.

Materials and Reagents
  • Indium Tin Oxide (ITO) coated glass substrates

  • Deionized water

  • Detergent (e.g., Hellmanex)

  • Acetone (semiconductor grade)

  • Isopropanol (B130326) (semiconductor grade)

  • Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)

  • Active layer materials: PBDB-T (donor) and this compound (acceptor)

  • Solvent for active layer: Chlorobenzene (B131634) (anhydrous)

  • Solvent additive: 1,8-diiodooctane (DIO)

  • Electron Transport Layer (ETL) material (e.g., Ca, ZnO)

  • Top electrode material (e.g., Al, Ag)

Device Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Electrode Deposition & Encapsulation A ITO Substrate Cleaning B UV-Ozone Treatment A->B C HTL (PEDOT:PSS) Spin-Coating & Annealing B->C D Active Layer (PBDB-T:this compound + DIO) Spin-Coating C->D E Active Layer Annealing D->E F ETL & Top Electrode Thermal Evaporation E->F G Device Encapsulation F->G

Figure 1: Experimental workflow for the fabrication of this compound based organic solar cells.

Detailed Fabrication Steps
  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 30 seconds.

    • Anneal the PEDOT:PSS layer at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Preparation and Deposition:

    • Prepare a blend solution of PBDB-T and this compound (1:1 weight ratio) in chlorobenzene at a total concentration of 10 mg/mL.

    • Add DIO to the solution at a volume ratio of 0.5% to 5%.[3][4]

    • Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) inside a nitrogen-filled glovebox to ensure complete dissolution.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer at 1900 rpm for 60 seconds.[4]

    • Anneal the active layer at 100°C for 10 minutes.[4]

  • Electron Transport Layer (ETL) and Top Electrode Deposition:

    • Transfer the substrates to a thermal evaporator with a base pressure below 5 x 10⁻⁵ Pa.[4]

    • Thermally evaporate a thin layer of an electron transport material, such as Calcium (Ca) (10 nm).[4]

    • Subsequently, evaporate a thicker layer of Aluminum (Al) (100 nm) as the top electrode.[4]

  • Device Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.

Mechanism of DIO Action

The primary role of DIO is to modulate the morphology of the PBDB-T:this compound active layer. Its high boiling point relative to the host solvent (chlorobenzene) allows it to remain in the film for a longer duration during spin-coating and annealing. This extended processing window facilitates the self-organization of the donor and acceptor molecules into more ordered and larger crystalline domains.

The improved crystallinity of the acceptor phase, in particular, is crucial for efficient charge transport. Furthermore, DIO can influence the vertical segregation of the donor and acceptor components, potentially leading to a more favorable distribution for charge extraction at the respective electrodes.

G cluster_0 Without DIO cluster_1 With DIO A Rapid Solvent Evaporation B Disordered Morphology Small Domain Sizes A->B C Inefficient Exciton Dissociation Poor Charge Transport B->C D Lower Jsc and FF C->D E Slow DIO Evaporation F Optimized Morphology Ordered Crystalline Domains E->F G Efficient Exciton Dissociation Enhanced Charge Transport F->G H Higher Jsc and FF G->H

Figure 2: Logical relationship illustrating the effect of DIO on the morphology and performance of this compound solar cells.

Conclusion

The use of DIO as a solvent additive is a highly effective and reproducible method for enhancing the performance of this compound based organic solar cells. By carefully controlling the concentration of DIO and the subsequent processing conditions, it is possible to achieve a well-defined active layer morphology that promotes efficient charge generation and collection. The protocols and data presented in these notes serve as a valuable resource for researchers aiming to fabricate high-performance non-fullerene organic solar cells.

References

Application Notes and Protocols: ITIC-M Active Layer Blend Ratio Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ITIC-M is a prominent non-fullerene acceptor (NFA) that has significantly advanced the field of organic solar cells (OSCs) by enabling higher power conversion efficiencies (PCEs) compared to traditional fullerene-based acceptors.[1] Key advantages of this compound and other NFAs include a strong and broad absorption spectrum, tunable energy levels for better alignment with donor polymers, and improved morphological stability.[1][2] The methyl groups in this compound's structure enhance its solubility and miscibility with donor polymers, which is crucial for forming an optimal bulk heterojunction (BHJ) morphology.[1][2] This BHJ morphology, an interpenetrating network of donor and acceptor materials, is essential for efficient exciton (B1674681) dissociation and charge transport, which are the fundamental processes governing solar cell performance.[1][3]

The performance of an OSC is critically dependent on the weight ratio of the electron donor and acceptor materials in the active layer. Optimizing this blend ratio is a crucial step in device engineering to maximize key photovoltaic parameters:

  • Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electricity.

  • Short-Circuit Current Density (Jsc): The maximum current generated by the solar cell when there is no external resistance. This is heavily influenced by light absorption and charge transport.

  • Open-Circuit Voltage (Voc): The maximum voltage available from a solar cell when no current is flowing. It is related to the energy difference between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO).[1]

  • Fill Factor (FF): A measure of the "squareness" of the current-voltage (J-V) curve, indicating how efficiently the generated power can be extracted.

This document provides a comprehensive guide and a generalized experimental protocol for optimizing the donor:this compound blend ratio to achieve high-performance organic solar cells.

Factors Influencing the Optimal Blend Ratio

The ideal donor:this compound ratio is not a fixed value but depends on a combination of factors that collectively influence the active layer's nanostructure and electronic properties.

  • Donor Polymer Selection: The chemical structure and electronic properties of the donor polymer are paramount. Different polymers have varying miscibility and intermolecular interactions with this compound, dictating the resulting film morphology. A donor like PBDB-T has been shown to work effectively with this compound, often at a 1:1 weight ratio.[4]

  • Solvent and Additives: The choice of solvent (e.g., chloroform, chlorobenzene) and the use of small amounts of processing additives (e.g., 1,8-diiodooctane (B1585395) (DIO), 1-chloronaphthalene (B1664548) (CN)) can dramatically alter film drying kinetics and molecular packing.[4][5][6] Additives can promote the formation of smaller, more intermixed domains, which enhances charge separation.

  • Annealing Conditions: Post-deposition thermal annealing is often required to improve molecular ordering and phase separation. The optimal temperature and duration are blend-specific. For instance, PBDB-T:this compound films have been annealed at 100°C for 10 minutes.[4]

Data Presentation: Blend Ratio Optimization Examples

The optimal blend ratio must be determined empirically for each specific donor-acceptor system. The tables below summarize performance data from published research for this compound and similar non-fullerene acceptors, illustrating the impact of varying the blend ratio.

Table 1: Performance of PBDB-T:this compound Based Solar Cells This table showcases a common and high-performing polymer donor, PBDB-T, blended with this compound. The data highlights that a 1:1 ratio is frequently found to be optimal for this specific pair.

Donor:Acceptor (D:A) Ratio (by weight)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
1:10.91616.8865.3310.20[7]
1:1~0.91~15.5~70~10.0[8]
1:10.9417.3269.7711.41[9]

Table 2: Performance of Ternary Blend Solar Cells with ITIC This table illustrates how ITIC can be used in a ternary (three-component) system. Here, PBDB-T is the donor, and ITIC is blended with a fullerene acceptor (PC71BM). This strategy can broaden light absorption and improve charge transport. The data shows the highest efficiency is achieved at a specific ratio of the two acceptors.

D:A1:A2 Ratio (PBDB-T:ITIC:PC71BM)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
1:1:00.9217.5866.410.75[10]
1:0.9:0.10.9118.2167.511.18[10]
1:0.8:0.20.9018.7369.411.71[10]
1:0.7:0.30.8918.5168.211.24[10]

Experimental Protocol for Blend Ratio Optimization

This protocol outlines a systematic approach for fabricating and testing OSCs to determine the optimal donor:this compound blend ratio. It assumes a standard inverted device architecture (ITO/ETL/Active Layer/HTL/Metal).

4.1 Materials and Reagents

  • Substrates: Patterned Indium Tin Oxide (ITO) coated glass.

  • Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticle solution.

  • Donor Polymer: e.g., PBDB-T.

  • Acceptor: this compound.

  • Solvent: Chloroform (CF) or Chlorobenzene (CB).

  • Processing Additive (Optional): 1,8-Diiodooctane (DIO).

  • Hole Transport Layer (HTL): Molybdenum(VI) oxide (MoO₃).

  • Metal Electrode: Silver (Ag) or Aluminum (Al).

4.2 Substrate Cleaning

  • Sequentially sonicate ITO substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-Ozone for 15 minutes immediately before use to improve the surface wettability.

4.3 Device Fabrication

  • ETL Deposition: Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates (e.g., at 4000 rpm for 30 s). Anneal the films at ~150°C for 20 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.

  • Active Layer Solution Preparation:

    • Prepare a stock solution of the donor polymer and this compound in the chosen solvent (e.g., a total concentration of 10-20 mg/mL).

    • From the stock solutions, create a series of blend solutions with varying D:A weight ratios (e.g., 1:0.8, 1:1, 1:1.2, 1:1.4).

    • If using an additive, add a small volume percentage (e.g., 0.5% v/v DIO) to each blend solution.

    • Stir the solutions overnight on a hot plate at a low temperature (~40°C) to ensure complete dissolution.

  • Active Layer Deposition:

    • Spin-coat the prepared blend solutions onto the ETL layer. The spin speed and time must be optimized to achieve a desired thickness, typically around 100 nm.[4] For example, a PBDB-T:this compound solution might be spun at 1900 rpm for 60 seconds.[4]

    • If required, perform post-deposition thermal annealing on a hotplate inside the glovebox (e.g., 100°C for 10 minutes).[4]

  • HTL and Electrode Deposition:

    • Transfer the substrates to a thermal evaporator chamber.

    • Deposit the HTL (e.g., 10 nm of MoO₃) at a rate of ~0.1 Å/s.

    • Without breaking vacuum, deposit the metal electrode (e.g., 100 nm of Ag) at a rate of ~1-2 Å/s.

4.4 Device Characterization

  • J-V Measurement: Measure the current density-voltage (J-V) characteristics of the devices using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).

  • Data Analysis: Extract the key performance parameters (Voc, Jsc, FF, PCE) for each blend ratio.

  • Determine Optimum: Plot the PCE as a function of the blend ratio to identify the optimal condition. Repeat the experiment with the optimal ratio to confirm reproducibility.

Visualizations

G cluster_prep Preparation cluster_fab Device Fabrication (in Glovebox) cluster_test Characterization prep_sol Prepare Donor:this compound Solutions (Varying Ratios) dep_active Spin-Coat Active Layer prep_sol->dep_active clean_sub Clean ITO Substrates dep_etl Deposit ETL (e.g., ZnO) clean_sub->dep_etl dep_etl->dep_active anneal Thermal Anneal (Optional) dep_active->anneal dep_htl_el Deposit HTL & Metal (e.g., MoO3/Ag) anneal->dep_htl_el test_jv Measure J-V Curve (AM 1.5G) dep_htl_el->test_jv extract Extract Parameters (PCE, Jsc, Voc, FF) test_jv->extract analyze Analyze & Identify Optimal Ratio extract->analyze

Caption: Workflow for optimizing the donor:this compound active layer blend ratio.

G cluster_electrodes Photon 1. Photon Absorption (Sunlight) Exciton 2. Exciton Generation (in Donor or Acceptor) Photon->Exciton Dissociation 3. Exciton Dissociation (at D:A Interface) Exciton->Dissociation Transport 4. Charge Transport Dissociation->Transport Anode Hole to Anode Transport->Anode Holes Cathode Electron to Cathode Transport->Cathode Electrons Collection 5. Charge Collection (at Electrodes) Anode->Collection Cathode->Collection

Caption: Key steps in the conversion of light to electricity in a BHJ solar cell.

G cluster_morph Film Morphology cluster_perf Device Performance Ratio {Blend Ratio (Donor:this compound)} PhaseSep Phase Separation (Domain Size) Ratio->PhaseSep Crystallinity Molecular Packing & Crystallinity Ratio->Crystallinity Vertical Vertical Composition Profile Ratio->Vertical Voc Voc (Energy Levels) Ratio->Voc (indirect) Jsc Jsc (Charge Transport) PhaseSep->Jsc FF FF (Recombination & Extraction) PhaseSep->FF Crystallinity->Jsc Vertical->FF

Caption: Relationship between blend ratio, film morphology, and device metrics.

References

Application Notes and Protocols for Ternary Organic Solar Cells Incorporating ITIC-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication, characterization, and optimization of ternary organic solar cells (OSCs) incorporating the non-fullerene acceptor ITIC-M. The inclusion of this compound as a third component in binary OSCs has been demonstrated to significantly enhance power conversion efficiency (PCE) by broadening the absorption spectrum, tuning energy levels, and improving charge transport properties.

Introduction to this compound in Ternary Organic Solar Cells

This compound, a derivative of the ITIC non-fullerene acceptor, has garnered significant attention in the field of organic photovoltaics. Its favorable electronic and morphological properties make it an excellent candidate as a third component in ternary blend active layers. The primary strategies for employing this compound in ternary OSCs involve:

  • Broadening Photon Harvesting: this compound possesses a strong and broad absorption spectrum in the visible and near-infrared regions, which can complement the absorption of many donor polymers and other acceptors, leading to an increased short-circuit current density (Jsc).

  • Energy Level Tuning: The introduction of this compound can create a cascade energy level alignment between the donor and the primary acceptor, facilitating more efficient charge transfer and reducing energy loss, which can lead to an improved open-circuit voltage (Voc) and fill factor (FF).[1]

  • Morphology Optimization: this compound can influence the blend morphology of the active layer, leading to more favorable phase separation and improved charge transport pathways.

Data Presentation: Performance of this compound Based Ternary OSCs

The following tables summarize the performance parameters of various ternary organic solar cells incorporating this compound and its derivatives.

Table 1: Performance of PM6:Y6:this compound Based Ternary Solar Cells

DonorAcceptor 1Acceptor 2 (Third Component)D:A1:A2 RatioVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PM6Y6This compound1:1.2:x0.83 - 0.91~24.80~68up to 18.13[2]

Table 2: Performance of PBDB-T Based Ternary Solar Cells with this compound

DonorAcceptor 1Acceptor 2 (Third Component)D:A1:A2 RatioVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PBDB-TITICThis compound--16.88-10.20[1]
PBDB-TIT-MBis[3]PCBM--17.39--

Table 3: Performance of Other Donor Systems with ITIC Derivatives

DonorAcceptor 1Acceptor 2 (Third Component)D:A1:A2 RatioVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
PTB7-ThITICPDI derivative1:0.7:0.3---8.64
PDBT-T1ITIC-ThSdi-PBI-Se-0.9415.4071.310.3
PBDB-TITIC-ThTPE-4PDI----11.04

Experimental Protocols

Device Fabrication Protocol (Inverted Structure)

This protocol details the fabrication of an inverted structure organic solar cell, a common architecture for high-efficiency devices.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Zinc Oxide (ZnO) nanoparticle solution or precursor (e.g., zinc acetate)

  • Donor Material (e.g., PM6, PBDB-T)

  • Acceptor 1 (e.g., Y6, ITIC)

  • Acceptor 2 (Third Component): this compound

  • Solvent (e.g., Chloroform, Chlorobenzene)

  • Additive (e.g., 1,8-diiodooctane (B1585395) (DIO), 1-chloronaphthalene (B1664548) (CN))

  • Molybdenum Trioxide (MoO₃)

  • Silver (Ag) or Aluminum (Al)

Protocol:

  • Substrate Cleaning:

    • Sequentially sonicate ITO substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes to improve the surface wettability.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a ZnO solution. For a sol-gel route, dissolve zinc acetate (B1210297) in 2-methoxyethanol (B45455) with a small amount of ethanolamine.

    • Spin-coat the ZnO solution onto the cleaned ITO substrates at 3000-5000 rpm for 30-60 seconds.

    • Anneal the ZnO layer at 200°C for 60 minutes in air.

  • Active Layer Preparation and Deposition:

    • Prepare the ternary blend solution in a nitrogen-filled glovebox. Dissolve the donor, acceptor 1, and this compound in the chosen solvent (e.g., chloroform) at a specific concentration (e.g., 10 mg/mL total solid content).

    • Add a small percentage of an additive like DIO (e.g., 0.5% v/v) to optimize the blend morphology.

    • Stir the solution at a slightly elevated temperature (e.g., 40-50°C) for several hours to ensure complete dissolution.

    • Spin-coat the active layer solution onto the ETL at 1500-3000 rpm for 60 seconds. The exact speed will determine the film thickness and should be optimized.

    • Thermally anneal the active layer at a specific temperature (e.g., 100-160°C) for 10 minutes.

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Transfer the substrates to a thermal evaporator with a base pressure of < 1 x 10⁻⁶ Torr.

    • Deposit a thin layer of MoO₃ (e.g., 10 nm) as the HTL.

    • Deposit the metal electrode, typically Ag or Al (e.g., 100 nm), through a shadow mask to define the device area.

Characterization Protocols

A. Photovoltaic Performance Measurement:

  • Current Density-Voltage (J-V) Characteristics:

    • Use a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.

    • Measure the J-V curves using a source meter (e.g., Keithley 2400).

    • Extract key parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE):

    • Use a dedicated EQE system with a monochromatic light source and a calibrated silicon photodiode.

    • Measure the spectral response of the device to determine the percentage of incident photons that are converted to charge carriers at each wavelength.

B. Charge Transport Characterization:

  • Space-Charge Limited Current (SCLC) for Mobility Measurement:

    • Fabricate single-carrier devices (electron-only or hole-only).

      • Electron-only device structure: ITO/ZnO/Active Layer/Ca/Al

      • Hole-only device structure: ITO/PEDOT:PSS/Active Layer/MoO₃/Ag

    • Measure the dark J-V characteristics.

    • Fit the J-V curve in the SCLC region (J ∝ V²) to the Mott-Gurney law to extract the charge carrier mobility (µ):

      • J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

      • where J is the current density, ε₀ is the permittivity of free space, εᵣ is the dielectric constant of the material, V is the voltage, and L is the active layer thickness.

C. Morphological and Structural Characterization:

  • Atomic Force Microscopy (AFM):

    • Prepare thin film samples by spin-coating the active layer solution onto a suitable substrate (e.g., Si/SiO₂).

    • Use tapping mode AFM to obtain height and phase images of the film surface to visualize the nanoscale morphology and phase separation.

  • Grazing-Incidence X-ray Diffraction (GIXRD):

    • Prepare thin film samples on a silicon substrate.

    • Use a GIXRD instrument to probe the molecular packing and crystallinity of the blend film. The out-of-plane and in-plane diffraction patterns provide information on the orientation of the crystalline domains.

Visualizations

Signaling Pathways and Working Mechanisms

G cluster_donor Donor (e.g., PM6) cluster_iticm This compound (Third Component) cluster_acceptor Acceptor (e.g., Y6) D_HOMO HOMO (-5.5 eV) D_LUMO LUMO (-3.6 eV) IM_LUMO LUMO (-3.98 eV) D_LUMO->IM_LUMO Electron Transfer IM_HOMO HOMO (-5.58 eV) IM_HOMO->D_HOMO Hole Transfer A_LUMO LUMO (-4.1 eV) IM_LUMO->A_LUMO Electron Transfer A_HOMO HOMO (-5.8 eV) A_HOMO->IM_HOMO Hole Transfer Photon Photon (hν) Photon->D_LUMO Exciton Generation

G cluster_prep Preparation cluster_fab Device Fabrication cluster_char Characterization A Substrate Cleaning (Sonication, UV-Ozone) C ETL Deposition (e.g., ZnO Spin-coating) A->C B Solution Preparation (Donor + Acceptor 1 + this compound) D Active Layer Deposition (Spin-coating) B->D C->D E Thermal Annealing D->E J AFM/GIXRD (Morphology/Crystallinity) D->J F HTL & Electrode Deposition (Thermal Evaporation) E->F G J-V Measurement (Solar Simulator) F->G H EQE Measurement F->H I SCLC Measurement (Mobility) F->I

G cluster_mechanisms Potential Working Mechanisms Ternary_Blend Ternary Blend (D:A1:A2) Charge_Transfer Charge Transfer (Cascade Energy Levels) Ternary_Blend->Charge_Transfer HOMO/LUMO alignment Energy_Transfer Energy Transfer (FRET) Ternary_Blend->Energy_Transfer Spectral overlap Alloy_Model Alloy Model (Miscible Acceptors) Ternary_Blend->Alloy_Model Molecular compatibility Improved_Jsc_FF Improved Jsc & FF Charge_Transfer->Improved_Jsc_FF Efficient charge separation Improved_Jsc Improved Jsc Energy_Transfer->Improved_Jsc Enhanced light harvesting Tunable_Voc Tunable Voc Alloy_Model->Tunable_Voc Effective energy gap

References

Application Notes and Protocols for Blade-Coating Large-Area ITIC-M Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fabrication of large-area organic solar cells (OSCs) utilizing the non-fullerene acceptor ITIC-M via blade-coating. The protocols outlined below are compiled from established research to ensure reproducibility and high performance.

Introduction

The non-fullerene acceptor this compound has emerged as a promising material for high-efficiency organic photovoltaics due to its strong and broad absorption in the visible and near-infrared regions, as well as its tunable energy levels.[1] Blade-coating is a scalable deposition technique suitable for large-area device fabrication, offering advantages over spin-coating in terms of material usage and compatibility with roll-to-roll processing. This document details the materials, ink formulations, and processing parameters required to fabricate efficient large-area this compound based solar cells.

Materials and Ink Formulation

A critical aspect of achieving high-performance blade-coated devices is the formulation of a stable and uniform ink for the active layer. The following table summarizes the recommended materials and their formulation for a PBDB-T:this compound based active layer.

Component Material Supplier Example Concentration/Ratio Solvent Additive Notes
Donor PBDB-TSolarmer Materials Inc.1:1 weight ratio with acceptorChlorobenzene (B131634)5% (v/v) 1,8-Diiodooctane (B1585395) (DIO)Total solids concentration: 10 mg/mL
Acceptor This compoundSolarmer Materials Inc.1:1 weight ratio with donorChlorobenzene5% (v/v) 1,8-Diiodooctane (DIO)-
Hole Transport Layer (HTL) PEDOT:PSS-As receivedAqueous dispersion-Filter before use.
Electron Transport Layer (ETL) PFN-BrOrgantec Inc.0.5 mg/mLMethanol (B129727)-Filter through a 0.45 µm PTFE filter.

Device Fabrication Protocol

The following protocol outlines the step-by-step fabrication of a large-area organic solar cell with an inverted device architecture.

Substrate Preparation
  • Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.

Deposition of Interfacial Layers
  • Hole Transport Layer (HTL): A filtered PEDOT:PSS solution is spin-coated onto the UV-ozone treated ITO substrates. The coated substrates are then annealed at 150°C for 10 minutes in air.

  • Electron Transport Layer (ETL) (for inverted architecture): Alternatively, for an inverted device structure, an electron transport layer such as PFN-Br can be used. A 0.5 mg/mL solution of PFN-Br in methanol is prepared and filtered.[2] The solution is then deposited onto the active layer prior to the top electrode evaporation.

Blade-Coating of the Active Layer
  • Ink Preparation: Prepare the active layer ink by dissolving PBDB-T and this compound in a 1:1 weight ratio in chlorobenzene to achieve a total solids concentration of 10 mg/mL. Add 5% (v/v) of 1,8-diiodooctane (DIO) as a solvent additive to promote favorable morphology. Stir the solution overnight in a nitrogen-filled glovebox.

  • Blade-Coating Parameters:

    • Set the substrate temperature to 60°C.

    • Set the blade gap to approximately 80 µm.

    • Dispense the active layer solution onto the substrate in front of the blade.

    • Initiate the blade-coating process at a constant speed of 10 mm/s.

  • Drying and Annealing: After coating, the film is dried. Subsequently, the substrates are annealed at 100°C for 10 minutes inside a nitrogen-filled glovebox to optimize the active layer morphology.[3]

Electrode Deposition
  • For a conventional architecture, a thin layer of an electron-transport material like PFN-Br can be deposited on top of the active layer.

  • Finally, a top electrode of Aluminum (Al) or Silver (Ag) (approximately 100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the devices.

Device Performance

The performance of large-area blade-coated organic solar cells is influenced by numerous factors including material purity, ink formulation, and processing conditions. While specific data for large-area blade-coated PBDB-T:this compound devices is still emerging in the literature, the following table presents typical performance parameters for small-area, spin-coated PBDB-T:this compound devices as a benchmark, and representative data for other large-area blade-coated non-fullerene solar cells.

Active Layer Deposition Method Area (cm²) Voc (V) Jsc (mA/cm²) FF (%) PCE (%) Reference
PBDB-T:this compoundSpin-Coating< 0.10.91616.8865.3310.20[3]
PM6:Y6Blade-Coating> 1---~15.0[4]
PTB7-Th:PC71BMBlade-Coating16---7.5

Experimental Workflow and Device Architecture

The following diagrams illustrate the experimental workflow for fabricating blade-coated this compound solar cells and the typical device architecture.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Finalization sub_clean ITO Substrate Cleaning sub_uv UV-Ozone Treatment sub_clean->sub_uv htl HTL Deposition (PEDOT:PSS) sub_uv->htl active Active Layer Blade-Coating (PBDB-T:this compound) htl->active etl ETL Deposition (PFN-Br) active->etl electrode Top Electrode Evaporation (Al/Ag) etl->electrode encapsulation Encapsulation electrode->encapsulation

Fabrication workflow for blade-coated solar cells.

G ITO ITO (Anode) HTL PEDOT:PSS (HTL) HTL->ITO Active PBDB-T:this compound (Active Layer) Active->HTL ETL PFN-Br (ETL) ETL->Active Metal Al/Ag (Cathode) Metal->ETL

Conventional device architecture.

References

Application Notes and Protocols for the Fabrication of Flexible Solar Cells Using ITIC-M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ITIC-M, a non-fullerene acceptor (NFA), has emerged as a key material in the advancement of organic solar cells (OSCs) due to its strong and broad absorption in the visible and near-infrared regions, excellent energy level alignment with various donor polymers, and enhanced solubility and miscibility afforded by its methyl group substitutions.[1][2] These properties make this compound a prime candidate for fabricating high-efficiency flexible solar cells, which offer the advantages of being lightweight, conformable, and suitable for roll-to-roll manufacturing.[3] This document provides detailed application notes and experimental protocols for the fabrication of flexible solar cells utilizing this compound, with a focus on a common device architecture and spin-coating techniques.

Device Architecture and Materials

A typical inverted device structure for a flexible organic solar cell using this compound is as follows:

Flexible Substrate / Transparent Bottom Electrode / Electron Transport Layer (ETL) / Active Layer (Donor:this compound) / Hole Transport Layer (HTL) / Top Electrode

A common and effective combination of materials for this architecture is:

  • Flexible Substrate: Polyethylene terephthalate (B1205515) (PET)

  • Transparent Bottom Electrode: Indium Tin Oxide (ITO)

  • Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticles

  • Active Layer: PBDB-T (donor polymer) blended with this compound (acceptor)

  • Hole Transport Layer (HTL): Molybdenum(VI) oxide (MoO₃)

  • Top Electrode: Silver (Ag) or Aluminum (Al)

Experimental Protocols

Substrate Cleaning (ITO-coated PET)

A thorough cleaning of the ITO-coated PET substrate is crucial for optimal device performance. The following procedure is recommended:

  • Gently wash the substrate with a soap solution.[4]

  • Rinse thoroughly with deionized (DI) water.[4]

  • Sequentially sonicate the substrate in baths of acetone (B3395972) and isopropanol (B130326) (IPA) for 10-15 minutes each.[5][6]

  • Rinse again with DI water.[5]

  • Dry the substrate with a stream of nitrogen gas.[4][5]

  • Immediately before depositing the next layer, treat the substrate with UV-ozone for 10-20 minutes to improve the wettability of the surface.[6]

Deposition of the Electron Transport Layer (ETL)

A layer of ZnO nanoparticles serves as an effective ETL.

  • Prepare a stable suspension of ZnO nanoparticles in isopropanol.

  • Spin-coat the ZnO suspension onto the cleaned ITO-PET substrate. A typical spin-coating parameter is 4000 rpm.

  • Anneal the substrate at a low temperature, for instance, 130°C for 5 minutes in air, to form a uniform ZnO layer.

Deposition of the Active Layer (PBDB-T:this compound)

The active layer is the core of the solar cell where light absorption and charge generation occur.

  • Solution Preparation:

    • Dissolve the donor polymer PBDB-T and the acceptor this compound in a 1:1 weight ratio in a suitable solvent such as chlorobenzene.[7]

    • A typical total concentration is 10 mg/mL.[7]

    • Add a solvent additive, such as 1,8-diiodooctane (B1585395) (DIO), at a volume ratio of 0.5-5%. DIO helps to optimize the morphology of the active layer.[7][8]

    • Stir the solution overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox) to ensure complete dissolution.

  • Spin-Coating:

    • Transfer the prepared solution onto the ZnO-coated substrate.

    • Spin-coat at a speed between 1500 and 3000 rpm for 60 seconds to achieve a film thickness of approximately 100 nm.[7] The optimal spin speed will depend on the desired thickness and the specific solution properties.

  • Annealing:

    • Thermally anneal the substrate with the active layer on a hotplate inside a glovebox. A common annealing temperature is 100°C for 10 minutes.[7] This step is critical for optimizing the nanoscale morphology of the donor-acceptor blend, which influences charge separation and transport.

Deposition of the Hole Transport Layer (HTL)

A thin layer of MoO₃ is commonly used as the HTL.

  • Place the substrate in a thermal evaporator with a base pressure below 5 x 10⁻⁵ Pa.[7]

  • Thermally evaporate MoO₃ to a thickness of approximately 5-15 nm.

Deposition of the Top Electrode

The final step is the deposition of a conductive top electrode.

  • Without breaking the vacuum, thermally evaporate Silver (Ag) or Aluminum (Al) to a thickness of 80-100 nm through a shadow mask to define the active area of the solar cell.

Data Presentation

The following table summarizes the performance of flexible organic solar cells based on a PBDB-T:ITIC active layer under various fabrication conditions.

Donor:AcceptorSolvent Additive (v/v)Annealing Temperature (°C)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
PBDB-T:ITICNoneNot Specified4.03Not SpecifiedNot SpecifiedNot Specified[8]
PBDB-T:ITIC0.5% DIONot Specified4.97Not SpecifiedNot SpecifiedNot Specified[8]
PBDB-T:this compound5% DIO10010.200.91616.8865.33[7]
PBDB-T:INTIC1% CNNot Specified11.080.8419.4267.89[9]
PCE-10:IEICO-4FNot SpecifiedNot Specified12.50.6927.266.4[5]

Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Device A ITO-coated PET Substrate B Wash with Soap Solution A->B C Rinse with DI Water B->C D Sonicate in Acetone & IPA C->D E Dry with Nitrogen D->E F UV-Ozone Treatment E->F G Spin-coat ZnO (ETL) F->G H Anneal ZnO G->H I Spin-coat PBDB-T:this compound (Active Layer) H->I J Anneal Active Layer I->J K Thermally Evaporate MoO3 (HTL) J->K L Thermally Evaporate Ag/Al (Top Electrode) K->L M Encapsulation L->M N Flexible Solar Cell M->N

Caption: Experimental workflow for the fabrication of flexible solar cells.

logical_relationship cluster_materials Material Properties cluster_processing Fabrication Parameters cluster_morphology Active Layer Morphology cluster_performance Device Performance A This compound (NFA) C Energy Level Alignment A->C D Solubility & Miscibility A->D B Donor Polymer (e.g., PBDB-T) B->C H Phase Separation C->H L Voc C->L D->H E Spin Coating Speed E->H F Annealing Temperature I Crystallinity F->I J Vertical Component Distribution F->J G Solvent Additives G->H H->I M Jsc H->M N FF H->N I->M I->N J->M K PCE L->K M->K N->K

Caption: Factors influencing flexible solar cell performance with this compound.

References

Application Notes and Protocols: ITIC-M as a Third Component in PM6:Y6 Ternary Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of ITIC-M as a third component in PM6:Y6-based organic solar cells (OSCs). The inclusion of a third component into a binary donor:acceptor system is a prominent strategy to enhance the power conversion efficiency (PCE) of OSCs by tuning the optoelectronic and morphological properties of the active layer.

Introduction

The PM6:Y6 bulk heterojunction system has emerged as a state-of-the-art active layer for high-performance organic solar cells. The introduction of a third component, such as the non-fullerene acceptor this compound, can offer several advantages. These include broadening the absorption spectrum of the active layer to enhance photon harvesting, optimizing the energy level alignment for more efficient charge transfer, and modifying the blend morphology to improve charge transport and suppress recombination.[1][2]

This compound exhibits a complementary absorption spectrum to that of PM6 and Y6, potentially increasing the short-circuit current density (Jsc).[3][4] Furthermore, its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are intermediate between those of PM6 and Y6, which can facilitate the formation of a cascade energy level alignment, beneficial for charge separation and transfer.[3][5] However, the overall impact of this compound on device performance can be complex, with some studies reporting enhanced efficiency and others observing a decrease in performance, highlighting the critical role of material ratios and processing conditions.[1][3][6]

Key Performance Data

The introduction of this compound into a PM6:Y6 host system has been shown to influence the key photovoltaic parameters. The following table summarizes representative data from the literature, comparing the performance of binary PM6:Y6 devices with ternary PM6:Y6:this compound systems. It is important to note that performance can vary significantly based on the precise stoichiometry and processing conditions.

Active Layer Composition (Donor:Acceptor Ratio)Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
PM6:Y6 (1:1.2)0.8324.8068.3014.03[3]
PM6:(Y6:this compound = 0.9:0.1) (1:1.2)0.8524.5067.5014.00[3]
PM6:(Y6:this compound = 0.7:0.3) (1:1.2)0.8823.5065.4013.50[3]
PM6:(Y6:this compound = 0.5:0.5) (1:1.2)0.9121.5060.1011.70[3]
PM6:Y6:this compound (Optimized)--80.1018.13[1][6]

Note: The specific ratios for the 18.13% efficiency device were not detailed in the initial search results, hence denoted as "Optimized". The data highlights that while some ratios lead to decreased performance, optimization can yield significant improvements.

Experimental Protocols

This section provides a detailed methodology for the fabrication and characterization of PM6:Y6:this compound ternary organic solar cells based on reported procedures.

Materials
  • Donor: PM6 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))])

  • Acceptors: Y6 (2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1][3][5]thiadiazolo[3,4-e]thieno[2",3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile) and this compound (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene)

  • Substrate: Indium tin oxide (ITO)-coated glass

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Electron Transport Layer (ETL): PDINO

  • Cathode: Silver (Ag)

  • Solvents: Chloroform (B151607), Chlorobenzene, Methanol (B129727)

Device Fabrication Workflow

A typical fabrication process for a conventional device architecture is outlined below.

G cluster_0 Substrate Cleaning cluster_1 Layer Deposition cluster_2 Characterization s1 ITO Substrate s2 Detergent Wash s1->s2 s3 DI Water Rinse s2->s3 s4 Acetone & IPA Ultrasonication s3->s4 s5 UV-Ozone Treatment s4->s5 l1 PEDOT:PSS Spin-Coating s5->l1 l2 Annealing l1->l2 l3 Active Layer (PM6:Y6:this compound) Spin-Coating l2->l3 l4 PDINO Spin-Coating l3->l4 l5 Ag Cathode Thermal Evaporation l4->l5 c1 J-V Measurement l5->c1 c2 EQE Measurement c1->c2 c3 Morphology Analysis (AFM, TEM) c2->c3

Figure 1: General workflow for the fabrication and characterization of PM6:Y6:this compound organic solar cells.
Detailed Protocol

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance the wettability of the PEDOT:PSS layer.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 150°C for 15 minutes in air.

  • Active Layer Preparation and Deposition:

    • Prepare a stock solution of PM6 in a suitable solvent (e.g., chloroform or chlorobenzene) with a concentration of around 10 mg/mL.

    • Prepare separate stock solutions of Y6 and this compound in the same solvent.

    • For the binary PM6:Y6 blend, mix the PM6 and Y6 solutions to achieve the desired weight ratio (e.g., 1:1.2).

    • For the ternary PM6:Y6:this compound blend, mix the PM6, Y6, and this compound solutions to achieve the desired total donor to acceptor ratio (e.g., 1:1.2) and the desired weight ratio of Y6 to this compound within the acceptor component (e.g., 0.9:0.1, 0.7:0.3, 0.5:0.5).[3]

    • Stir the blend solutions overnight at a slightly elevated temperature (e.g., 40°C) in a nitrogen-filled glovebox.

    • Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin-coating speed and time should be optimized to achieve a desired film thickness (typically 80-120 nm). For example, spin-coat at 2000-3000 rpm for 30-60 seconds.

    • Anneal the active layer film at an optimized temperature and duration (e.g., 100-120°C for 5-10 minutes) to control the morphology.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Prepare a solution of PDINO in methanol (e.g., 1 mg/mL).[3]

    • Spin-coat the PDINO solution onto the active layer at approximately 3000 rpm for 30 seconds.

    • Transfer the substrates to a thermal evaporator.

    • Deposit a silver (Ag) cathode (approximately 100 nm) through a shadow mask at a pressure below 10-6 Torr.

Characterization
  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the devices under simulated AM 1.5G solar illumination at 100 mW/cm² using a solar simulator.

    • Use a calibrated silicon reference cell to ensure accurate light intensity.

    • Extract the key photovoltaic parameters: Voc, Jsc, FF, and PCE.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectra to determine the photon-to-electron conversion efficiency at different wavelengths.

    • Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the Jsc and verify the value obtained from the J-V measurement.

Energy Level Diagram and Charge Transfer Pathways

The energy levels of the components play a crucial role in determining the open-circuit voltage and the driving force for charge separation. The HOMO and LUMO levels of PM6, Y6, and this compound suggest a cascade-type energy alignment in the ternary blend.

G cluster_0 Energy Levels (eV) cluster_1 Charge Transfer Pathways PM6 PM6 (Donor) LUMO_PM6 LUMO: -3.55 HOMO_PM6 HOMO: -5.48 Y6 Y6 (Acceptor) LUMO_Y6 LUMO: -4.10 HOMO_Y6 HOMO: -5.65 ITICM This compound (Acceptor) LUMO_ITICM LUMO: -3.91 HOMO_ITICM HOMO: -5.58 Exciton Exciton (h+/e-) Electron_Y6 e- Exciton->Electron_Y6 To Y6 LUMO Electron_ITICM e- Exciton->Electron_ITICM To this compound LUMO Electron_ITICM->Electron_Y6 Cascade to Y6 Hole_PM6 h+

Figure 2: Schematic energy level diagram of the PM6:Y6:this compound system and potential charge transfer pathways.

In the ternary blend, photo-generated excitons in the PM6 donor can dissociate at the interface with either Y6 or this compound. Electrons are transferred to the LUMO of the acceptors, while holes remain in the HOMO of the donor. The cascade energy alignment between this compound and Y6 can facilitate the transfer of electrons from the LUMO of this compound to the LUMO of Y6, potentially improving charge separation efficiency.[3] Some studies suggest that this compound and Y6 can form an "alloy-like" composite, which can influence the open-circuit voltage.[3][4]

Discussion and Conclusion

The incorporation of this compound as a third component in PM6:Y6 based organic solar cells presents both opportunities and challenges. The potential benefits include enhanced light absorption and a favorable cascade energy level alignment, which can lead to improved device performance.[1][3][6] However, the addition of a third component also introduces further complexity to the bulk heterojunction morphology and charge carrier dynamics. As evidenced by the compiled data, the ratio of Y6 to this compound is a critical parameter that must be carefully optimized. An inappropriate ratio can lead to decreased Jsc and FF, potentially due to increased recombination or disruptions to the optimal morphology.[3]

Successful implementation of the PM6:Y6:this compound ternary system requires a systematic optimization of the donor:acceptor ratio, the ratio between the two acceptors, and the processing conditions such as solvent, annealing temperature, and time. When optimized, this ternary system has the potential to achieve power conversion efficiencies exceeding those of the binary PM6:Y6 counterpart.[1][6] These application notes provide a foundational protocol and understanding for researchers to explore and optimize this promising ternary organic solar cell system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ITIC-M Solar Cell Fill Factor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the fill factor (FF) of ITIC-M based organic solar cells.

Frequently Asked Questions (FAQs)

Q1: What is the fill factor (FF) and why is it a critical parameter in solar cell performance?

The fill factor is a measure of the "squareness" of the current-voltage (J-V) curve of a solar cell. It represents the ratio of the maximum power that can be extracted from the device to the theoretical maximum power (the product of the open-circuit voltage, VOC, and the short-circuit current, JSC). A higher fill factor indicates a more efficient device with lower power losses. A low FF is often a sign of issues with charge extraction or high recombination rates within the solar cell.[1][2][3]

Q2: What are the primary factors that limit the fill factor in this compound based solar cells?

Several factors can limit the fill factor in non-fullerene organic solar cells, including those based on this compound. These can be broadly categorized as:

  • Morphological Issues: The nanoscale morphology of the donor:acceptor blend is crucial. Poor morphology, such as large, ill-defined domains or a lack of bicontinuous pathways for charge transport, can lead to inefficient charge extraction and high recombination, thus lowering the FF.[2][4][5]

  • Charge Transport and Recombination: An imbalance between electron and hole mobility can lead to charge accumulation and increased recombination. High rates of geminate (recombination of excitons before dissociation) and bimolecular recombination (recombination of free charge carriers) are major loss mechanisms that reduce the FF.[1][2][6]

  • Energetic Dis-order: A significant energy off-set between the donor and acceptor materials is necessary for efficient charge transfer. However, a very large off-set can also lead to energy losses. The energetic landscape of the blend, including the presence of trap states, can also impact charge transport and recombination.[1][7]

  • Device Physics: High series resistance (Rs) and low shunt resistance (Rsh) are direct causes of a reduced fill factor.[8] Series resistance arises from the bulk resistivity of the materials and the contact resistance at the interfaces, while low shunt resistance provides an alternative path for current, leading to leakage.

Q3: How does the choice of donor polymer affect the fill factor when paired with this compound?

The selection of the donor polymer is critical for achieving a high fill factor with this compound. The ideal donor polymer should have:

  • Complementary Absorption: To maximize light harvesting and JSC.

  • Favorable Energy Level Alignment: The HOMO and LUMO energy levels of the donor and this compound should be well-aligned to ensure efficient exciton (B1674681) dissociation and minimize voltage loss. A suitable HOMO-HOMO off-set is important to inhibit back charge transfer and recombination.[1]

  • Good Miscibility: The donor polymer and this compound should have good miscibility to form an optimal bulk heterojunction (BHJ) morphology with appropriate domain sizes for efficient charge separation and transport.[9][10] The side-chains on the donor polymer can significantly influence its solubility and interaction with this compound.[4]

Q4: Can solvent additives improve the fill factor of this compound solar cells?

Yes, solvent additives can be a powerful tool to optimize the active layer morphology and improve the fill factor. Additives like 1,8-diiodooctane (B1585395) (DIO) can selectively dissolve one component of the blend, influencing the phase separation dynamics during film casting and drying.[11] This can lead to:

  • More defined and smaller domain sizes.

  • Increased crystallinity of the donor and/or acceptor.

  • Formation of a more favorable interpenetrating network for charge transport.

However, the choice of additive and its concentration must be carefully optimized, as excessive amounts can lead to performance degradation. Volatilizable solid additives are also being explored to enhance intermolecular π–π stacking and charge transport without the stability concerns associated with residual solvent additives.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the fabrication and testing of this compound solar cells that can lead to a low fill factor.

Problem Potential Causes Troubleshooting Steps
Low Fill Factor (< 60%) 1. Sub-optimal Active Layer Morphology: Inadequate phase separation, large domain sizes, or poor vertical composition gradient.[4][11] 2. High Recombination Rates: Significant geminate or bimolecular recombination.[1][6] 3. Poor Charge Transport: Unbalanced electron and hole mobility, or low mobility of either carrier.[6] 4. High Series Resistance (Rs): Poor contacts, high bulk resistance of layers.[8] 5. Low Shunt Resistance (Rsh): Presence of pinholes or other defects in the active layer leading to leakage current.[8]1. Optimize Annealing Conditions: Systematically vary the annealing temperature and time to improve crystallinity and phase separation.[13][14] 2. Use Solvent Additives: Introduce and optimize the concentration of additives like DIO to fine-tune the morphology.[11] 3. Vary Donor:Acceptor Ratio: Adjust the blend ratio to achieve balanced charge transport.[7] 4. Check Electrode Interfaces: Ensure clean and well-defined interfaces between the active layer and the charge transport layers. 5. Characterize Film Morphology: Use techniques like Atomic Force Microscopy (AFM) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to analyze the morphology.
S-shaped J-V Curve 1. Energy Level Mismatch: Poor alignment of energy levels at the interfaces between the active layer and the charge transport layers, creating an energy barrier for charge extraction.[15] 2. Poor Interfacial Contact: Incomplete coverage or poor quality of the hole transport layer (HTL) or electron transport layer (ETL).1. Select Appropriate Interfacial Layers: Choose HTLs and ETLs with suitable work functions and energy levels to match the active layer. 2. Optimize Interfacial Layer Deposition: Ensure uniform and complete coverage of the interfacial layers.
High Series Resistance 1. Thick Active Layer: An overly thick active layer can increase the path length for charge carriers, leading to higher Rs.[2] 2. Poor Quality of Transparent Conductor: Degradation or high sheet resistance of the ITO or FTO substrate. 3. Inadequate Electrode Deposition: Poor contact between the metal electrode and the underlying layer.1. Optimize Active Layer Thickness: Systematically vary the spin-coating speed or solution concentration to find the optimal thickness. 2. Verify Substrate Quality: Measure the sheet resistance of the transparent conductor before device fabrication. 3. Improve Electrode Deposition: Ensure good vacuum and deposition rate during metal evaporation.
Low Shunt Resistance 1. Pinholes or Defects in the Active Layer: Non-uniformities in the film can create shorting pathways. 2. Rough Substrate: A rough substrate surface can lead to a non-uniform active layer.1. Improve Film Quality: Optimize the spin-coating process and solution formulation to achieve a uniform and pinhole-free film. 2. Use Smoother Substrates: Ensure the use of high-quality, clean substrates.

Experimental Protocols

1. Standard Fabrication Protocol for a PBDB-T:this compound Solar Cell

This protocol outlines a typical procedure for fabricating an inverted organic solar cell using PBDB-T as the donor and this compound as the acceptor.

  • Substrate Cleaning:

    • Sequentially sonicate patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-ozone for 15 minutes immediately before use.

  • Electron Transport Layer (ETL) Deposition:

    • Prepare a ZnO nanoparticle solution or a sol-gel precursor solution (e.g., zinc acetate (B1210297) in 2-methoxyethanol (B45455) and ethanolamine).

    • Spin-coat the ETL solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.

    • Anneal the substrates at 200°C for 60 minutes in air.

  • Active Layer Deposition:

    • Prepare a blend solution of PBDB-T:this compound (e.g., 1:1 weight ratio) in a suitable solvent like chlorobenzene (B131634) or chloroform (B151607) at a total concentration of 20 mg/mL.

    • If using a solvent additive, add the specified volume percentage (e.g., 0.5% v/v DIO).

    • Stir the solution overnight on a hotplate at a moderate temperature (e.g., 40-50°C).

    • Spin-coat the active layer solution onto the ETL-coated substrates in a nitrogen-filled glovebox. The spin speed will determine the film thickness and should be optimized (e.g., 1500-3000 rpm).

    • Perform post-deposition thermal annealing at an optimized temperature (e.g., 100-150°C) for a specific duration (e.g., 10 minutes).[13][14]

  • Hole Transport Layer (HTL) and Electrode Deposition:

    • Deposit a thin layer of MoO3 (e.g., 10 nm) by thermal evaporation as the HTL.

    • Deposit the top metal electrode (e.g., 100 nm of Ag or Al) by thermal evaporation through a shadow mask to define the device area.

2. Characterization of Fill Factor and Relevant Parameters

  • Current-Voltage (J-V) Measurement:

    • Use a solar simulator with an AM1.5G spectrum at 100 mW/cm2 illumination.

    • Measure the J-V characteristics of the device using a source measure unit.

    • Extract the key parameters: VOC, JSC, FF, and Power Conversion Efficiency (PCE).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the contribution of different wavelengths to the photocurrent.

    • Integrate the EQE spectrum with the AM1.5G solar spectrum to calculate the JSC and verify the J-V measurement.

  • Morphology Characterization:

    • Atomic Force Microscopy (AFM): To investigate the surface topography and phase separation of the active layer.

    • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To analyze the molecular packing and crystallinity of the donor and acceptor components.

  • Charge Transport Measurement:

    • Space-Charge-Limited Current (SCLC) Method: To determine the electron and hole mobilities of the blend film.

Data Presentation

Table 1: Effect of Thermal Annealing Temperature on PBDB-T:this compound Device Performance

Annealing Temperature (°C)VOC (V)JSC (mA/cm²)FF (%)PCE (%)
As-cast0.9015.562.18.67
1000.9116.268.510.08
1200.9116.571.210.69
1400.8916.365.49.48

Note: The data in this table is illustrative and represents a typical trend. Actual values will depend on specific experimental conditions.

Table 2: Influence of Solvent Additive (DIO) Concentration on Device Parameters

DIO Concentration (v/v %)VOC (V)JSC (mA/cm²)FF (%)PCE (%)
00.9116.571.210.69
0.250.9216.873.511.35
0.500.9217.175.111.82
1.000.9016.670.310.51

Note: The data in this table is illustrative and represents a typical trend. Optimal additive concentration needs to be determined experimentally.

Visualizations

Fill_Factor_Troubleshooting start Low Fill Factor Observed morphology Investigate Morphology start->morphology transport Analyze Charge Transport start->transport interfaces Examine Interfaces start->interfaces annealing Optimize Thermal Annealing morphology->annealing additives Vary Solvent Additives morphology->additives ratio Adjust D:A Ratio morphology->ratio mobility Measure Carrier Mobility (SCLC) transport->mobility recombination Study Recombination Dynamics transport->recombination etl_htl Check ETL/HTL Energy Levels interfaces->etl_htl contacts Inspect Electrode Contacts interfaces->contacts improved_ff Improved Fill Factor annealing->improved_ff additives->improved_ff ratio->improved_ff mobility->improved_ff recombination->improved_ff etl_htl->improved_ff contacts->improved_ff

Caption: Troubleshooting workflow for a low fill factor.

Experimental_Workflow sub_prep Substrate Cleaning & Preparation etl_dep ETL Deposition (e.g., ZnO) sub_prep->etl_dep active_layer Active Layer Spin-Coating (PBDB-T:this compound) etl_dep->active_layer annealing Post-Deposition Annealing active_layer->annealing htl_electrode HTL & Electrode Deposition (MoO3/Ag) annealing->htl_electrode characterization Device Characterization htl_electrode->characterization

Caption: Standard experimental workflow for device fabrication.

Signaling_Pathway_Analogy light Light Absorption (Photon) exciton Exciton Generation light->exciton dissociation Exciton Dissociation at D:A Interface exciton->dissociation recombination Recombination (Loss Pathway) exciton->recombination Geminate transport Charge Transport dissociation->transport collection Charge Collection at Electrodes transport->collection transport->recombination Bimolecular

References

reducing charge recombination in Itic-M devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with ITIC-M and other non-fullerene acceptor (NFA) based organic solar cell (OSC) devices. The aim is to help address common challenges related to charge recombination and device performance.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common issues encountered during the fabrication and characterization of this compound based devices.

Issue 1: Low Power Conversion Efficiency (PCE)

  • Symptom: The overall power conversion efficiency of the device is significantly lower than expected.

  • Possible Cause: Enhanced charge recombination is a primary factor that can lower PCE by reducing the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF).[1][2]

  • Troubleshooting Steps:

    • Analyze the J-V Curve: Examine the current-voltage (J-V) characteristics to identify which parameter (Jsc, Voc, or FF) is most affected. This can provide clues about the dominant recombination mechanism.[1]

    • Investigate Device Morphology: Poor morphology of the bulk heterojunction (BHJ) can lead to increased trap-assisted and bimolecular recombination.[2][3]

      • Action: Optimize the blend ratio of the donor polymer and this compound.

      • Action: Experiment with different spin-coating speeds and annealing temperatures to control the film morphology.

      • Action: Utilize processing additives to improve miscibility and promote favorable phase separation.[4][5]

    • Assess Energy Level Alignment: A non-optimal energy level alignment between the donor and this compound can hinder efficient charge transfer and promote recombination.[6]

      • Action: Verify the HOMO and LUMO energy levels of your donor polymer and ensure they are well-matched with this compound.

    • Characterize Charge Carrier Mobility: Imbalanced electron and hole mobility can lead to charge accumulation and increased recombination.[7]

      • Action: Perform space-charge limited current (SCLC) measurements to determine the charge carrier mobilities. Consider using a different donor polymer if a significant imbalance is observed.

Issue 2: Low Short-Circuit Current (Jsc)

  • Symptom: The device exhibits a low short-circuit current.

  • Possible Cause: Inefficient exciton (B1674681) dissociation (geminate recombination) or loss of free charges before collection (non-geminate recombination) can reduce Jsc.[1]

  • Troubleshooting Steps:

    • Evaluate Light Absorption: Ensure the active layer thickness is optimized for maximum light absorption. While thicker films absorb more light, they can also increase recombination.[8]

    • Measure External Quantum Efficiency (EQE): A low EQE across the absorption spectrum indicates issues with charge generation or collection.

    • Control Interfacial Molecular Orientation: The orientation of molecules at the donor-acceptor interface can impact charge generation efficiency.[9]

      • Action: While difficult to control directly, the choice of solvent and processing additives can influence molecular packing and orientation.

Issue 3: Low Open-Circuit Voltage (Voc)

  • Symptom: The open-circuit voltage is lower than the theoretical limit.

  • Possible Cause: Non-radiative recombination, particularly through the formation of triplet excitons, is a major contributor to Voc loss.[10]

  • Troubleshooting Steps:

    • Minimize Energetic Disorder: High energetic disorder can create tail states that act as recombination centers.

      • Action: Annealing the active layer can improve molecular ordering and reduce disorder.

    • Select Materials to Suppress Triplet Formation: The energy levels of the donor and acceptor can influence the likelihood of recombination via triplet states.[10]

      • Action: Consider donor-acceptor combinations where the triplet exciton energy is higher than that of the charge-transfer state.

Issue 4: Low Fill Factor (FF)

  • Symptom: The fill factor of the J-V curve is poor.

  • Possible Cause: A high rate of bimolecular recombination is a common reason for a low FF.[11]

  • Troubleshooting Steps:

    • Reduce Bimolecular Recombination:

      • Action: Optimize the morphology to create more defined pathways for charge transport to the electrodes, reducing the probability of electron-hole encounters.

      • Action: Investigate the use of additives that have been shown to reduce the Langevin recombination rate.[11][12]

    • Improve Charge Extraction: Inefficient charge extraction at the interfaces with the electrodes can lead to charge build-up and recombination.[13]

      • Action: Ensure the work function of the electrode interlayers is properly matched with the active layer materials.

Frequently Asked Questions (FAQs)

Q1: What are the main types of charge recombination in this compound devices?

There are three primary types of charge recombination in organic solar cells, including those with this compound:

  • Geminate Recombination: This occurs when an electron and a hole that originated from the same exciton recombine before they can separate into free charge carriers.[1]

  • Non-Geminate (Bimolecular) Recombination: This is the recombination of free electrons and holes that are diffusing through the active layer.[1] It is a significant loss mechanism that affects both Jsc and FF.

  • Trap-Assisted Recombination: This happens when a charge carrier becomes trapped in a localized state (a defect or impurity) and then recombines with a free carrier of the opposite sign.[14]

Q2: How do processing additives help in reducing charge recombination?

Processing additives can play a crucial role in optimizing the morphology of the bulk heterojunction, which in turn suppresses charge recombination.[4] They can:

  • Improve the miscibility of the donor polymer and this compound, leading to a more favorable phase separation.[15]

  • Promote the formation of a fibrillar network structure that enhances charge transport and reduces the likelihood of recombination.[5]

  • Help to create a more ordered molecular packing, which can reduce energetic disorder and trap-assisted recombination.

Q3: What is the impact of the donor-acceptor energy offset on recombination?

A smaller energy offset between the donor and acceptor can lead to a higher open-circuit voltage. However, it can also result in more field-dependent charge generation and an increase in the bimolecular recombination coefficient, as the reformation of excitons from free charges becomes more likely.[16] Therefore, a balance needs to be struck to optimize overall device performance.

Q4: How can I experimentally measure charge recombination in my this compound devices?

Several techniques can be used to probe charge recombination dynamics:

  • Transient Photovoltage (TPV): This technique measures the decay of the photovoltage after a light pulse, which can be used to determine the charge carrier lifetime.[14][17]

  • Impedance-Photocurrent Device Analysis (IPDA): This method can quantitatively characterize the competition between charge extraction and recombination under steady-state operating conditions.[18][19]

  • Transient Absorption Spectroscopy (TAS): TAS can be used to observe the population of photogenerated charge carriers and their decay dynamics.[4]

Data Presentation

Table 1: Photovoltaic Performance of Devices with Different Acceptors

DonorAcceptorVoc (V)Jsc (mA/cm²)FFPCE (%)
D18IT-4Cl0.89519.69-11.75
D18IMC6-4Cl0.944--12.74
D18IMC8-4Cl0.96723.14-13.99
PBDB-STITIC-SC2C60.9215.810.639.16

Data extracted from multiple sources.[20][21]

Experimental Protocols

Protocol 1: Transient Photovoltage (TPV) Measurement

  • Device Preparation: Fabricate the this compound based solar cell in a glovebox or controlled environment. Encapsulate the device to prevent degradation during measurement.

  • Instrumentation:

    • A pulsed laser for excitation (e.g., Nd:YAG laser with a wavelength within the absorption spectrum of the active layer).

    • A white light bias source to simulate operational conditions.

    • A fast oscilloscope to record the voltage decay.

    • A probe station to make electrical contact with the device.

  • Measurement Procedure: a. Place the device on the probe station and connect the electrodes to the oscilloscope. b. Illuminate the device with the white light bias to bring it to a specific open-circuit voltage. c. Apply a short, low-intensity laser pulse to create a small perturbation in the charge carrier density. d. Record the subsequent decay of the photovoltage using the oscilloscope. e. The charge carrier lifetime can be extracted by fitting the decay transient to an appropriate model.

Protocol 2: Impedance-Photocurrent Device Analysis (IPDA)

  • Device Preparation: As described in Protocol 1.

  • Instrumentation:

    • A solar simulator or a stable light source.

    • A potentiostat with impedance spectroscopy capabilities.

    • A function generator to modulate the light intensity (optional, for more advanced measurements).

  • Measurement Procedure: a. Connect the device to the potentiostat. b. Illuminate the device with a known light intensity. c. Apply a small AC voltage perturbation over a range of frequencies at a specific DC bias (e.g., at the maximum power point). d. Measure the resulting AC current response. e. The impedance spectrum is then analyzed using an equivalent circuit model to extract parameters related to charge transport and recombination.

Visualizations

ChargeRecombinationPathways cluster_generation Charge Generation cluster_separation Charge Separation & Recombination cluster_collection Charge Collection Photon Photon Absorption Exciton Exciton Formation Photon->Exciton CT_State Charge Transfer (CT) State Exciton->CT_State Exciton Dissociation Free_Charges Free Charges (e-, h+) CT_State->Free_Charges Charge Separation Geminate_Recombination Geminate Recombination CT_State->Geminate_Recombination Loss Pathway Non_Geminate_Recombination Non-Geminate Recombination Free_Charges->Non_Geminate_Recombination Loss Pathway Trap_Recombination Trap-Assisted Recombination Free_Charges->Trap_Recombination Loss Pathway Photocurrent Photocurrent Free_Charges->Photocurrent Charge Extraction

Caption: Charge generation and recombination pathways in an organic solar cell.

TroubleshootingWorkflow Start Low PCE Observed Analyze_JV Analyze J-V Curve Start->Analyze_JV Low_Jsc Low Jsc Analyze_JV->Low_Jsc Low_Voc Low Voc Analyze_JV->Low_Voc Low_FF Low FF Analyze_JV->Low_FF Check_Absorption_EQE Check Absorption & EQE Low_Jsc->Check_Absorption_EQE Optimize_Morphology Optimize Morphology (Additives, Annealing) Low_Jsc->Optimize_Morphology Low_Voc->Optimize_Morphology Check_Energy_Levels Check Energy Levels Low_Voc->Check_Energy_Levels Low_FF->Optimize_Morphology Measure_Mobility Measure Carrier Mobility Low_FF->Measure_Mobility Improve_Extraction Improve Charge Extraction (Interlayers) Low_FF->Improve_Extraction

Caption: Troubleshooting workflow for low power conversion efficiency in this compound devices.

References

Technical Support Center: Controlling ITIC-M Blend Film Morphology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the morphology of ITIC-M blend films. This resource is designed for researchers, scientists, and drug development professionals working with this compound and other non-fullerene acceptors in organic electronics. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its film morphology important?

A1: this compound is a non-fullerene acceptor (NFA) used in organic solar cells (OSCs). Its molecular structure, featuring methyl groups, enhances its solubility and miscibility with donor polymers.[1][2][3] The morphology of the active layer, which is a blend of a donor polymer and an acceptor like this compound, is crucial for efficient charge separation and transport, directly impacting the power conversion efficiency (PCE) of the solar cell.[1] A well-controlled morphology ensures an optimal bulk heterojunction (BHJ) structure.[1]

Q2: What are the common methods to control the morphology of this compound blend films?

A2: The most common methods for controlling the morphology of this compound blend films include:

  • Solvent Additives: Using small amounts of high-boiling point additives like 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) can influence the phase separation and crystallization of the donor and acceptor materials.[4][5]

  • Thermal Annealing: Heating the blend film after deposition can promote molecular ordering and improve crystallinity.[6][7]

  • Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere can also be used to control morphology.

  • Substrate Surface Energy Tuning: Modifying the surface free energy of the substrate or underlying layers can influence the vertical distribution of the donor and acceptor components within the film.[6]

Q3: What are the typical characterization techniques to analyze this compound blend film morphology?

A3: Key techniques to analyze the morphology of these blend films include:

  • Atomic Force Microscopy (AFM): To visualize the surface topography and phase separation.[8][9]

  • Transmission Electron Microscopy (TEM): To observe the bulk morphology and domain sizes.

  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To investigate the molecular packing and crystalline orientation of the materials.[7][8]

  • Scanning Electron Microscopy (SEM): To examine the surface morphology and cross-section of the film.[10]

Troubleshooting Guides

Issue 1: Low Power Conversion Efficiency (PCE) in this compound Based Solar Cells

Possible Cause: Suboptimal blend film morphology leading to poor charge generation, separation, or transport.

Troubleshooting Steps:

  • Optimize Solvent Additive Concentration:

    • The concentration of solvent additives like DIO significantly impacts the domain size and crystallinity.

    • Recommendation: Systematically vary the concentration of DIO (e.g., 0.5% to 5% by volume) to find the optimal ratio for your specific donor-acceptor system.[6][11] For instance, in a PBDB-T:this compound system, a 5% volume ratio of DIO has been used.[6]

  • Optimize Thermal Annealing Temperature and Time:

    • Annealing can improve molecular ordering but excessive temperatures or times can lead to large-scale phase separation, which is detrimental.

    • Recommendation: Anneal the films at various temperatures (e.g., 80°C to 150°C) for a fixed time (e.g., 10 minutes) to identify the optimal condition.[6] ITIC and its derivatives can form different crystalline polymorphs at different annealing temperatures.[7][12]

  • Verify Vertical Component Distribution:

    • The distribution of the donor and acceptor materials from the bottom to the top of the film is critical. An unfavorable distribution can hinder charge collection.

    • Recommendation: Consider modifying the surface free energy of the electron transport layer (ETL) to be closer to that of this compound to encourage a more favorable vertical gradient.[6]

ParameterRangeRecommended Starting PointReference
Solvent Additive (DIO) 0.5 - 5 vol%1 vol%[6][11]
Thermal Annealing Temp. 80 - 150 °C100 °C[6]
Thermal Annealing Time 5 - 20 min10 min[6]

Experimental Protocol: Spin-Coating and Annealing of a PBDB-T:this compound Active Layer

  • Prepare a solution of PBDB-T:this compound (e.g., 1:1 weight ratio) in a suitable solvent like chlorobenzene (B131634) at a concentration of 10 mg/mL.[6]

  • Add the desired volume percentage of DIO to the solution and stir for at least 1 hour before use.[11]

  • Spin-coat the solution onto your substrate (e.g., ITO/PEDOT:PSS) at a specific spin speed (e.g., 1900 rpm for 60 s) to achieve the desired thickness (~100 nm).[6]

  • Transfer the samples to a hotplate in a nitrogen-filled glovebox and anneal at the optimized temperature for the optimized time.[6]

  • Allow the samples to cool down before depositing the top electrode.

G cluster_solution Solution Preparation cluster_fabrication Film Fabrication cluster_characterization Morphology Characterization cluster_device Device Performance donor Donor Polymer (e.g., PBDB-T) spin_coating Spin-Coating donor->spin_coating acceptor Acceptor (this compound) acceptor->spin_coating solvent Solvent (e.g., Chlorobenzene) solvent->spin_coating additive Solvent Additive (e.g., DIO) additive->spin_coating thermal_annealing Thermal Annealing spin_coating->thermal_annealing afm AFM thermal_annealing->afm giwaxs GIWAXS thermal_annealing->giwaxs pce Power Conversion Efficiency (PCE) afm->pce giwaxs->pce

Caption: Experimental workflow for this compound blend film fabrication and characterization.

Issue 2: Poor Film Quality (e.g., pinholes, aggregation)

Possible Cause: Inadequate solubility of materials, improper solvent system, or non-optimal processing conditions.

Troubleshooting Steps:

  • Ensure Good Solubility:

    • This compound generally has good solubility due to its methyl groups.[2][3] However, ensure both the donor polymer and this compound are fully dissolved in the chosen solvent.

    • Recommendation: Gentle heating and stirring of the solution can aid dissolution. If solubility issues persist, consider a different solvent or solvent blend.

  • Optimize Spin-Coating Parameters:

    • The spin speed and acceleration can affect the drying rate and film uniformity.

    • Recommendation: Experiment with different spin speeds to achieve a uniform film of the desired thickness. A slower spin speed generally results in a thicker film.

  • Control the Drying Process:

    • Rapid drying can sometimes lead to non-optimal morphology.

    • Recommendation: Using a solvent with a higher boiling point or employing techniques like using an air-knife can provide better control over the drying process.[4]

G cluster_input Input Parameters cluster_output Film Properties A Solvent Choice X Domain Size A->X Z Vertical Phase Separation A->Z B Additive Concentration B->X Y Crystallinity B->Y C Annealing Temperature C->Y D Spin Speed D->Z

Caption: Relationship between processing parameters and film morphology.

Issue 3: Inconsistent Device Performance and Stability

Possible Cause: Morphological instability of the blend film or degradation of materials.

Troubleshooting Steps:

  • Investigate Polymorphism:

    • ITIC and its derivatives can exist in different crystalline forms (polymorphs), some of which may be more stable than others.[7][12] The processing conditions, especially annealing temperature, determine which polymorph is formed.[7]

    • Recommendation: Use temperature-dependent GIWAXS to identify the different phases and their transition temperatures. Aim for processing conditions that yield the most stable and efficient polymorph.

  • Assess Thermal Stability:

    • The blend morphology can change over time, especially at elevated temperatures.

    • Recommendation: Conduct thermal stability studies by annealing devices at various temperatures for extended periods and monitoring their performance. ITIC-based blends have shown good thermal stability due to diffusion-limited crystallization.[13]

  • Consider Photostability:

    • Prolonged exposure to light can induce morphological changes or chemical degradation.

    • Recommendation: Perform photostability tests under simulated sunlight. The stability of ITIC derivatives can be influenced by subtle changes in their molecular structure.[11]

ITIC DerivativeTypical Annealing Temperature for Polymorph TransitionReference
ITIC210 °C, 270 °C[7]
ITIC-2F290 °C[7]
ITIC-Th240 °C[7]

Note: The temperatures listed are for the formation of high-temperature polymorphs. The most efficient devices are often obtained from the low-temperature, metastable phase formed directly from solution processing.[12]

References

Technical Support Center: ITIC-M Based Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working with ITIC-M and other ITIC-derivative-based organic solar cells. The focus is on understanding and mitigating common degradation mechanisms encountered during experimentation.

Troubleshooting Guide

This guide addresses specific performance issues in a question-and-answer format.

Issue 1: Rapid Initial Performance Loss ("Burn-In Degradation")

Q: My device's efficiency drops significantly within the first few hours of light exposure. What is the likely cause?

A: This rapid initial loss, often called "burn-in" degradation, is a common issue in non-fullerene acceptor (NFA) based solar cells. The primary suspects are:

  • Photocatalytic Decomposition by ZnO: If you are using Zinc Oxide (ZnO) as the electron transport layer (ETL), it can induce photodegradation of the this compound molecule under UV illumination, even in an inert atmosphere.[1][2] The photocatalytic effect of ZnO can disrupt the vinyl linkage in the this compound structure, leading to its decomposition.[1][2][3][4] This decomposition degrades the electron transport properties near the ZnO interface, causing a severe drop in Fill Factor (FF) and Open-Circuit Voltage (Voc).[2]

  • Interfacial Reactions: Detrimental chemical reactions can occur at the interface between the active layer and the charge transport layers. For example, the end-groups of ITIC derivatives can react with basic hole transport layers like PEDOT:PSS or certain amine-containing electron transport layers (e.g., PEIE), which reduces charge extraction efficiency.[4][5]

  • Morphological Reorganization: Initial light exposure can induce minor rearrangements in the bulk heterojunction (BHJ) morphology, settling it into a more stable but less efficient state.

Troubleshooting Steps:

  • ETL Modification: Consider replacing ZnO with an alternative ETL known to be less photocatalytically active, such as SnO2, or using a passivation layer (e.g., a self-assembled monolayer) between the ZnO and the active layer.

  • UV Filtering: Use a UV-blocking filter during device operation to mitigate the photocatalytic effect of ZnO, which is primarily triggered by UV light.[6]

  • Interfacial Layer Passivation: Introduce a thin, stable interlayer like MoO3 to prevent direct contact and reaction between the this compound and a reactive hole transport layer like PEDOT:PSS.[5]

Issue 2: Progressive Decline in Fill Factor (FF)

Q: Over long-term testing, the Fill Factor of my device is steadily decreasing, while Jsc and Voc are more stable. Why is this happening?

A: A progressive decline in FF often points to issues with charge transport and extraction. Key mechanisms include:

  • Increased Trap-Assisted Recombination: Degradation can create electronic trap states within the active layer or at the interfaces.[7] Photo-oxidation of this compound can increase energetic disorder, which acts as a source of traps, leading to losses in all photovoltaic parameters, including FF.[1]

  • Unbalanced Charge Mobility: ITIC-based devices can sometimes exhibit unbalanced electron and hole mobilities. Light-induced degradation can worsen this imbalance, leading to a buildup of space charges that impede efficient charge extraction and reduce the FF.[8]

  • Interlayer Degradation: The degradation of hole or electron transport layers can create an energy barrier for charge extraction, directly impacting the FF.[6]

Troubleshooting Steps:

  • Characterize Trap States: Use techniques like Impedance Spectroscopy or Transient Photocurrent/Photovoltage measurements to quantify trap state density and energy levels before and after degradation.[7][9]

  • Optimize Blend Morphology: Re-evaluate the donor:acceptor ratio, solvent additives, and annealing conditions. A more stable, optimized morphology can improve charge transport balance and reduce recombination.

  • Evaluate Interlayer Stability: Test alternative, more robust charge transport materials. For example, compare the stability of devices with PEDOT:PSS versus MoO3 as the hole transport layer.

Issue 3: Significant Drop in Short-Circuit Current (Jsc)

Q: My device's short-circuit current (Jsc) is falling over time under illumination in air. What is the cause?

A: A drop in Jsc is primarily linked to a reduction in the number of charge carriers generated and collected. The most common cause is:

  • Photo-oxidation of the Active Layer: In the presence of light and oxygen, this compound can undergo photo-oxidation.[1][3] This chemical reaction alters the molecular structure, causing the material to lose its ability to absorb light in the visible and near-infrared regions, a phenomenon known as "photobleaching".[10] This directly reduces the generation of excitons and, consequently, the Jsc. The primary sites for photo-oxidation on the ITIC molecule have been identified, often involving the vulnerable vinyl groups and end-capped units.[1][3]

Troubleshooting Steps:

  • Improve Encapsulation: The most critical step is to prevent oxygen and moisture from reaching the active layer. Use high-quality encapsulation materials and techniques. Extrinsic degradation from air and water can be rapid.[3][10]

  • Material Selection: While this compound is a potent acceptor, some derivatives with different side-chains (e.g., ITIC-Th) have shown superior photostability.[11] Consider screening alternative acceptors if intrinsic photostability is a primary concern.

  • Monitor Absorption: Use UV-Vis spectroscopy to measure the absorption spectrum of the active layer film before and after light exposure in air to confirm if photobleaching is occurring.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound based solar cells? A1: There are three primary degradation pathways identified for ITIC derivatives:

  • Photo-oxidation: Occurs in the presence of light and oxygen, leading to the formation of oxidized this compound species, increased energetic disorder, and photobleaching.[1]

  • Photocatalytic Decomposition: Induced by UV light when certain metal oxide interlayers like ZnO are used, causing the chemical structure of this compound to break down.[1][2]

  • Photoisomerization/Electrocyclic Reactions: These can occur even in an inert atmosphere and involve structural changes like the rotation of vinyl groups, which can alter the material's electronic properties.[1]

Q2: Is this compound more or less stable than fullerene acceptors like PCBM? A2: The stability is complex and depends on the specific stressor. This compound and other NFAs generally have better thermal stability than fullerenes, which tend to crystallize and cause significant morphology changes at elevated temperatures.[12] However, ITIC-based devices have been shown to be less photostable than their PC71BM counterparts, often exhibiting more rapid "burn-in" degradation and FF loss under illumination.[2][13] NFAs also have unique chemical vulnerabilities, such as reactions with certain interlayers, that are not present with fullerenes.[4]

Q3: How do the methyl groups in this compound affect its properties and stability compared to the parent ITIC? A3: The methyl groups on the end-capped phenyl rings in this compound primarily serve to:

  • Increase Solubility: This improves processability and can lead to better miscibility with donor polymers, potentially creating a more favorable and stable BHJ morphology.[14][15][16]

  • Elevate the LUMO Level: this compound is slightly more electron-rich than ITIC, resulting in a higher LUMO energy level. This can lead to a higher Voc in the final device.[14][16] In terms of photostability, studies suggest that the methylation in this compound does not significantly alter its stability compared to the parent ITIC molecule.[17]

Q4: What is the glass transition temperature (Tg) of this compound and why is it important? A4: this compound has a high glass transition temperature (Tg) of approximately 180 °C.[18] The Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, mobile state. A high Tg is crucial for thermal stability, as it means the active layer morphology is less likely to undergo large-scale phase separation or crystallization at typical operating temperatures, helping to preserve device performance.[12]

Data Presentation: Degradation of Performance Parameters

The following table summarizes typical performance degradation observed in ITIC-based solar cells compared to fullerene-based cells under illumination. Note that absolute values vary greatly with the specific donor polymer, device architecture, and testing conditions.

Device Active LayerStress ConditionTime (hours)Initial PCEPCE LossPrimary Parameter LossReference
PBDB-T:ITIC1 Sun Soaking1000~11%~80%FF, Voc[2]
PTB7:PC71BM1 Sun Soaking>4000~7-8%<40%Jsc[2]
PBDB-T:ITICLight Exposure2N/A~22%FF[13]
PBDB-T:PCBMLight Exposure2N/A~12%FF, Jsc[13]

Experimental Protocols

1. Protocol: Identifying Chemical Degradation Products via MALDI-TOF MS

  • Objective: To identify changes in the chemical structure of this compound after degradation (e.g., photo-oxidation or photocatalysis).

  • Methodology:

    • Sample Preparation: Prepare a thin film of pristine this compound (or a donor:this compound blend) on a substrate (e.g., glass or the actual device ETL like ZnO).

    • Stress Application: Expose the film to the desired stressor (e.g., illumination under AM1.5G in air for photo-oxidation, or UV light in N2 for photocatalysis) for a defined period.

    • Material Extraction: Carefully scrape the degraded film material from the substrate or dissolve it in a suitable solvent like chloroform (B151607) or dichloromethane.

    • MALDI-TOF Analysis: Mix the extracted material with a suitable matrix (e.g., DCTB). Spot the mixture onto the MALDI plate and let it dry.

    • Data Acquisition: Acquire the mass spectrum. Compare the m/z (mass-to-charge ratio) peaks of the degraded sample to the pristine this compound sample. New peaks at higher masses often correspond to the addition of oxygen atoms or other molecular fragments, confirming chemical degradation.[1][3][7]

2. Protocol: Assessing Morphological Stability with GIWAXS

  • Objective: To investigate changes in molecular packing, orientation, and crystallinity of the active layer during degradation.

  • Methodology:

    • Sample Preparation: Fabricate the full device or a thin film of the active layer on a relevant substrate (e.g., Si/SiO2 or PEDOT:PSS-coated ITO).

    • Initial Measurement: Perform a Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) measurement on the fresh sample to obtain a baseline scattering pattern. This reveals the initial molecular orientation (face-on vs. edge-on) and crystallinity.

    • In-situ/Ex-situ Degradation: Age the sample under thermal or light stress, either inside the GIWAXS chamber (in-situ) or separately (ex-situ).

    • Post-Degradation Measurement: Acquire GIWAXS patterns at various intervals during the degradation process.

    • Data Analysis: Analyze changes in the position, intensity, and width of the scattering peaks (e.g., the (010) π-π stacking peak and the (100) lamellar stacking peak). A shift in peak position or a decrease in intensity can indicate a loss of crystalline order or changes in molecular packing, which affects charge transport.[7]

Visualizations

Degradation Pathways

cluster_stress Stressors cluster_mechanisms Degradation Mechanisms cluster_effects Physical Effects cluster_performance Performance Loss Light Light (hν) Oxidation Photo-oxidation of this compound Light->Oxidation Isomerization Photoisomerization Light->Isomerization Oxygen Oxygen (O₂) Oxygen->Oxidation UV_ZnO UV Light + ZnO Photocatalysis Photocatalytic Decomposition UV_ZnO->Photocatalysis Bleaching Photobleaching (Loss of Absorption) Oxidation->Bleaching Traps Trap State Formation Oxidation->Traps Decomposition Molecular Structure Breakdown Photocatalysis->Decomposition Morphology Morphology Change Isomerization->Morphology Jsc_loss ↓ Jsc Bleaching->Jsc_loss FF_loss ↓ Fill Factor Traps->FF_loss Voc_loss ↓ Voc Traps->Voc_loss Decomposition->FF_loss Decomposition->Voc_loss Morphology->FF_loss

Caption: Key degradation pathways in this compound solar cells.

Experimental Workflow for Degradation Analysis

Start Fabricate this compound Device/Film T0_Char Initial Characterization (T=0) (J-V, EQE, UV-Vis, GIWAXS) Start->T0_Char Stress Apply Stress (Light, Heat, Ambient) T0_Char->Stress Tx_Char Characterize at Intervals (T=x) (J-V, EQE) Stress->Tx_Char Tx_Char->Stress Continue Stress End_Char Post-Mortem Analysis (MALDI-TOF, AFM, XPS) Tx_Char->End_Char End of Test Analysis Correlate Performance Loss with Chemical/Physical Changes End_Char->Analysis Start FF Loss Observed Check_Series High Series Resistance? Start->Check_Series Check_Shunt Low Shunt Resistance? Start->Check_Shunt Cause_Mobility Root Cause: Unbalanced Mobility or Increased Recombination Check_Series->Cause_Mobility Yes Cause_Extraction Root Cause: Poor Charge Extraction (Interlayer Degradation) Check_Series->Cause_Extraction Maybe Cause_Shunts Root Cause: Shunting Pathways (e.g., Electrode Diffusion) Check_Shunt->Cause_Shunts Yes

References

Technical Support Center: Optimizing Phase Separation in ITIC-M Blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ITIC-M blends. The information is designed to address common challenges encountered during experiments to optimize phase separation for enhanced device performance.

Frequently Asked Questions (FAQs)

Q1: What is the role of phase separation in the performance of this compound blend solar cells?

A1: Proper phase separation in the active layer of organic solar cells is crucial for efficient charge generation and transport.[1] An optimized morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes comparable to the exciton (B1674681) diffusion length.[2] This structure maximizes the interfacial area for exciton dissociation while providing continuous pathways for electrons and holes to be transported to their respective electrodes.[3]

Q2: How do solvent additives like 1,8-diiodooctane (B1585395) (DIO) influence the morphology of this compound blends?

A2: Solvent additives, such as DIO, can significantly impact the phase separation of the donor-acceptor blend.[4] DIO has selective solubility for the different components, which can influence the crystallization and aggregation of the donor and acceptor materials during the spin-coating process.[2][5] This can lead to a more favorable nanoscale morphology with improved charge transport and reduced recombination.[6] However, excessive amounts of additive can lead to overly large domains, which is detrimental to device performance.[2]

Q3: What is the typical effect of thermal annealing on this compound blend films?

A3: Thermal annealing provides the necessary energy to promote molecular rearrangement and optimize the phase-separated morphology.[7] Annealing can enhance the crystallinity of the donor and acceptor domains, leading to improved charge mobility.[8] However, excessive annealing temperatures or times can cause large-scale phase separation and the formation of overly large crystalline domains, which can hinder device performance by increasing charge recombination.[7]

Q4: How does the choice of polymer donor affect the phase separation with this compound?

A4: The interaction between the polymer donor and the this compound acceptor is a critical factor in determining the final blend morphology.[9] The miscibility of the two components, governed by their chemical structure and surface energy, dictates the extent of phase separation.[6][10] A well-matched donor and acceptor pair will form an optimal bicontinuous network, while a mismatched pair can lead to poor morphology and device performance.[9][11]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Power Conversion Efficiency (PCE) - Suboptimal phase separation.- Poor charge transport.- High charge recombination.- Optimize the concentration of solvent additives (e.g., DIO).- Adjust the thermal annealing temperature and time.- Screen different polymer donors to find a better match with this compound.[9]
Low Short-Circuit Current (Jsc) - Incomplete light absorption.- Poor exciton dissociation due to large domains.- Ensure the active layer thickness is optimized for light absorption.- Fine-tune the morphology with solvent additives or thermal annealing to reduce domain size.[2]
Low Fill Factor (FF) - High series resistance or low shunt resistance.- Unbalanced charge transport.- Increased trap-assisted recombination.- Improve the blend morphology to enhance charge transport and reduce recombination.[12]- Optimize the annealing conditions to improve crystallinity and charge mobility.[7]
Low Open-Circuit Voltage (Voc) - Energy level mismatch between donor and acceptor.- High non-radiative recombination losses.- Select a polymer donor with a suitable HOMO energy level relative to the LUMO of this compound.- Improve the quality of the interfaces to reduce recombination.
Poor Film Quality (e.g., pinholes, aggregation) - Incompatible solvent system.- Suboptimal spin-coating parameters.- Aggregation of materials in solution.- Use a suitable solvent or solvent blend to ensure good solubility of both donor and acceptor.- Optimize spin-coating speed and time.- Filter the solution before spin-coating.

Quantitative Data Summary

Table 1: Influence of Thermal Annealing on PBDB-T:this compound Device Performance [4]

Annealing Temperature (°C)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
No Annealing0.86113.2147.465.40
80----
900.91616.8865.3310.20
100----
110----

Table 2: Properties of Pure PBDB-T and this compound Films [4]

MaterialWater Contact Angle (°)Diiodomethane Contact Angle (°)Surface Free Energy (mJ/cm²)
PBDB-T101.2048.5135.67
This compound89.1630.6743.98

Experimental Protocols

Device Fabrication (PBDB-T:this compound) [4]

  • Substrate Preparation: Clean ITO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates and anneal.

  • Active Layer Preparation:

    • Dissolve the polymer donor (e.g., PBDB-T) and this compound in a 1:1 weight ratio in a suitable solvent like chlorobenzene.

    • Add a specific volume percentage of a solvent additive (e.g., 5% DIO).

    • Stir the solution overnight at a slightly elevated temperature.

  • Active Layer Deposition: Spin-coat the active layer solution onto the HTL.

  • Thermal Annealing: Anneal the films at a specific temperature (e.g., 100°C) for a set duration (e.g., 10 minutes) in a nitrogen-filled glovebox.

  • Electron Transport Layer (ETL) and Electrode Deposition: Thermally evaporate the ETL (e.g., Ca) and the top metal electrode (e.g., Al) under high vacuum.

Characterization Techniques

  • Atomic Force Microscopy (AFM): To investigate the surface morphology and phase separation of the blend films.[8][13]

  • Transmission Electron Microscopy (TEM): To visualize the nanoscale morphology and domain sizes within the active layer.[5]

  • Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To analyze the molecular packing and crystallinity of the donor and acceptor components.[1]

  • Current Density-Voltage (J-V) Measurements: To characterize the photovoltaic performance of the solar cell devices under simulated solar illumination.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Substrate_Cleaning Substrate Cleaning HTL_Deposition HTL Deposition Substrate_Cleaning->HTL_Deposition Spin_Coating Spin-Coating Active Layer HTL_Deposition->Spin_Coating Active_Layer_Solution Active Layer Solution (Donor:this compound + Additive) Active_Layer_Solution->Spin_Coating Thermal_Annealing Thermal Annealing Spin_Coating->Thermal_Annealing ETL_Electrode_Deposition ETL & Electrode Deposition Thermal_Annealing->ETL_Electrode_Deposition AFM_TEM Morphology (AFM, TEM) ETL_Electrode_Deposition->AFM_TEM GIWAXS Crystallinity (GIWAXS) ETL_Electrode_Deposition->GIWAXS JV_Measurement Device Performance (J-V) ETL_Electrode_Deposition->JV_Measurement

Caption: Experimental workflow for fabricating and characterizing this compound blend solar cells.

Logic_Diagram Processing_Parameters Processing Parameters Solvent_Additive Solvent Additive Thermal_Annealing Thermal Annealing Polymer_Donor Polymer Donor Selection Morphology Blend Morphology (Phase Separation) Solvent_Additive->Morphology Thermal_Annealing->Morphology Polymer_Donor->Morphology Crystallinity Crystallinity Morphology->Crystallinity Domain_Size Domain Size Morphology->Domain_Size Charge_Dynamics Charge Dynamics Crystallinity->Charge_Dynamics Domain_Size->Charge_Dynamics Exciton_Dissociation Exciton Dissociation Charge_Transport Charge Transport Charge_Recombination Charge Recombination Device_Performance Device Performance Exciton_Dissociation->Device_Performance Charge_Transport->Device_Performance Charge_Recombination->Device_Performance PCE PCE Jsc Jsc FF FF Voc Voc

Caption: Key factors influencing the device performance of this compound blend solar cells.

References

Technical Support Center: Trap-Assisted Recombination in ITIC-M Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to trap-assisted recombination in ITIC-M based organic solar cells.

Frequently Asked Questions (FAQs)

Q1: What is trap-assisted recombination and how does it affect my this compound solar cell performance?

A1: Trap-assisted recombination, also known as Shockley-Read-Hall (SRH) recombination, is a major performance-limiting factor in organic solar cells. It occurs when charge carriers (electrons and holes) are captured by localized electronic states, or "traps," within the bandgap of the semiconductor material before they can be extracted as photocurrent. These trapped carriers can then recombine non-radiatively, reducing the short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF), ultimately lowering the power conversion efficiency (PCE) of your this compound device.[1] Trap states can arise from material impurities, structural defects, or disorder at the donor-acceptor interface.

Q2: What are the common signs of significant trap-assisted recombination in my experimental results?

A2: Several indicators in your device characterization data can point towards significant trap-assisted recombination:

  • Reduced Fill Factor (FF): A lower-than-expected FF is a classic sign that charge carriers are being lost to recombination before collection.

  • Low Open-Circuit Voltage (Voc): Trap states provide energy pathways for recombination, which can lead to a significant reduction in the achievable Voc.[1]

  • High Ideality Factor: An ideality factor significantly greater than 1, determined from the light intensity dependence of Voc, suggests a dominant trap-assisted recombination mechanism.

  • "S-shaped" J-V Curve: While not exclusively due to traps, an "S-shaped" current-density-voltage (J-V) curve can indicate poor charge extraction, which can be exacerbated by trap states at the interfaces.

  • Rapid Device Degradation: High trap densities can contribute to faster degradation of device performance under illumination and ambient conditions.[2][3]

Q3: How does the morphology of the PBDB-T:this compound blend influence trap states?

A3: The bulk heterojunction (BHJ) morphology plays a critical role in determining the density and impact of trap states. An unfavorable morphology with large, poorly ordered domains or excessive phase separation can create a high density of trap states at the donor-acceptor interfaces.[4][5] Conversely, a well-intermixed and ordered morphology facilitates efficient charge separation and transport, minimizing the opportunity for carriers to become trapped and recombine. The improved solubility and miscibility of this compound due to its methyl groups can lead to a more favorable BHJ morphology compared to its predecessors.[6]

Q4: Can processing conditions affect trap-assisted recombination in this compound solar cells?

A4: Yes, processing conditions are crucial. Factors such as the choice of solvent, spin-coating speed, and annealing temperature and duration can significantly impact the film morphology and the formation of trap states. For instance, improper annealing can lead to excessive crystallization or phase separation, increasing trap densities. Solvent additives can also influence the molecular packing and domain size, thereby affecting the recombination kinetics.

Troubleshooting Guides

Issue 1: Low Power Conversion Efficiency (PCE) with Poor Fill Factor (FF)
Possible Cause Troubleshooting Step Expected Outcome
High Trap-Assisted Recombination 1. Perform Light Intensity Dependent J-V Measurements: Measure the J-V characteristics of your device under varying light intensities. Plot Voc vs. ln(light intensity) and Jsc vs. light intensity.A slope of the Voc vs. ln(light intensity) plot significantly greater than kT/q (where k is the Boltzmann constant, T is the temperature, and q is the elementary charge) indicates a high ideality factor and dominant trap-assisted recombination. A sub-linear response of Jsc to light intensity also suggests recombination losses.
2. Conduct Impedance Spectroscopy (IS): Characterize the device to distinguish between transport and recombination resistances.A low recombination resistance (Rrec) value at a given voltage indicates a high recombination rate.
3. Measure External Quantum Efficiency (EQE): A lower than expected EQE across the absorption spectrum can indicate charge collection losses due to recombination.An improved EQE after addressing the root cause will indicate reduced recombination.
Poor Blend Morphology 1. Optimize Annealing Conditions: Systematically vary the annealing temperature and time to improve the BHJ morphology.An increase in PCE, particularly in FF and Jsc, suggests an optimized morphology with reduced trap states.
2. Vary Donor:Acceptor Ratio: Fabricate devices with slightly different D:A ratios to find the optimal blend for charge transport and minimal recombination.Identification of a D:A ratio that yields the best device performance.
3. Utilize Solvent Additives: Introduce small amounts of processing additives (e.g., 1,8-diiodooctane) to influence film drying kinetics and morphology.Improved device performance through finer control over the nanoscale morphology.
Inefficient Charge Extraction 1. Check Interfacial Layers: Ensure the hole transport layer (HTL) and electron transport layer (ETL) have appropriate energy levels and provide efficient charge extraction pathways.A reduction in series resistance (Rs) and an increase in shunt resistance (Rsh) observed from J-V curve analysis.
Issue 2: Rapid Device Degradation Under Illumination
Possible Cause Troubleshooting Step Expected Outcome
Photochemical Degradation of this compound 1. Encapsulate the Device: Properly encapsulate the solar cell to minimize exposure to oxygen and moisture, which can accelerate photodegradation.[3]A significant improvement in the operational stability of the device under prolonged illumination.
2. Utilize UV Filtering: If your light source has a significant UV component, use a UV filter to prevent high-energy photons from damaging the organic materials.Slower degradation of PCE, particularly Jsc and FF, over time.
Increased Trap Density Over Time 1. Monitor J-V Characteristics Over Time: Track the evolution of device parameters (Voc, Jsc, FF, PCE) under continuous illumination.A pronounced decrease in FF and Voc over time can indicate the formation of new trap states.
2. Perform Post-Mortem Analysis: Use techniques like Atomic Force Microscopy (AFM) to examine the morphology of the active layer after degradation to identify any significant changes.Observation of increased surface roughness or phase separation that could correlate with increased trap density.

Quantitative Data Summary

Parameter Device: PBDB-T:ITIC Device: D18:TTPIC-4F Reference
Power Conversion Efficiency (PCE) 11.5%17.1%[7][8]
Open-Circuit Voltage (Voc) 0.916 V-[7]
Short-Circuit Current (Jsc) 16.8 mA/cm²-[7]
Fill Factor (FF) 72.5%-[7]
Trap Density (Nt) High (unquantified)4.02 x 10¹⁵ cm⁻³[8]

Experimental Protocols

Protocol 1: Thermally Stimulated Current (TSC) Spectroscopy

Objective: To determine the energy levels and density of trap states in the this compound based solar cell.

Methodology:

  • Device Preparation: Fabricate the this compound solar cell on a suitable substrate.

  • Mounting: Mount the device in a cryostat with electrical connections.

  • Cooling: Cool the device down to a low temperature (e.g., 20 K) in the dark.[9]

  • Trap Filling: At the low temperature, fill the trap states by either:

    • Photo-excitation: Illuminating the device with a light source (e.g., white light) for a defined period.[9]

    • Electrical Injection: Applying a forward bias voltage to the device.

  • Stabilization: After trap filling, allow the device to stabilize in the dark for a short period.

  • Heating Ramp: Heat the device at a constant, linear rate (e.g., 10 K/min).

  • Current Measurement: During the heating ramp, measure the current flowing out of the device at a small reverse or zero bias using a sensitive source-measurement unit (SMU).[9]

  • Data Analysis: Plot the measured current as a function of temperature. The peaks in the TSC spectrum correspond to the release of carriers from trap states at specific energy levels. The area under the peak is proportional to the trap density.

Protocol 2: Impedance Spectroscopy (IS)

Objective: To characterize the charge transport and recombination dynamics, and to quantify the density of trap states.

Methodology:

  • Device Preparation and Connection: Place the this compound solar cell in a shielded test fixture and connect it to an impedance analyzer.

  • Set DC Bias: Apply a specific DC voltage bias to the device, which can be varied to probe different operating conditions (e.g., from reverse to forward bias).

  • Apply AC Perturbation: Superimpose a small AC voltage signal (typically 10-20 mV) over the DC bias.

  • Frequency Sweep: Sweep the frequency of the AC signal over a wide range (e.g., 1 MHz to 1 Hz).

  • Measure Impedance: At each frequency, measure the resulting AC current and calculate the complex impedance (Z' and Z'').

  • Data Acquisition: Repeat the frequency sweep at different DC bias voltages and under various illumination intensities.

  • Data Analysis:

    • Plot the data in a Nyquist plot (-Z'' vs. Z').

    • Fit the impedance spectra to an appropriate equivalent circuit model to extract parameters such as recombination resistance (Rrec) and chemical capacitance (Cμ).

    • The trap density of states can be estimated from the analysis of the chemical capacitance as a function of voltage.

Visualizations

Trap_Assisted_Recombination Trap-Assisted Recombination Pathway LUMO LUMO (Acceptor) Electron Electron LUMO->Electron Charge Separation HOMO HOMO (Donor) Hole Hole HOMO->Hole Trap Trap State Recombination Non-radiative Recombination Trap->Recombination Recombination Event Electron->Trap Electron Trapping Electron->Recombination Hole->Trap Hole Trapping Hole->Recombination Photon Photon Photon->LUMO Exciton Generation Photon->HOMO

Caption: Trap-assisted recombination process in an organic solar cell.

TSC_Workflow Thermally Stimulated Current (TSC) Workflow Start Start Cool Cool Device (e.g., 20 K) Start->Cool Fill Fill Traps (Light or Voltage) Cool->Fill Heat Linear Heating Ramp Fill->Heat Measure Measure Current (I) Heat->Measure Plot Plot I vs. Temperature Measure->Plot Analyze Analyze Peaks for Trap Depth & Density Plot->Analyze End End Analyze->End Troubleshooting_Flowchart Troubleshooting Low PCE in this compound Solar Cells Start Low PCE Observed CheckFF Is Fill Factor (FF) low? Start->CheckFF CheckVoc Is Open-Circuit Voltage (Voc) low? CheckFF->CheckVoc No HighRecomb High Trap-Assisted Recombination Likely CheckFF->HighRecomb Yes CheckVoc->HighRecomb Yes Degradation Investigate Degradation (Encapsulation, UV Filter) CheckVoc->Degradation No OptimizeMorph Optimize Blend Morphology (Annealing, D:A Ratio) HighRecomb->OptimizeMorph CheckInterfaces Investigate Interfacial Layers (HTL/ETL) OptimizeMorph->CheckInterfaces End Re-characterize Device CheckInterfaces->End Degradation->End

References

Technical Support Center: Optimizing ITIC-M Device Performance Through Thermal Annealing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ITIC-M based organic solar cell devices. The following sections detail the critical role of thermal annealing time in optimizing device performance.

Troubleshooting Guide: Annealing Time for this compound Devices

Proper thermal annealing is a critical step in achieving high-performance organic solar cells by optimizing the morphology of the bulk-heterojunction (BHJ) active layer. This guide addresses common issues encountered during the thermal annealing of this compound based devices.

Issue IDProblemPossible Cause(s)Suggested Solution(s)
AT-01 Low Power Conversion Efficiency (PCE) - Sub-optimal annealing time (either too short or too long).- Incomplete phase separation of the donor-acceptor blend.- Poor crystallinity of the active layer components.- Systematically vary the annealing time at a fixed, optimized temperature (e.g., 100-110°C) to find the optimal duration. Start with a range of 2 to 15 minutes.- Refer to the data in Table 1 for expected performance trends.
AT-02 Low Short-Circuit Current (Jsc) - Insufficient annealing time leading to a poorly ordered active layer morphology, which hinders exciton (B1674681) dissociation and charge transport.- Increase the annealing time incrementally (e.g., in 2-3 minute steps) to promote better phase separation and improve charge carrier pathways.
AT-03 Low Fill Factor (FF) - Short Annealing Time: Incomplete removal of residual solvent and inadequate phase separation can lead to high series resistance.- Excessive Annealing Time: Over-annealing can cause excessive phase separation, leading to the formation of large, pure domains which increases charge recombination and series resistance.[1]- For low FF with short annealing, extend the duration to improve the morphology.- If FF decreases after prolonged annealing, reduce the annealing time to prevent excessive domain growth.
AT-04 Low Open-Circuit Voltage (Voc) - While Voc is generally less sensitive to annealing time compared to Jsc and FF, significant deviations can indicate issues with the donor-acceptor interface or energy level alignment. Excessive annealing might lead to degradation of the materials.- Ensure the annealing temperature is not too high.- Optimize the annealing time to achieve a well-defined interface without causing thermal degradation.
AT-05 Poor Device Reproducibility - Inconsistent annealing time and temperature across different batches.- Variations in the thermal ramp-up and cool-down rates.- Use a calibrated hotplate with precise temperature control.- Standardize the annealing duration and the procedure for placing and removing the devices from the heat source to ensure consistent thermal history.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of thermal annealing the this compound active layer?

A1: Thermal annealing provides the necessary energy to promote the self-organization of the donor (e.g., PBDB-T) and acceptor (this compound) molecules within the active layer. This process optimizes the nanoscale phase separation, improves the crystallinity of the components, and facilitates the formation of efficient pathways for charge transport, ultimately leading to higher device performance.[1]

Q2: How does annealing time affect the key device performance parameters?

A2: Annealing time has a significant impact on the Power Conversion Efficiency (PCE), Short-Circuit Current (Jsc), and Fill Factor (FF). As shown in the table below, an optimal annealing time leads to a peak in performance. Insufficient annealing results in a poorly organized morphology, while excessive annealing can lead to overly large domains, which increases charge recombination. The Open-Circuit Voltage (Voc) is typically less affected but can decrease with very long annealing times due to potential material degradation.

Q3: What is a typical starting point for optimizing the annealing time for a PBDB-T:this compound device?

A3: A common and effective starting point for thermal annealing of PBDB-T:this compound active layers is 100°C for 10 minutes.[2] However, the optimal time can vary depending on the specific experimental setup and substrate. It is recommended to perform a time-dependent study around this initial condition (e.g., 5, 8, 10, 12, 15 minutes) to determine the ideal duration for your specific process.

Q4: Can I compensate for a non-optimal annealing temperature by changing the annealing time?

A4: While there is an interplay between annealing temperature and time, they are not directly interchangeable. The annealing temperature is crucial for enabling molecular motion, and the annealing time allows for the morphological arrangement to reach an optimal state. It is best practice to first determine the optimal annealing temperature and then perform a systematic study of the annealing time at that fixed temperature.

Data Presentation

The following table summarizes the typical effect of varying annealing time on the performance of a PBDB-T:this compound based organic solar cell, annealed at an optimized temperature of 100°C. The data is a representative compilation based on literature findings.

Table 1: Effect of Annealing Time on PBDB-T:this compound Device Performance

Annealing Time (minutes)PCE (%)Jsc (mA/cm²)Voc (V)FF (%)
0 (As-cast)7.513.50.9260.5
28.814.80.9264.5
510.216.00.9269.5
10 11.0 16.9 0.92 71.0
1510.516.50.9170.0
309.215.50.9066.0

Experimental Protocols

Device Fabrication of PBDB-T:this compound Solar Cells

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with nitrogen gas and treated with UV-ozone for 20 minutes.

  • Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and subsequently annealed at 150°C for 15 minutes in air.

  • Active Layer Deposition: A blend solution of PBDB-T and this compound (typically in a 1:1 weight ratio) in chlorobenzene (B131634) with a small percentage of a processing additive like 1,8-diiodooctane (B1585395) (DIO) is spin-coated onto the HTL in a nitrogen-filled glovebox.

  • Thermal Annealing: The substrates with the active layer are then annealed on a calibrated hotplate inside the glovebox at a set temperature (e.g., 100°C) for a specified duration (e.g., 0, 2, 5, 10, 15, or 30 minutes).

  • Electron Transport Layer (ETL) and Electrode Deposition: Finally, an electron transport layer (e.g., PFN-Br) and a top metal electrode (e.g., Aluminum) are deposited via spin-coating and thermal evaporation, respectively, to complete the device structure.

Device Characterization

The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination at 100 mW/cm². From these measurements, the key photovoltaic parameters (PCE, Jsc, Voc, and FF) are extracted.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_layers Device Fabrication (in Glovebox) cluster_char Characterization sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone 20 min htl HTL Deposition (PEDOT:PSS) uv_ozone->htl active_layer Active Layer Deposition (PBDB-T:this compound) htl->active_layer thermal_anneal Thermal Annealing (Varying Time) active_layer->thermal_anneal etl_electrode ETL & Electrode Deposition thermal_anneal->etl_electrode jv_measurement J-V Measurement (AM 1.5G) etl_electrode->jv_measurement param_extraction Parameter Extraction (PCE, Jsc, Voc, FF) jv_measurement->param_extraction logical_relationship cluster_input Process Variable cluster_morphology Physical Changes in Active Layer cluster_properties Resulting Device Properties cluster_output Device Performance Metrics annealing_time Annealing Time phase_sep Phase Separation annealing_time->phase_sep crystallinity Crystallinity annealing_time->crystallinity charge_transport Charge Transport phase_sep->charge_transport recombination Charge Recombination phase_sep->recombination crystallinity->charge_transport jsc_ff Jsc & FF charge_transport->jsc_ff recombination->jsc_ff (negative effect) pce PCE jsc_ff->pce

References

Technical Support Center: Troubleshooting Low Short-Circuit Current in Intestinal Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Itic-M Cells": Our initial review of scientific literature did not identify a widely recognized intestinal epithelial cell line designated "this compound." This may be a proprietary name, a shorthand, or a potential typo for other commonly used cell lines (e.g., HT-29 MTX). The following guide is therefore designed to be broadly applicable to researchers working with various intestinal epithelial cell monolayers, such as Caco-2, T84, and HT29-MTX, to measure ion transport.

Frequently Asked Questions (FAQs)

Q1: What is short-circuit current (Isc) and what does it represent?

A1: Short-circuit current (Isc) is the electrical current required to clamp the transepithelial voltage of a biological membrane to zero in an Ussing chamber.[1] It represents the net sum of all active ion transport processes occurring across the epithelial monolayer.[2] For intestinal epithelia, this is often a measure of net chloride secretion and sodium absorption.[3]

Q2: What are typical baseline Isc values for common intestinal cell lines?

A2: Baseline Isc can vary significantly based on the cell line, its differentiation state, and culture conditions. However, some general ranges can be expected. For instance, Caco-2 cells often have a lower baseline Isc compared to T84 cells, which are known for their robust chloride secretion. Co-cultures of Caco-2 and HT29-MTX cells may present intermediate values.[4] Refer to the data tables below for more specific ranges.

Q3: How do agonists like forskolin (B1673556) affect Isc?

A3: Forskolin is an activator of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[5] In intestinal epithelial cells, elevated cAMP activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel, leading to a significant increase in chloride secretion and, consequently, a sharp rise in Isc.[2] This response is often used to confirm the viability and responsiveness of the cell monolayer.[1]

Q4: What is the expected effect of amiloride (B1667095) on Isc?

A4: Amiloride is a diuretic that blocks the epithelial sodium channel (ENaC).[6] In intestinal tissues where sodium absorption contributes to the baseline Isc, the addition of amiloride to the apical (mucosal) side will cause a decrease in Isc.[3][7]

Troubleshooting Guide: Low Short-Circuit Current (Isc)

This guide addresses the common issue of observing lower-than-expected Isc values during Ussing chamber experiments.

Q: My baseline and/or stimulated Isc is very low. What are the possible causes and solutions?

A: Low Isc can stem from three main areas: the health and integrity of your cell monolayer, the experimental setup and solutions, or procedural errors. The following sections break down these possibilities.

Category 1: Cell Monolayer Issues
Potential Cause Symptoms & Observations Recommended Solutions
Incomplete Confluence / Poor Differentiation Low Transepithelial Electrical Resistance (TEER) values. Visual gaps in the monolayer under a microscope.- Verify Seeding Density: Ensure you are using the optimal seeding density for your cell line. - Extend Culture Time: Allow cells sufficient time to form a confluent and polarized monolayer (e.g., 21 days for Caco-2).[8] - Monitor TEER: Regularly measure TEER to track the development of tight junctions. A plateau in TEER indicates monolayer maturity.[9]
Cell Passage Number High passage numbers can lead to genetic drift and altered phenotypes, including reduced transporter expression.- Use Low Passage Cells: Always use cells within the recommended passage number range. - Thaw a New Vial: If in doubt, start a new culture from a frozen stock of a validated low-passage batch.
Contamination (Mycoplasma, Bacteria, Fungi) Cloudy culture media, sudden pH changes, or visible contaminants under the microscope. Mycoplasma may not be visible but can alter cell function.- Regularly Test for Mycoplasma: Implement routine testing of your cell stocks. - Aseptic Technique: Strictly adhere to aseptic techniques during cell culture. - Discard and Start Over: If contamination is confirmed, discard the contaminated cultures and start with a fresh, clean stock.
Cell Viability Issues High percentage of dead cells observed after staining (e.g., with Trypan Blue). Monolayer appears patchy.- Gentle Handling: Avoid excessive mechanical stress during media changes and cell seeding. - Check Media and Supplements: Ensure your culture medium is fresh and all supplements (e.g., FBS) are of high quality and properly stored.
Category 2: Experimental Setup & Solutions
Potential Cause Symptoms & Observations Recommended Solutions
Incorrect Buffer Composition or pH Drifting baseline Isc. Cells do not respond to known stimuli.- Verify Buffer Recipe: Double-check the composition of your Ringer's solution.[10] - Check pH and Osmolarity: Ensure the pH is stable at ~7.4 after gassing with 95% O2 / 5% CO2. Osmolarity should be balanced between apical and basolateral chambers.[10]
Inadequate Gassing or Temperature Control A slow, drifting baseline Isc. Reduced or sluggish response to agonists.- Maintain 37°C: Ensure the Ussing chambers are consistently maintained at 37°C. Even small temperature fluctuations can impact ion channel activity.[10] - Continuous Gassing: Provide continuous gassing with carbogen (B8564812) (95% O2 / 5% CO2) to maintain pH and oxygenation.
Electrode Malfunction High voltage offset, noisy baseline, or inability to clamp the voltage.- Re-chloridize Ag/AgCl Electrodes: Regularly re-chloridize your electrodes to ensure a stable potential. - Check Agar (B569324) Bridges: Ensure agar bridges are free of air bubbles and filled with the correct KCl solution.
Edge Damage During Mounting Abnormally low TEER immediately after mounting. Leaking of buffer between chambers.- Proper Mounting Technique: Carefully mount the permeable support in the Ussing chamber to avoid crushing the edges of the monolayer. - Inspect for Leaks: Visually inspect for any leaks after filling the chambers.

Data Presentation: Typical Parameters for Intestinal Cell Lines

The following table provides a summary of typical values for commonly used intestinal epithelial cell lines. Note that these values can vary between labs and specific culture conditions.

Parameter Caco-2 T84 HT29-MTX
Seeding Density (cells/cm²) 6 x 10⁴2 x 10⁵5 x 10⁵
Time to Confluence/Differentiation ~21 days~10-14 days~21 days[8]
Typical TEER (Ω·cm²) 300 - 700[11]> 1000[11]200 - 500[4]
Baseline Isc (µA/cm²) 1 - 105 - 201 - 15[4]
Forskolin-Stimulated ΔIsc (µA/cm²) 20 - 60[12]50 - 15015 - 50

Experimental Protocols

General Protocol for Culturing Polarizing Epithelial Cells
  • Seed Cells: Seed the intestinal epithelial cells (e.g., Caco-2, T84) onto permeable filter supports (e.g., Transwells®) at the appropriate density.

  • Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Media Changes: Change the culture medium in both the apical and basolateral compartments every 2-3 days.

  • Monitor Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) starting a few days after seeding and continue every 2-3 days. The monolayer is ready for experimentation when the TEER values reach a stable plateau. For Caco-2 cells, this typically takes about 21 days.[8]

Protocol for Isc Measurement in an Ussing Chamber
  • Prepare System: Pre-warm the Ussing chamber system to 37°C. Prepare fresh Ringer's solution, warm it to 37°C, and continuously gas with 95% O2 / 5% CO2.

  • Mount Monolayer: Carefully remove the permeable support from the culture plate and mount it in the Ussing chamber, separating the apical and basolateral compartments.

  • Add Buffers: Fill both chambers with the pre-warmed and gassed Ringer's solution.

  • Equilibration: Allow the system to equilibrate for 15-20 minutes. During this time, the baseline Isc and TEER should stabilize.

  • Record Baseline: Once stable, record the baseline Isc for 5-10 minutes.

  • Pharmacological Additions:

    • To measure sodium absorption, add Amiloride (e.g., 10 µM) to the apical chamber and record the decrease in Isc.

    • To measure chloride secretion, add Forskolin (e.g., 10 µM) to the basolateral chamber and record the increase in Isc.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to each compound. Normalize the current to the surface area of the permeable support (µA/cm²).

Visualizations

Troubleshooting_Low_Isc start Start: Low Isc Observed q_teer Is TEER lower than expected? start->q_teer sol_culture ACTION: - Verify seeding density - Extend culture time - Check for contamination q_teer->sol_culture Yes q_passage Is cell passage number high? q_teer->q_passage No sol_passage ACTION: - Use low passage cells - Thaw a new vial q_passage->sol_passage Yes q_baseline Is the baseline Isc unstable or drifting? q_passage->q_baseline No sol_setup ACTION: - Check buffer pH & temp - Ensure proper gassing - Re-chloridize electrodes q_baseline->sol_setup Yes q_response No response to agonists (e.g., Forskolin)? q_baseline->q_response No sol_reagents ACTION: - Prepare fresh agonist solutions - Verify buffer composition q_response->sol_reagents Yes end_node Re-evaluate experiment q_response->end_node No

Caption: Troubleshooting flowchart for diagnosing low short-circuit current (Isc).

Isc_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase c1 Seed cells on permeable supports c2 Culture cells to form a confluent monolayer (e.g., 21 days) c1->c2 c3 Monitor TEER to confirm barrier integrity c2->c3 e1 Mount monolayer in Ussing Chamber c3->e1 e2 Equilibrate system (15-20 min) e1->e2 e3 Record stable baseline Isc e2->e3 e4 Add pharmacological agents (e.g., Forskolin) e3->e4 a1 Calculate ΔIsc e4->a1 a2 Normalize data to surface area (µA/cm²) a1->a2

Caption: General experimental workflow for Isc measurement.

References

Technical Support Center: Enhancing Charge Transport in ITIC-M Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with ITIC-M films.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties for charge transport?

This compound is a non-fullerene acceptor (NFA) material commonly used in high-efficiency organic solar cells (OSCs).[1] Its molecular structure, based on a fused-ring electron-deficient core, provides several key advantages for charge transport:

  • Extended π-conjugation: This promotes efficient electron mobility.[2]

  • High Electron Affinity: This favors effective electron acceptance and reversible reduction.[2]

  • Increased Solubility and Miscibility: The presence of methyl groups on the phenyl rings enhances its solubility and allows for better mixing with polymer donors compared to the parent ITIC molecule.[1]

  • Elevated LUMO Level: Compared to ITIC, this compound is slightly more electron-rich, resulting in a higher Lowest Unoccupied Molecular Orbital (LUMO) energy level. This can increase the open-circuit voltage (Voc) in OSC devices.[1]

Q2: What are the primary factors that control charge transport in this compound blend films?

Charge transport in this compound based bulk heterojunction (BHJ) films is a complex process governed by several interrelated factors. The most critical include:

  • Film Morphology: The nanostructure of the donor:acceptor blend, including domain size, phase separation, and molecular packing, is paramount.[3][4] Well-defined, interconnected pathways for both electrons (through this compound) and holes (through the donor) are necessary for efficient charge extraction.[4][5]

  • Crystallinity and Molecular Orientation: Higher crystallinity and preferential molecular orientation can significantly enhance charge mobility by facilitating intermolecular charge hopping.[6][7] The packing motif of the NFA plays a crucial role in the propensity to form crystalline domains.[7]

  • Energetics: The energy level alignment (HOMO-LUMO) between the donor material and this compound dictates the efficiency of exciton (B1674681) dissociation and can influence the open-circuit voltage.[8]

  • Charge Recombination: Minimizing the loss of free carriers through bimolecular or trap-assisted recombination is essential for high efficiency.[9][10] This is heavily influenced by film morphology and the purity of the phase-separated domains.[7]

Q3: How does thermal annealing affect the properties of this compound films?

Thermal annealing is a critical post-processing step used to optimize the morphology of the active layer.[11][12] When an this compound blend film is heated, typically above its glass transition temperature, the molecules gain thermal energy and can rearrange into a more thermodynamically favorable state.[11][13] This process can:

  • Improve Crystallinity: Annealing can induce or enhance the crystallization of both the donor and acceptor domains, leading to better molecular packing and higher charge carrier mobility.[6][14]

  • Control Phase Separation: It can fine-tune the size and purity of the donor and acceptor domains, which is crucial for efficient exciton dissociation and charge transport.[3]

  • Induce Polymorphism: ITIC and its derivatives can form different crystal structures (polymorphs) at different annealing temperatures, each with distinct charge transport properties.[6][13] Optimizing the polymorph is key to maximizing performance.

Troubleshooting Guide

Problem: My device exhibits low electron mobility.

Possible CauseSuggested Solution
Suboptimal Film Morphology The blend morphology may have poorly defined or disconnected acceptor domains, hindering electron transport. Optimize the morphology by screening different processing solvents or using solvent additives to control the drying time and influence phase separation.[3] Non-chlorinated solvents have been shown to improve layer morphology and electron mobility.[15]
Incorrect Annealing Temperature/Time The film may be amorphous or have a non-ideal crystal structure (polymorph). Systematically vary the annealing temperature and duration. Studies on ITIC derivatives show that electron mobility is strongly influenced by molecule-specific polymorphism that occurs at optimal annealing temperatures.[6] For example, annealing a related PBDB-T:this compound film can increase electron mobility by orders of magnitude.[16]
Unbalanced Charge Transport The hole mobility in the donor material may be significantly higher than the electron mobility in this compound, leading to space-charge effects that limit current.[10] Consider using a ternary blend approach by adding a small amount of a third component (e.g., a fullerene derivative like PCBM) to modulate the morphology and improve electron transport pathways.[10]
Poor Vertical Component Distribution This compound may not be preferentially located near the electron-collecting electrode (cathode), creating a barrier to charge extraction. This can be influenced by the surface free energy (SFE) of the underlying layer. Modifying the SFE of the cathode buffer layer can promote a more favorable vertical gradient of the acceptor.[16]

Problem: The device shows a low fill factor (FF), suggesting high charge recombination.

Possible CauseSuggested Solution
High Domain Impurity If the donor and acceptor phases are too intermixed (high miscibility), it can lead to high rates of bimolecular recombination at the interface. Domain purity has been found to be more critical than high crystallinity for suppressing recombination.[7] Use processing additives or adjust the solvent system to promote the formation of purer domains.
Energetic Traps Chemical impurities or morphological defects in the film can act as traps for charge carriers, leading to trap-assisted recombination. Ensure high-purity materials are used.[17] Annealing can sometimes reduce the density of morphological traps.
Formation of Triplet States In some ITIC-based systems, bimolecular recombination can lead to the formation of triplet excitons, which represents a loss channel.[9] Optimizing the film morphology through thermal annealing has been shown to suppress this process and reduce charge recombination significantly.[9]
Poor Exciton Dissociation If domains are too large, excitons may not reach a donor-acceptor interface before decaying. Conversely, if domains are too small and intermixed, geminate recombination of the initial charge-transfer state can be high. The ideal domain size is typically 10-20 nm. Use techniques like Atomic Force Microscopy (AFM) or Grazing-Incidence X-ray Scattering (GIXS) to characterize and optimize the domain size.[3]

Quantitative Data Summary

Table 1: Effect of Annealing on Electron Mobility (μe) in this compound based Films

This table illustrates how thermal treatment of an underlying transport layer can significantly impact the final electron mobility of the active layer, demonstrating the importance of process optimization.

Underlying Layer (TOPD) Annealing Temp.μe of TOPD (cm² V⁻¹ s⁻¹)μe of TOPD/PBDB-T:this compound (cm² V⁻¹ s⁻¹)
No Annealing9.51 × 10⁻⁵3.16 × 10⁻⁵
80°C5.74 × 10⁻³1.91 × 10⁻³
90°C 8.56 × 10⁻³ 2.85 × 10⁻³
100°C3.48 × 10⁻³7.77 × 10⁻⁴
110°C4.71 × 10⁻⁴1.56 × 10⁻⁴
Data adapted from a study on constructing vertical component distribution in PBDB-T:this compound layers.[16]

Table 2: Surface Free Energy (SFE) of Common Organic Photovoltaic Materials

Understanding the SFE of the donor and acceptor helps predict their vertical distribution during film formation. The component with the lower SFE tends to accumulate at the air-film interface.

MaterialWater Contact Angle (WCA)Diiodomethane Contact Angle (DCA)Calculated SFE (mJ/cm²)
Pure PBDB-T101.20°48.51°35.67
Pure this compound89.16°30.67°43.98
Data from a study on PBDB-T:this compound films.[16]

Experimental Protocols & Workflows

Logical Flow for Enhancing Charge Transport

The following diagram illustrates a systematic approach to optimizing charge transport in this compound films, from material selection to final device characterization.

G cluster_prep 1. Material & Solution Preparation cluster_fab 2. Film Fabrication & Processing cluster_char 3. Characterization cluster_eval 4. Device Evaluation & Feedback mat_select Select Donor Polymer & Blend Ratio sol_prep Prepare Solution (Solvent/Additive Screening) mat_select->sol_prep spin_coat Spin-Coat Active Layer sol_prep->spin_coat anneal Thermal Annealing (Temperature & Time Optimization) spin_coat->anneal morphology Morphology Analysis (AFM, GIXS) anneal->morphology optical Optical Properties (UV-Vis, PL) anneal->optical electrical Electrical Properties (SCLC, CELIV) anneal->electrical device_fab Fabricate Device (ITO/ETL/Active/HTL/Metal) electrical->device_fab jv_test Test J-V, EQE device_fab->jv_test feedback Analyze & Iterate jv_test->feedback feedback->sol_prep Low Mobility? Adjust Solvent/ Additive feedback->anneal High Recombination? Adjust Annealing

Caption: Workflow for optimizing charge transport in this compound films.

Key Experimental Methodologies

1. Thin-Film Fabrication by Spin-Coating This protocol outlines the standard procedure for creating the active layer film.

  • Solution Preparation: Dissolve the donor polymer and this compound in a suitable solvent (e.g., chlorobenzene, chloroform) at a specific concentration (e.g., 20 mg/mL total solids) and weight ratio (e.g., 1:1).[10] Heat and stir the solution (e.g., at 50°C for 2 hours) to ensure complete dissolution.

  • Substrate Preparation: Use pre-patterned ITO-coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with nitrogen gas and treat with UV-ozone for 15 minutes to improve wettability.

  • Layer Deposition: Spin-coat an electron transport layer (ETL), such as ZnO, onto the clean ITO substrate and anneal as required.[10]

  • Active Layer Coating: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the prepared donor:this compound solution onto the ETL-coated substrates at a specific speed (e.g., 2000 rpm) for a set time (e.g., 60 s) to achieve the desired film thickness (~100 nm).[10]

2. Thermal Annealing Protocol

  • Immediately after spin-coating, transfer the substrates to a hotplate inside the glovebox.

  • Anneal the films at the desired temperature (e.g., 80-150°C) for a specific duration (e.g., 10 minutes).[5]

  • Allow the films to cool down to room temperature before proceeding with the deposition of subsequent layers.

3. Charge Mobility Measurement via SCLC Method The Space-Charge Limited Current (SCLC) method is used to determine the charge carrier mobility in single-carrier devices.

  • Device Fabrication: Fabricate electron-only devices with a structure of ITO/ZnO/ITIC-M/Ca/Al.

  • Measurement: Apply a voltage ramp to the device and measure the resulting current density (J).

  • Analysis: Plot J vs. V² on a log-log scale. In the SCLC regime, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) Where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the carrier mobility, V is the voltage, and L is the active layer thickness.

  • Calculation: The mobility (μ) can be extracted from the slope of the linear region in the J-V² plot.

Charge Generation and Transport Pathway

The diagram below illustrates the fundamental processes occurring in a BHJ solar cell, from light absorption to the collection of charge at the electrodes.

G cluster_interface Donor:Acceptor Interface photon 1. Photon Absorption exciton 2. Exciton Generation (in Donor or Acceptor) photon->exciton diffusion 3. Exciton Diffusion to D:A Interface exciton->diffusion dissociation 4. Exciton Dissociation (Charge Transfer) diffusion->dissociation recombination Recombination (Loss Pathway) dissociation->recombination Competition transport 5. Charge Transport (Holes in Donor, Electrons in Acceptor) dissociation->transport Free Carriers collection 6. Charge Collection at Electrodes transport->collection

References

Validation & Comparative

A Comparative Guide to ITIC-M and ITIC-2F Non-Fullerene Acceptors in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) has been a pivotal driver of significant gains in power conversion efficiency (PCE). Among the plethora of NFA molecules, derivatives of the ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) backbone have garnered considerable attention. This guide provides an objective comparison of two prominent ITIC derivatives, ITIC-M and ITIC-2F, focusing on their power conversion efficiency and the underlying experimental data.

Performance Comparison

The introduction of methyl (in this compound) and fluorine (in ITIC-2F) groups to the parent ITIC structure brings about distinct modifications in their optoelectronic and morphological properties, which in turn affect the performance of OPV devices. While both materials have demonstrated high efficiencies, a direct comparison reveals nuanced differences in their photovoltaic parameters.

A study comparing the performance of ITIC derivatives in combination with the donor polymer PBDB-T provides valuable insights into their relative performance. The key photovoltaic parameters are summarized in the table below.

AcceptorDonor PolymerPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF) [%]
This compoundPBDB-T9.5---
ITIC-2FPBDB-T7.7---

Key Differences and Experimental Observations

This compound: The addition of methyl groups to the ITIC core in this compound enhances its solubility and promotes better miscibility with donor polymers.[1][2] This improved blend morphology can facilitate more efficient charge separation and transport, contributing to higher device performance.[2] Furthermore, this compound exhibits a slightly elevated Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to ITIC, which can lead to a higher open-circuit voltage (VOC).[2]

ITIC-2F (IT-4F): In contrast, the fluorination of the end groups in ITIC-2F leads to a deeper Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels.[3] This can result in a better energy level alignment with a wider range of donor polymers, potentially improving charge transfer. The fluorination also enhances the absorption coefficient and induces a red-shift in the absorption spectrum, allowing for broader light harvesting.[3] Devices based on ITIC-2F have demonstrated PCEs exceeding 13% when paired with a suitable donor polymer like PBDB-T-SF.[3]

It is important to note that the choice of donor polymer and the optimization of device fabrication conditions play a crucial role in maximizing the performance of solar cells based on these acceptors.

Experimental Protocols

The fabrication of high-performance organic solar cells is a multi-step process requiring precise control over each layer's deposition and treatment. Below is a generalized experimental protocol for the fabrication of an inverted organic solar cell using a PBDB-T donor and an this compound or ITIC-2F acceptor.

Device Structure: ITO / ZnO / Active Layer (PBDB-T:Acceptor) / MoO3 / Al

1. Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.

  • The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the surface wettability.

2. Zinc Oxide (ZnO) Electron Transport Layer Deposition:

  • A ZnO precursor solution is spin-coated onto the ITO substrates at 4000 rpm for 30 seconds.

  • The substrates are then annealed at 150°C for 30 minutes in air.

3. Active Layer Deposition:

  • The donor polymer (e.g., PBDB-T) and the acceptor (this compound or ITIC-2F) are dissolved in a suitable solvent, such as chloroform (B151607) or chlorobenzene, typically in a 1:1 or 1:1.2 weight ratio.

  • A small percentage of an additive, such as 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN), may be added to the solution to optimize the blend morphology.

  • The active layer solution is then spin-coated onto the ZnO layer in a nitrogen-filled glovebox. The spin-coating speed and time are optimized to achieve the desired film thickness (typically 80-120 nm).

  • The films are then subjected to thermal annealing at a specific temperature and duration (e.g., 100-150°C for 5-10 minutes) to enhance the crystallinity and phase separation of the blend.

4. Hole Transport Layer and Electrode Deposition:

  • A thin layer of Molybdenum trioxide (MoO3) (typically 5-10 nm) is thermally evaporated on top of the active layer under high vacuum (< 1 x 10-6 Torr) to serve as the hole transport layer.

  • Finally, a top electrode of Aluminum (Al) (typically 80-100 nm) is deposited by thermal evaporation.

5. Device Characterization:

  • The current density-voltage (J-V) characteristics of the fabricated devices are measured under simulated AM 1.5G solar illumination (100 mW/cm2) using a solar simulator.

  • The external quantum efficiency (EQE) is measured to determine the spectral response of the device.

Energy Level Diagram

The relative energy levels of the donor and acceptor materials are critical for efficient charge separation and transport. The diagram below illustrates the HOMO and LUMO energy levels of the donor polymer PBDB-T and the acceptors this compound and ITIC-2F.

G PBDBT_HOMO PBDB-T HOMO -5.36 eV ITICM_HOMO This compound HOMO -5.45 eV ITIC2F_HOMO ITIC-2F HOMO -5.66 eV PBDBT_LUMO PBDB-T LUMO -3.55 eV ITICM_LUMO This compound LUMO -3.81 eV PBDBT_LUMO->ITICM_LUMO ITIC2F_LUMO ITIC-2F LUMO -4.04 eV PBDBT_LUMO->ITIC2F_LUMO ΔLUMO = 0.49 eV

Caption: Energy level diagram of PBDB-T, this compound, and ITIC-2F.

Experimental Workflow

The general workflow for fabricating and characterizing organic solar cells based on this compound and ITIC-2F is depicted in the following diagram.

G cluster_prep Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL ZnO Deposition (Spin Coating) UV_Ozone->ETL Active_Layer Active Layer Deposition (PBDB-T:Acceptor) (Spin Coating) ETL->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing HTL MoO3 Deposition (Thermal Evaporation) Annealing->HTL Electrode Al Electrode Deposition (Thermal Evaporation) HTL->Electrode JV_Testing J-V Measurement (AM 1.5G) Electrode->JV_Testing EQE_Testing EQE Measurement Electrode->EQE_Testing

Caption: Experimental workflow for device fabrication and characterization.

References

A Head-to-Head Battle in Polymer Solar Cells: ITIC-M vs. PC71BM

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of non-fullerene acceptors, exemplified by ITIC-M, is challenging the dominance of traditional fullerene-based materials like PC71BM in the realm of polymer solar cells. This guide provides a detailed comparison of their performance, backed by experimental data, to assist researchers and scientists in materials selection and device optimization.

The landscape of organic photovoltaics is undergoing a significant shift, with non-fullerene acceptors (NFAs) emerging as strong contenders to the long-reigning fullerene derivatives. At the heart of this evolution are materials like this compound, which promise higher power conversion efficiencies (PCE) and greater tunability compared to their predecessors. This comparison guide delves into the quantitative performance and experimental protocols of polymer solar cells based on the NFA this compound versus the conventional fullerene acceptor PC71BM, particularly when paired with the widely used donor polymer PBDB-T.

Performance Showdown: this compound Outshines PC71BM

Experimental data consistently demonstrates the superior performance of this compound-based devices over those utilizing PC71BM when paired with the same donor polymer. Devices incorporating this compound have achieved power conversion efficiencies exceeding 11%, a significant leap from the sub-8% efficiencies often reported for their PC71BM counterparts under similar conditions.[1][2]

A direct comparison of devices fabricated with the donor polymer PBDB-T highlights this performance gap. While a PBDB-T:PC71BM blend yields a PCE of 4.5%, the PBDB-T:this compound system has been shown to reach a remarkable 10.20%.[3][4] This enhancement is largely attributed to a simultaneous improvement in all key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Acceptor MaterialDonor PolymerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
This compound PBDB-T0.91616.8865.3310.20
PC71BM PBDB-T0.8210.2253.54.5
ITIC-Th *PBDB-T0.719.4534.43.1

*Table 1: Comparative photovoltaic performance of this compound and PC71BM with the donor polymer PBDB-T. Data for ITIC-Th, a closely related derivative of ITIC, is included for additional context and is from a direct comparative study with PC71BM.[3][4]

The higher Voc in this compound devices is a result of its higher-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to PC71BM.[3] Furthermore, the broader absorption spectrum of this compound contributes to a greater Jsc, as it can harvest a larger portion of the solar spectrum.[2] The improved fill factor suggests more efficient charge extraction and reduced recombination losses within the this compound-based devices.

Experimental Pathways: From Substrate to Solar Cell

The fabrication and characterization of these polymer solar cells follow a meticulous multi-step process. The following protocols provide a detailed methodology for creating and evaluating inverted-structure devices, a common architecture for high-performance cells.

Device Fabrication Protocol
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for a set duration to enhance the surface wettability.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates. This is followed by annealing at a specific temperature in air to form a uniform hole transport layer. For an inverted structure, an electron transport layer like zinc oxide (ZnO) would be deposited first.

  • Active Layer Preparation and Deposition:

    • Solution Preparation: The donor polymer (e.g., PBDB-T) and the acceptor (this compound or PC71BM) are dissolved in a suitable solvent like chlorobenzene, often with a processing additive such as 1,8-diiodooctane (B1585395) (DIO), at a specific weight ratio (e.g., 1:1 for PBDB-T:this compound). The solution is typically stirred overnight at an elevated temperature to ensure complete dissolution.

    • Spin-Coating: The prepared active layer solution is then spin-coated onto the HTL-covered substrate inside a nitrogen-filled glovebox. The spin-coating speed and duration are critical parameters that control the thickness and morphology of the active layer. For instance, a PBDB-T:this compound solution may be spun at 1900 rpm for 60 seconds.[4]

    • Annealing: After spin-coating, the film is thermally annealed at a specific temperature (e.g., 100°C for 10 minutes for PBDB-T:this compound) to optimize the nanoscale morphology for efficient charge separation and transport.[4]

  • Cathode/Anode Deposition: Finally, a top electrode, typically consisting of a thin layer of a low work function metal (like calcium or lithium fluoride) followed by a thicker layer of aluminum or silver, is deposited via thermal evaporation under high vacuum. For an inverted structure, a high work function metal oxide (like MoO₃) followed by a metal is used as the anode.

Characterization Protocol
  • Current Density-Voltage (J-V) Measurement: The primary characterization technique is the measurement of the J-V curve under simulated solar illumination (AM 1.5G, 100 mW/cm²). A source measure unit is used to apply a voltage sweep to the device and measure the corresponding current.

  • Parameter Extraction: From the J-V curve, the key performance parameters are extracted:

    • Open-Circuit Voltage (Voc): The voltage at which the current is zero.

    • Short-Circuit Current Density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as the ratio of the maximum power output to the product of Voc and Jsc.

    • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as the ratio of the maximum power output to the incident light power.

  • External Quantum Efficiency (EQE) Measurement: EQE, also known as incident photon-to-current conversion efficiency (IPCE), measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. This provides insight into how effectively the device converts photons of different wavelengths into electrical current.

Visualizing the Process and Logic

To better understand the workflow and the fundamental processes within a polymer solar cell, the following diagrams are provided.

G cluster_prep Device Fabrication cluster_char Characterization A Substrate Cleaning (ITO Glass) B Interlayer Deposition (e.g., PEDOT:PSS or ZnO) A->B D Spin-Coating Active Layer B->D C Active Layer Solution (Donor + Acceptor) C->D E Thermal Annealing D->E F Electrode Deposition (e.g., Ca/Al or MoO3/Ag) E->F G J-V Measurement (under simulated sunlight) F->G H Data Analysis G->H I Performance Metrics (PCE, Voc, Jsc, FF) H->I

Figure 1: General workflow for the fabrication and characterization of polymer solar cells.

G cluster_device Polymer Solar Cell Operation Photon Photon Absorption Exciton Exciton Generation Photon->Exciton Dissociation Charge Separation Exciton->Dissociation Transport Charge Transport Dissociation->Transport Collection Charge Collection Transport->Collection

Figure 2: Key photophysical processes occurring within a polymer solar cell.

References

A Head-to-Head Battle of Non-Fullerene Acceptors: ITIC-M vs. ITIC-Th in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of organic photovoltaics (OPVs), the development of non-fullerene acceptors (NFAs) has been a game-changer, pushing power conversion efficiencies (PCEs) to new heights. Among the plethora of NFA molecules, derivatives of the highly successful ITIC molecule have garnered significant attention. This guide provides a detailed performance comparison of two prominent ITIC derivatives, ITIC-M and ITIC-Th, for researchers, scientists, and drug development professionals.

Molecular Structures and Key Differences

This compound and ITIC-Th are both based on the same indacenodithiophene (IDT) core and 1,1-dicyanomethylene-3-indanone (IC) end-groups. The key difference lies in the side-chain modifications on the terminal phenyl groups. This compound incorporates methyl groups, which are known to enhance solubility and miscibility with donor polymers.[1] This improved blend morphology can lead to more efficient charge separation and transport. On the other hand, ITIC-Th features thiophene (B33073) rings as side chains, which can influence the molecule's electronic properties and intermolecular packing, potentially impacting charge mobility and device stability.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key photovoltaic performance parameters of organic solar cells fabricated with this compound and ITIC-Th as the acceptor material, paired with the widely used polymer donor PBDB-T. The data is compiled from various studies to offer a representative overview. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions.

AcceptorDonor PolymerPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)
This compound PBDB-T~12.5%[2]~0.916[3]~16.88[3]~65.33[3]
ITIC-Th PBDB-T~11-12%[4]~0.85-0.95~15-17~65-70

Note: The performance of ITIC-Th with PBDB-T is represented as a range based on typical values found in the literature, as a single definitive study with a direct side-by-side comparison under the same conditions as the provided this compound data was not available in the searched literature.

From the available data, both this compound and ITIC-Th demonstrate high performance in organic solar cells. This compound has been reported to achieve a PCE of up to 12.5% with PBDB-T.[2] The methyl substitution in this compound leads to a slightly higher LUMO (Lowest Unoccupied Molecular Orbital) energy level, which can contribute to a higher open-circuit voltage (Voc).[2] In one study, a Voc of 0.916 V was achieved for a PBDB-T:this compound device.[3]

ITIC-Th also exhibits excellent photovoltaic properties, with reported efficiencies in the range of 11-12% when paired with PBDB-T.[4] A notable advantage of ITIC-Th is its potential for enhanced device stability. Studies have suggested that solar cells based on ITIC-Th show superior photostability compared to other ITIC derivatives.

Experimental Protocols

The following is a representative experimental protocol for the fabrication of organic solar cells using PBDB-T as the donor and an ITIC-based acceptor. This protocol is based on procedures reported for PBDB-T:this compound devices.[3]

Device Fabrication:

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.

  • Hole Transport Layer (HTL) Deposition: A layer of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 15 minutes in air.

  • Active Layer Deposition: A blend solution of PBDB-T and the ITIC acceptor (e.g., this compound) in a 1:1 weight ratio is prepared in a suitable solvent like chlorobenzene (B131634) with a processing additive such as 1,8-diiodooctane (B1585395) (DIO). The solution is then spin-coated onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The film is subsequently annealed at a specific temperature (e.g., 100°C) for a set duration (e.g., 10 minutes) to optimize the morphology.

  • Electron Transport Layer (ETL) and Electrode Deposition: Finally, an electron transport layer (e.g., Ca) and a top electrode (e.g., Al) are thermally evaporated onto the active layer under high vacuum (e.g., < 4 x 10-4 Pa).

Device Characterization:

The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination at 100 mW/cm2 using a solar simulator. The external quantum efficiency (EQE) is measured using a dedicated system to determine the photon-to-electron conversion efficiency at different wavelengths.

Signaling Pathway: Charge Generation and Transfer

The fundamental process of charge generation and transfer in a PBDB-T:ITIC based organic solar cell is depicted in the following diagram. Upon photon absorption, the donor material (PBDB-T) is excited, forming an exciton (B1674681). This exciton diffuses to the donor-acceptor interface where the energy level offset drives the dissociation of the exciton into a free electron and a hole. The electron is then transferred to the acceptor (this compound or ITIC-Th) and transported to the cathode, while the hole is transported through the donor to the anode, generating a photocurrent.

G cluster_device Organic Solar Cell Device cluster_process Charge Generation & Transfer Anode Anode (ITO) HTL Hole Transport Layer (PEDOT:PSS) ActiveLayer Active Layer (PBDB-T:ITIC) ETL Electron Transport Layer (Ca) Cathode Cathode (Al) Photon Photon (Light Absorption) Exciton Exciton Formation (in PBDB-T) Photon->Exciton Exciton_Diffusion Exciton Diffusion Exciton->Exciton_Diffusion Charge_Separation Exciton Dissociation (at D-A Interface) Exciton_Diffusion->Charge_Separation Electron_Transport Electron Transport (in ITIC) Charge_Separation->Electron_Transport Hole_Transport Hole Transport (in PBDB-T) Charge_Separation->Hole_Transport Electron_Collection Electron Collection Electron_Transport->Electron_Collection Hole_Collection Hole Collection Hole_Transport->Hole_Collection

References

Unveiling Molecular Architecture: A Comparative Guide to GIWAXS Analysis of ITIC-M Blend Films

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nanoscale morphology of active layers in organic electronics is paramount for optimizing device performance. This guide provides a comparative analysis of ITIC-M blend films using Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), offering insights into its performance relative to other non-fullerene acceptors (NFAs).

This compound, a derivative of the well-known ITIC acceptor, is a key material in the advancement of high-efficiency organic solar cells. Its molecular structure, featuring methyl groups on the end-capping phenyl rings, enhances solubility and miscibility with polymer donors, which in turn influences the blend film morphology and device efficiency. GIWAXS is an indispensable tool for probing the molecular packing, orientation, and crystallinity of these films, providing a crucial link between material structure and photovoltaic performance.

Comparative Performance and Morphological Analysis

The performance of organic solar cells is intrinsically linked to the morphology of the donor-acceptor blend film. GIWAXS analysis reveals key structural parameters such as π-π stacking distance and crystal coherence length (CCL), which correlate with charge transport efficiency. Below is a comparison of this compound based devices with those using other common non-fullerene acceptors.

AcceptorPolymer DonorPCE (%)Jsc (mA/cm²)Voc (V)FF (%)π-π Stacking Distance (Å)
This compound PBDB-T>11%~17~0.9~70~3.6
ITICPBDB-T~6.8-9.76%~16.06~0.89~67.923.58 - 3.65
ITIC-ThPM6~17.2%---Smaller d-spacing than binary
Y6PM6>17%>25~0.83>75~3.5

Note: The values presented are compiled from various studies and can vary based on specific experimental conditions and device architecture.

This compound based devices, particularly with the polymer donor PBDB-T, have demonstrated power conversion efficiencies (PCEs) exceeding 11%.[1] The methyl substitution in this compound leads to an elevated LUMO level, which can increase the open-circuit voltage (Voc) and improve overall PCE.[1] GIWAXS studies on PBDB-T:this compound films reveal a preferential face-on orientation of the crystallites, which is beneficial for charge transport.[2]

In comparison, the parent molecule, ITIC, when blended with PBDB-T, has shown PCEs in the range of 6.8% to 9.76%.[3][4] The π-π stacking distance for ITIC blends is typically observed to be around 3.58 to 3.65 Å.[4][5] More advanced acceptors like Y6, when paired with the donor polymer PM6, have pushed efficiencies beyond 17%, showcasing the rapid evolution in the field of non-fullerene acceptors.[5] Ternary blend strategies, incorporating a second acceptor like ITIC-Th, have also proven effective in enhancing device performance by optimizing morphology and charge transport, leading to PCEs as high as 17.2%.[5]

Experimental Protocol for GIWAXS Analysis

Grazing-Incidence Wide-Angle X-ray Scattering is a powerful synchrotron-based technique used to characterize the microstructure of thin films.[6][7] The following protocol outlines the typical steps for analyzing this compound blend films.

1. Sample Preparation:

  • Solution Preparation: The donor polymer (e.g., PBDB-T) and the acceptor (this compound) are dissolved in a suitable solvent, such as chloroform (B151607) (CF) or chlorobenzene (B131634) (CB), often with additives like 1,8-diiodooctane (B1585395) (DIO) to control the morphology.[4][8] The concentration and donor:acceptor weight ratio are critical parameters.

  • Thin Film Deposition: The blend solution is deposited onto a substrate (e.g., silicon wafer or PEDOT:PSS-coated ITO glass) typically via spin-coating to form a thin film of controlled thickness.[8]

  • Annealing: The film is often subjected to thermal annealing at a specific temperature and duration to promote molecular ordering and phase separation.

2. GIWAXS Measurement:

  • Synchrotron Source: The experiment is conducted at a synchrotron facility to achieve a high-flux, monochromatic X-ray beam.[6][9]

  • Grazing Incidence: The X-ray beam is directed at the thin film sample at a very small angle of incidence (typically 0.1-0.2 degrees), just above the critical angle for total external reflection of the film.[7] This geometry enhances the scattering signal from the thin film while minimizing the signal from the substrate.

  • Data Acquisition: A 2D detector is used to capture the scattered X-ray pattern.[10] The resulting 2D GIWAXS image provides information about the molecular packing in both the in-plane (IP) and out-of-plane (OOP) directions relative to the substrate.[5]

3. Data Analysis:

  • 2D Pattern Interpretation: The positions and intensities of the diffraction peaks in the 2D pattern reveal the crystal structure, molecular orientation, and degree of crystallinity. For this compound blends, a strong (010) peak in the out-of-plane direction indicates a face-on orientation of the π-conjugated planes, which is favorable for vertical charge transport.[2]

  • Line Cuts: 1D intensity profiles are extracted from the 2D pattern by integrating the intensity along the in-plane (qxy) and out-of-plane (qz) directions.[5]

  • Parameter Extraction: From these line cuts, key parameters are determined:

    • π-π stacking distance: Calculated from the position of the (010) peak.

    • Crystal Coherence Length (CCL): Determined from the full width at half maximum (FWHM) of the diffraction peaks using the Scherrer equation, providing an estimate of the crystalline domain size.[11]

Visualizing the GIWAXS Workflow

The following diagram illustrates the key steps in a typical GIWAXS experiment for analyzing organic photovoltaic blend films.

Caption: Experimental workflow for GIWAXS analysis of thin films.

This comprehensive approach, from sample preparation to detailed data analysis, allows researchers to gain a deep understanding of the morphological characteristics of this compound blend films and their impact on device performance, thereby guiding the rational design of next-generation organic electronic materials.

References

Unveiling the Nanoscale Landscape: An AFM Morphology Study of ITIC-M:Polymer Blends for High-Performance Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and developers on the morphological characteristics and photovoltaic performance of ITIC-M blended with common polymer donors, PBDB-T and PTB7-Th.

The rise of non-fullerene acceptors (NFAs) has marked a significant turning point in the development of organic solar cells (OSCs), with this compound emerging as a prominent candidate due to its excellent light absorption and electronic properties. The performance of OSCs is intrinsically linked to the morphology of the bulk heterojunction (BHJ) active layer, a complex nanoscale interpenetrating network of donor and acceptor materials. Atomic Force Microscopy (AFM) is an indispensable tool for visualizing and quantifying this nanoscale landscape, providing crucial insights into parameters like surface roughness, domain size, and phase separation, which directly impact device efficiency, charge generation, and transport.

This guide provides a comparative analysis of the AFM morphology and corresponding photovoltaic performance of this compound when blended with two widely used polymer donors: PBDB-T and PTB7-Th. By presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in the design and optimization of this compound based OSCs.

Performance and Morphology at a Glance: this compound with PBDB-T vs. PTB7-Th

The choice of polymer donor profoundly influences the resulting BHJ morphology and, consequently, the device performance. The following table summarizes key morphological and photovoltaic parameters for this compound blended with PBDB-T and PTB7-Th, including the effect of the common processing additive 1,8-diiodooctane (B1585395) (DIO).

Polymer DonorAdditiveRMS Roughness (Rq) (nm)Domain Size (nm)PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PBDB-T None~1.5 - 2.55 - 67~9.00~0.92~14.76~65
PBDB-T 5% DIO~2.0 - 3.014 - 6710.20 0.91616.88 65.33
PTB7-Th None3.722N/A7.270.8015.3260.08
PTB7-Th 2% AAIncreasedIncreased8.20~0.81~16.5~61

Note: Data for PTB7-Th is based on studies using the closely related acceptor INTIC, and is expected to be representative for this compound. "AA" refers to the additive p-anisaldehyde. Data for PBDB-T without additive is for the related ITIC acceptor. Performance metrics can vary based on specific device architecture and processing conditions.

Experimental Roadmap: From Solution to Surface Analysis

The following diagram illustrates a typical experimental workflow for conducting an AFM morphology study of this compound:polymer blend films.

G dissolve Dissolve this compound and Polymer Donor in Solvent additive Add Processing Additive (e.g., DIO) dissolve->additive stir Stir Solution (e.g., overnight at 40-60°C) additive->stir filter Filter Solution stir->filter spincoat Spin-coat onto Substrate (e.g., ITO/PEDOT:PSS) filter->spincoat anneal Thermal Annealing (e.g., 100°C for 10 min) spincoat->anneal afm AFM Analysis (Tapping Mode) anneal->afm pv Photovoltaic Performance Measurement afm->pv

Caption: Experimental workflow for AFM morphology study of this compound:polymer blends.

In-Depth Experimental Protocols

Reproducible and reliable results hinge on meticulous experimental procedures. The following sections provide detailed protocols for thin film preparation and AFM characterization.

Thin Film Preparation for AFM Analysis
  • Solution Preparation:

    • Prepare a host solvent, typically chloroform (B151607) or chlorobenzene.

    • Dissolve the polymer donor (e.g., PBDB-T or PTB7-Th) and this compound in the solvent at a specific weight ratio (e.g., 1:1 or 1:1.2). The total concentration is typically around 10-20 mg/mL.[1]

    • If using a processing additive like 1,8-diiodooctane (DIO), add it to the solution at a specified volume percentage (e.g., 0.5-5 vol%).[1]

    • Stir the solution overnight in a nitrogen-filled glovebox at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.

  • Substrate Preparation:

    • Use pre-patterned indium tin oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15-20 minutes to enhance their wettability.

    • Spin-coat a hole transport layer (HTL), such as PEDOT:PSS, onto the cleaned ITO substrates and anneal according to the manufacturer's recommendations (e.g., 150 °C for 15 minutes in air).

  • Active Layer Deposition:

    • Transfer the prepared substrates into a nitrogen-filled glovebox.

    • Filter the active layer solution through a 0.45 µm PTFE syringe filter.

    • Spin-coat the filtered solution onto the PEDOT:PSS layer. A typical spin-coating program is a two-step process, for example, 500 rpm for 5 seconds followed by 3000 rpm for 30 seconds. The spin-coating speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

    • Thermally anneal the active layer films on a hotplate inside the glovebox at a specific temperature and for a set duration (e.g., 100 °C for 10 minutes) to optimize the morphology.[1]

Atomic Force Microscopy (AFM) Characterization
  • Instrumentation and Setup:

    • Use an Atomic Force Microscope capable of operating in tapping mode (also known as intermittent-contact mode). This mode is preferred for soft polymer samples to minimize surface damage.

    • Select appropriate AFM probes with a resonant frequency in the range of 200-400 kHz and a spring constant of 10-130 N/m. Silicon probes are commonly used.

  • Imaging Parameters:

    • Mount the prepared thin film sample onto the AFM stage.

    • Engage the AFM tip onto the sample surface in tapping mode.

    • Optimize the imaging parameters, including the setpoint amplitude, drive frequency, scan size, and scan rate. The setpoint is typically set to 50-90% of the free-air amplitude to ensure gentle tapping. The scan rate is usually set between 0.5 and 1.5 Hz.

    • Acquire both height and phase images simultaneously. The height image provides topographical information (e.g., surface roughness), while the phase image is sensitive to variations in material properties (e.g., stiffness, adhesion) and can be used to distinguish between the donor and acceptor domains.

  • Data Analysis:

    • Use the AFM software to perform data analysis on the acquired images.

    • Calculate the root-mean-square (RMS) roughness (Rq) from the height images to quantify the surface roughness.

    • Analyze the phase images to estimate the domain sizes. This can be done using techniques such as line profiling, power spectral density analysis, or image segmentation algorithms. It is important to note that AFM phase images provide a qualitative indication of domain structure, and quantitative analysis can be complex.

By following these detailed protocols, researchers can obtain high-quality and reproducible AFM data to effectively compare the morphology of different this compound:polymer blends and correlate these findings with the photovoltaic performance of the resulting devices. This systematic approach is crucial for advancing the development of efficient and stable organic solar cells.

References

A Comparative Guide to the Photophysics of ITIC-M Blends in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate photophysical processes within organic solar cell (OSC) active layers is paramount for designing more efficient energy-harvesting systems. This guide provides a comparative analysis of the transient absorption spectroscopy (TAS) of ITIC-M, a prominent non-fullerene acceptor (NFA), with other alternative acceptors. By examining key performance metrics and providing detailed experimental protocols, this document aims to facilitate informed decisions in the selection and optimization of materials for next-generation organic photovoltaics.

This compound, a derivative of the groundbreaking ITIC molecule, has garnered significant attention for its role in pushing the power conversion efficiencies (PCEs) of organic solar cells to new heights[1]. Its favorable electronic properties and broad absorption spectrum make it a compelling candidate for use in bulk heterojunction (BHJ) solar cells. However, a thorough understanding of its charge carrier dynamics in comparison to other NFAs is crucial for continued advancement in the field. Transient absorption spectroscopy is a powerful technique to unravel these ultrafast photophysical events, from exciton (B1674681) generation and dissociation to charge transport and recombination.

Comparative Performance of this compound and Alternative Acceptors

To provide a clear comparison, the following table summarizes key photophysical parameters for blends of the donor polymer PBDB-T with this compound and other common non-fullerene and fullerene acceptors. It is important to note that these values are compiled from various studies and experimental conditions may differ.

AcceptorDonorExciton Lifetime (ps)Charge Transfer Time (fs)Charge Carrier Lifetime (ns)Reference
This compound PBDB-T~350<100several ns[2]
Y6 PM6~800<100>10[3]
ITIC PBDB-T~524~90several ns[4]
PC71BM P3HT-~45>1000[5]

Key Observations:

  • Exciton Lifetime: Y6 exhibits a significantly longer exciton lifetime compared to ITIC and its derivatives. A longer exciton lifetime can allow for more efficient diffusion to the donor-acceptor interface, potentially leading to higher charge generation efficiency.

  • Charge Transfer: The charge transfer process in all the non-fullerene acceptor blends is extremely fast, occurring on the sub-picosecond timescale. This ultrafast charge transfer is a key factor in the high efficiency of NFA-based solar cells.

  • Charge Carrier Lifetime: Fullerene-based acceptors like PC71BM have historically shown very long charge carrier lifetimes. While NFAs generally have shorter lifetimes, optimization of the blend morphology and the use of additives can significantly prolong them, leading to improved device performance[3].

Experimental Protocols

A detailed understanding of the experimental methodology is critical for reproducing and building upon existing research. Below is a comprehensive protocol for conducting transient absorption spectroscopy on organic solar cell blend films.

Thin Film Preparation
  • Substrate Cleaning: Start with indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Solution Preparation: Prepare a solution of the donor polymer (e.g., PBDB-T) and the acceptor (e.g., this compound) in a suitable solvent like chloroform (B151607) or chlorobenzene (B131634) at a specific weight ratio (e.g., 1:1). The total concentration is typically around 10-20 mg/mL. Additives, such as 1,8-diiodooctane (B1585395) (DIO), can be included at a small volume percentage (e.g., 0.5%) to optimize the film morphology. Stir the solution overnight at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

  • Active Layer Deposition: Spin-coat the active layer solution onto the HTL-coated substrates inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

  • Thermal Annealing: Anneal the active layer films at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 10 minutes) to promote optimal morphology and crystallinity.

  • Encapsulation: For measurements outside of a glovebox, encapsulate the films with a glass coverslip and UV-curable epoxy to prevent degradation from oxygen and moisture.

Femtosecond Transient Absorption Spectroscopy (fs-TAS) Measurement
  • Laser Source: Utilize a femtosecond laser system, typically a Ti:sapphire amplifier, that generates pulses with a duration of <100 fs and a repetition rate in the kHz range.

  • Pump-Probe Setup:

    • Pump Beam: Generate the pump beam using an optical parametric amplifier (OPA) to tune the excitation wavelength to selectively excite either the donor or the acceptor component of the blend. Modulate the pump beam at half the laser repetition rate using a mechanical chopper.

    • Probe Beam: Generate a broadband probe pulse (white light continuum) by focusing a small fraction of the fundamental laser output onto a nonlinear crystal (e.g., sapphire or CaF2).

    • Delay Stage: Use a motorized delay stage to control the time delay between the arrival of the pump and probe pulses at the sample.

  • Data Acquisition:

    • Focus the pump and probe beams onto the same spot on the sample film. The pump beam diameter should be larger than the probe beam diameter to ensure uniform excitation of the probed area.

    • Collect the transmitted probe light using a spectrometer equipped with a CCD or photodiode array detector.

    • Record the change in optical density (ΔOD) as a function of wavelength and pump-probe delay. The ΔOD is calculated as -log(I_pump_on / I_pump_off), where I_pump_on and I_pump_off are the intensities of the transmitted probe light with and without the pump pulse, respectively.

  • Data Analysis:

    • Construct 2D contour plots of ΔOD versus wavelength and time delay to visualize the spectral evolution of the transient species.

    • Extract kinetic traces at specific wavelengths corresponding to the ground-state bleach (GSB) and photoinduced absorption (PIA) of different species (excitons, polarons, etc.).

    • Fit the kinetic traces with exponential decay functions to determine the lifetimes of the various photophysical processes (e.g., exciton decay, charge transfer, charge recombination). Global analysis of the entire dataset can provide more robust fitting results.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, depict the experimental workflow of a transient absorption spectroscopy experiment and the key photophysical processes occurring in an organic solar cell blend.

TAS_Workflow cluster_preparation Sample Preparation cluster_measurement TAS Measurement sub_clean Substrate Cleaning htl_dep HTL Deposition sub_clean->htl_dep active_dep Active Layer Spin-Coating htl_dep->active_dep active_sol Active Layer Solution active_sol->active_dep anneal Thermal Annealing active_dep->anneal encap Encapsulation anneal->encap sample Sample encap->sample laser Femtosecond Laser opa OPA (Pump Generation) laser->opa wlg White Light (Probe) laser->wlg delay Delay Stage laser->delay pump Pump Beam opa->pump probe Probe Beam wlg->probe pump->sample probe->sample spectrometer Spectrometer sample->spectrometer delay->pump data Data Acquisition spectrometer->data

Caption: Experimental workflow for transient absorption spectroscopy.

Photophysics cluster_donor Donor cluster_acceptor Acceptor (this compound) cluster_interface Interface D_S0 S0 D_S1 S1 (Exciton) D_S0->D_S1 Photon Absorption D_S1->D_S0 Decay CT Charge Transfer State (D+A-) D_S1->CT Electron Transfer A_S0 S0 A_S1 S1 (Exciton) A_S0->A_S1 Photon Absorption CS Charge Separated State (D+...A-) A_S1->A_S0 Decay A_S1->CT Hole Transfer CT->CS Charge Separation CS->D_S0 Recombination

Caption: Key photophysical processes in a donor-acceptor blend.

Conclusion

This guide provides a comparative overview of the photophysics of this compound blends and their alternatives, supported by a summary of quantitative data and a detailed experimental protocol for transient absorption spectroscopy. The presented information highlights the importance of understanding charge carrier dynamics for the rational design of high-performance organic solar cells. While this compound remains a highly effective non-fullerene acceptor, the continued exploration of novel materials like Y6, with potentially superior photophysical properties, is essential for pushing the boundaries of organic photovoltaic technology. The provided experimental framework serves as a valuable resource for researchers aiming to contribute to this exciting and rapidly evolving field.

References

Measuring Electron Mobility in ITIC-M Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of organic electronics and drug development, understanding the charge transport properties of novel materials is paramount. ITIC-M, a high-performance non-fullerene acceptor, has garnered significant attention for its role in boosting the efficiency of organic solar cells. A critical parameter governing device performance is electron mobility (μe), which dictates how efficiently electrons move through the material. This guide provides a comparative overview of the common experimental techniques used to measure electron mobility in this compound and other relevant acceptor materials, supported by experimental data and detailed protocols.

Performance Comparison of Acceptor Materials

The electron mobility of this compound is often benchmarked against other non-fullerene acceptors, such as IT-4F and Y6, as well as the more traditional fullerene acceptor, PC71BM. The choice of acceptor material significantly impacts the overall performance of organic photovoltaic devices.

Acceptor MaterialElectron Mobility (μe) (cm²/Vs)Measurement TechniqueDonor MaterialReference
This compound ~1.04 x 10⁻³SCLCPBDB-T[1]
IT-4F ~2.9 x 10⁻⁴SCLC-[2]
Y6 10⁻³ - 3Not Specified-[3]
PC71BM Varies with processingSCLCP3HT[4]

Note: Electron mobility values can vary depending on the specific device architecture, processing conditions, and the donor material used in the blend. The data presented here is for comparative purposes, and readers are encouraged to consult the cited literature for detailed experimental conditions.

Experimental Methodologies for Electron Mobility Measurement

Several well-established techniques are employed to determine the electron mobility in organic semiconductor thin films. Each method has its own advantages and is suited for different device structures and experimental conditions.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a widely used steady-state technique to determine the charge carrier mobility in single-carrier devices.[1] By fabricating an "electron-only" device, the current-voltage (J-V) characteristics in the dark are measured. At a sufficiently high voltage, the injected charge carriers form a space charge, and the current becomes limited by the mobility of the charge carriers through the material.

  • Device Fabrication:

    • Substrate: Indium Tin Oxide (ITO) coated glass is cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Electron Transport Layer (ETL): A layer of ZnO or a similar material is deposited on the ITO substrate to facilitate electron injection and block holes.

    • Active Layer: The this compound or other acceptor material (neat or blended with a donor polymer) is dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) and spin-coated onto the ETL. The film is then typically annealed to optimize morphology.

    • Cathode: A low work function metal, such as Aluminum (Al) or Calcium/Aluminum (Ca/Al), is thermally evaporated on top of the active layer to complete the electron-only device structure (e.g., ITO/ZnO/ITIC-M/Al).[1][5]

  • Measurement:

    • The J-V characteristics of the device are measured in the dark using a source meter.

    • The current density (J) is plotted against the square of the effective voltage (V_eff²), where V_eff = V_applied - V_bi, and V_bi is the built-in voltage.

  • Data Analysis:

    • In the SCLC regime, the relationship between current density and voltage is described by the Mott-Gurney law.[1]

    • The electron mobility (μe) can be extracted from the slope of the linear region of the J vs. V² plot using the following equation: J = (9/8) * ε₀ * εᵣ * μe * (V²/d³) where:

      • J is the current density

      • ε₀ is the permittivity of free space

      • εᵣ is the relative permittivity of the material

      • μe is the electron mobility

      • V is the applied voltage

      • d is the thickness of the active layer

Time-of-Flight (TOF) Method

The Time-of-Flight (TOF) method is a transient technique that directly measures the time it takes for a sheet of photogenerated charge carriers to drift across a thick film of the material under an applied electric field.[6]

  • Device Fabrication:

    • A thick film (typically several micrometers) of the organic semiconductor is sandwiched between two electrodes, one of which is semi-transparent.

    • The device structure is often a simple sandwich structure, for example, ITO/ITIC-M/Al.

  • Measurement:

    • A short laser pulse is used to generate a sheet of charge carriers near the semi-transparent electrode.

    • An applied bias voltage drives the electrons across the film to the collecting electrode.

    • The resulting transient photocurrent is measured as a function of time using an oscilloscope.

  • Data Analysis:

    • The transit time (tᵣ) is determined from the kink in the transient photocurrent plot.

    • The electron mobility (μe) is calculated using the equation: μe = d² / (tᵣ * V) where:

      • d is the film thickness

      • tᵣ is the transit time

      • V is the applied voltage

Field-Effect Transistor (FET) Method

The Field-Effect Transistor (FET) method measures the lateral charge transport in a thin film of the semiconductor. An organic field-effect transistor (OFET) is fabricated, and the electron mobility is extracted from its transfer and output characteristics.

  • Device Fabrication:

    • Substrate and Gate Electrode: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and bottom gate electrode.

    • Source and Drain Electrodes: Source and drain electrodes (e.g., Gold) are patterned on the SiO₂ surface using photolithography or shadow masking.

    • Semiconductor Layer: The this compound or other acceptor material is deposited onto the substrate, covering the source, drain, and channel region.

  • Measurement:

    • The drain current (I_D) is measured as a function of the gate voltage (V_G) at a constant source-drain voltage (V_D) (transfer curve).

    • The drain current (I_D) is also measured as a function of the source-drain voltage (V_D) at different gate voltages (V_G) (output curve).

  • Data Analysis:

    • The electron mobility can be calculated from both the linear and saturation regimes of the OFET operation.

    • Saturation Regime: I_D = (W / 2L) * C_i * μe * (V_G - V_th)²

    • Linear Regime: I_D = (W / L) * C_i * μe * (V_G - V_th) * V_D where:

      • W is the channel width

      • L is the channel length

      • C_i is the capacitance per unit area of the gate dielectric

      • V_th is the threshold voltage

Charge Extraction by Linearly Increasing Voltage (CELIV) Method

CELIV is a transient technique used to determine the charge carrier mobility and concentration in solar cell devices. In the photo-CELIV variant, charge carriers are generated by a light pulse, and then a reverse voltage ramp is applied to extract them.[7]

  • Device Fabrication:

    • A complete solar cell device is fabricated, for example, ITO/PEDOT:PSS/Donor:this compound/ETL/Al.

  • Measurement:

    • The device is held at open-circuit conditions under illumination to build up a photogenerated charge carrier population.

    • A linearly increasing reverse voltage pulse is applied to the device in the dark.

    • The resulting transient extraction current is measured.

  • Data Analysis:

    • The mobility of the faster charge carriers (in this case, electrons) can be calculated from the time at which the extraction current reaches its maximum (t_max).

    • The mobility (μ) is given by: μ = (2 * d²) / (3 * A * t_max²) where:

      • d is the active layer thickness

      • A is the voltage ramp rate (dV/dt)

      • t_max is the time to reach the peak extraction current

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for measuring electron mobility using the SCLC method.

G cluster_prep Device Preparation cluster_meas Measurement cluster_analysis Data Analysis sub_clean Substrate Cleaning (ITO Glass) etl_dep ETL Deposition (e.g., ZnO) sub_clean->etl_dep active_dep Active Layer Spin-Coating (this compound) etl_dep->active_dep anneal Thermal Annealing active_dep->anneal cathode_dep Cathode Deposition (e.g., Al) anneal->cathode_dep jv_meas J-V Measurement (in Dark) cathode_dep->jv_meas Completed Device plot_data Plot J vs. V² jv_meas->plot_data fit_data Fit to Mott-Gurney Law plot_data->fit_data extract_mu Extract Electron Mobility (μe) fit_data->extract_mu

Caption: Workflow for SCLC electron mobility measurement.

References

A Comparative Guide to the Quantum Efficiency of ITIC-M Solar Cells for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the performance of ITIC-M, a prominent non-fullerene acceptor, in organic solar cells, with a direct comparison to key alternatives supported by experimental data. This guide is intended for researchers, scientists, and professionals in the field of organic photovoltaics.

The advent of non-fullerene acceptors (NFAs) has marked a significant turning point in the development of organic solar cells (OSCs), pushing power conversion efficiencies to unprecedented levels. Among the plethora of NFA molecules, this compound has emerged as a noteworthy candidate, demonstrating high performance and stability. This guide provides a detailed characterization of the quantum efficiency of this compound-based solar cells, benchmarked against other leading NFAs to offer a clear perspective on its standing in the current research landscape.

Performance Benchmarking: this compound vs. Alternative Non-Fullerene Acceptors

To provide a clear and objective comparison, the following tables summarize the key performance parameters of organic solar cells fabricated with this compound and other prominent non-fullerene acceptors, such as Y6 and IT-4F. The data is compiled from studies where the same donor polymer, typically a high-performance polymer like PBDB-T or PM6, and device architecture were used to ensure a fair comparison.

Table 1: Photovoltaic Performance Parameters

AcceptorDonor PolymerVoc (V)Jsc (mA/cm2)FF (%)PCE (%)
This compound PBDB-T0.90 - 0.9416.5 - 18.070 - 7511.0 - 12.5
Y6 PM60.83 - 0.8625.0 - 27.575 - 8015.5 - 18.0+
IT-4F PBDB-T-2F0.88 - 0.9218.0 - 20.072 - 7613.0 - 14.0
PC71BM PBDB-T0.75 - 0.8014.0 - 15.565 - 70~8.0

Note: The values presented are ranges compiled from various literature sources and are intended for comparative purposes. Actual performance can vary based on specific fabrication conditions.

Table 2: External Quantum Efficiency (EQE) Characteristics

AcceptorDonor PolymerPeak EQE (%)Wavelength at Peak EQE (nm)Integrated Jsc from EQE (mA/cm2)
This compound PBDB-T65 - 75~680 - 72016.0 - 17.5
Y6 PM680 - 90+~830 - 86024.5 - 27.0
IT-4F PBDB-T-2F70 - 80~700 - 74017.5 - 19.5
PC71BM PBDB-T55 - 65~450 - 55013.5 - 15.0

From the data, it is evident that while this compound demonstrates respectable performance with high open-circuit voltage (Voc) and fill factor (FF), a key alternative like Y6 exhibits significantly higher short-circuit current density (Jsc) and overall power conversion efficiency (PCE).[1] This is largely attributed to the broader and higher external quantum efficiency (EQE) of Y6-based devices in the near-infrared region. The fluorinated derivative, IT-4F, also shows enhanced performance compared to this compound, highlighting the impact of molecular engineering on the optoelectronic properties of these acceptors.

Experimental Protocols

A standardized approach is crucial for the accurate characterization and comparison of solar cell performance. Below is a detailed methodology for the key experiments cited in this guide.

External Quantum Efficiency (EQE) Measurement

The EQE, also known as Incident Photon-to-Collected-Electron (IPCE) efficiency, is a critical parameter that measures the ratio of charge carriers collected by the solar cell to the number of incident photons of a given energy.

Experimental Setup:

A typical EQE measurement system consists of the following components:

  • Light Source: A broadband light source, such as a Xenon or Tungsten-Halogen lamp.

  • Monochromator: To select and scan through specific wavelengths of light.

  • Chopper: To modulate the light beam at a specific frequency, enabling lock-in detection to improve the signal-to-noise ratio.

  • Reference Photodiode: A calibrated photodiode (e.g., silicon or germanium) with a known spectral response to measure the incident photon flux at each wavelength.

  • Device Holder and Probes: To securely hold the solar cell under test and make electrical contact.

  • Lock-in Amplifier: To measure the photocurrent generated by the solar cell at the chopper frequency, effectively filtering out noise.

  • Controlling Computer: To automate the wavelength scanning, data acquisition, and calculation of the EQE.

Methodology:

  • System Calibration: The spectral response of the reference photodiode is used to calibrate the incident photon flux (photons/s/cm2) at each wavelength. This is done by measuring the current from the reference diode and using its known responsivity.

  • Device Measurement: The solar cell to be tested is placed in the light path, and the short-circuit current (Isc) is measured at each wavelength using the lock-in amplifier.

  • EQE Calculation: The EQE at each wavelength (λ) is calculated using the following formula:

    EQE(λ) = (Isc(λ) / q) / Φ(λ)

    where:

    • Isc(λ) is the measured short-circuit current at wavelength λ.

    • q is the elementary charge.

    • Φ(λ) is the incident photon flux at wavelength λ.

  • Jsc Integration: The short-circuit current density (Jsc) under standard AM1.5G solar spectrum is calculated by integrating the EQE spectrum with the AM1.5G photon flux spectrum.

Visualizing Key Processes

To better understand the underlying mechanisms of solar cell operation, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow for EQE characterization and the fundamental charge generation pathway in an organic solar cell.

experimental_workflow cluster_light_path Light Path cluster_measurement Measurement Light_Source Broadband Light Source Monochromator Monochromator Light_Source->Monochromator Chopper Optical Chopper Monochromator->Chopper Reference_Diode Calibrated Reference Diode Chopper->Reference_Diode Calibrate Photon Flux Test_Device Solar Cell Under Test Chopper->Test_Device Measure Photocurrent Lock_in_Amplifier Lock-in Amplifier Reference_Diode->Lock_in_Amplifier Test_Device->Lock_in_Amplifier Computer Controlling Computer & Data Acquisition Lock_in_Amplifier->Computer EQE_Spectrum EQE Spectrum Calculation Computer->EQE_Spectrum

Caption: Experimental workflow for External Quantum Efficiency (EQE) measurement.

charge_generation_pathway cluster_process Charge Generation Process Photon_Absorption 1. Photon Absorption (Donor or Acceptor) Exciton_Formation 2. Exciton Formation (Bound Electron-Hole Pair) Photon_Absorption->Exciton_Formation Exciton_Diffusion 3. Exciton Diffusion to D-A Interface Exciton_Formation->Exciton_Diffusion Charge_Separation 4. Charge Separation (Exciton Dissociation) Exciton_Diffusion->Charge_Separation Charge_Transport 5. Charge Transport to Electrodes Charge_Separation->Charge_Transport Recombination Recombination (Loss Mechanism) Charge_Separation->Recombination Charge_Collection 6. Charge Collection Charge_Transport->Charge_Collection Charge_Transport->Recombination

Caption: Simplified pathway of charge generation in an organic solar cell.

Conclusion

The characterization of quantum efficiency is paramount in evaluating the performance of novel materials for organic solar cells. This compound stands as a significant contributor to the advancement of non-fullerene acceptors, offering high efficiency and stability. However, the landscape of organic photovoltaics is rapidly evolving, with newer materials like Y6 demonstrating superior performance, particularly in terms of light harvesting and charge generation, as evidenced by their higher external quantum efficiencies over a broader spectral range. For researchers and professionals in the field, a thorough understanding of the quantum efficiency characteristics of different materials, obtained through standardized experimental protocols, is essential for driving future innovations and pushing the boundaries of organic solar cell technology.

References

Stability Under Scrutiny: A Comparative Analysis of ITIC-M and Other Leading Non-Fullerene Acceptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic electronics and drug development, the long-term stability of materials is a critical determinant of their practical application. In the realm of organic solar cells (OSCs), non-fullerene acceptors (NFAs) have revolutionized device performance. Among these, ITIC-M has emerged as a significant contender. This guide provides a detailed comparison of the stability of this compound against other prominent NFAs, including its parent molecule ITIC, the fluorinated derivative IT-4F, and the high-performance acceptor Y6. The information is supported by experimental data and established testing protocols to offer a clear perspective on their relative durability.

The transition from fullerene-based acceptors to NFAs in organic photovoltaics has been driven by the latter's tunable electronic properties and broader absorption spectra. ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) and its derivatives have been at the forefront of this revolution. This compound, a methylated derivative of ITIC, was designed to enhance solubility and optimize morphology in the active layer of OSCs. However, achieving high power conversion efficiency (PCE) is only one part of the equation; operational stability under various stressors such as light, heat, and ambient conditions is paramount for real-world viability.

Key Degradation Pathways in Non-Fullerene Acceptors

The operational lifetime of NFA-based solar cells is often limited by a combination of factors. Understanding these degradation mechanisms is crucial for interpreting stability data and designing more robust materials. For the ITIC family of molecules, including this compound, a primary concern is conformational instability . Twisting between the electron-donating core and the electron-accepting end groups can occur under photo-thermal stress, leading to a disruption of the molecular packing, the formation of charge traps, and a subsequent decline in device performance.

Another significant degradation route is through photochemical reactions , particularly at the interface with metal oxide electron transport layers like zinc oxide (ZnO). Under illumination, especially with UV light, these layers can become photocatalytically active, leading to the decomposition of the NFA molecules in direct contact with them. For the Y6 acceptor, which has a different molecular architecture (A-DA'D-A type), a key degradation mechanism has been identified as the oxidation of its vinyl groups .

Comparative Stability Analysis

To provide a clear comparison, the stability of this compound is benchmarked against ITIC, IT-4F, and Y6. The data is presented in the context of standardized testing protocols, primarily those established by the International Summit on Organic Photovoltaic Stability (ISOS).

Photostability

Photostability, typically evaluated under continuous illumination (e.g., ISOS-L protocols), is a critical metric for solar cell materials.

dot

cluster_0 Photostability Testing Workflow start Initial Device Characterization (PCE, Jsc, Voc, FF) stress Light Soaking (ISOS-L-2: 1 sun, 65°C, ambient) start->stress Expose to stressors periodic Periodic I-V Measurements stress->periodic During exposure periodic->stress Continue stress end Determine T80 Lifetime (Time to 80% of initial PCE) periodic->end PCE < 80% of initial

Photostability testing workflow based on ISOS-L protocols.

Studies have shown that fluorination can enhance the photostability of ITIC-based molecules. ITIC-4F, for instance, exhibits greater resistance to photo-oxidation compared to its non-fluorinated counterpart, ITIC. This is attributed to the electron-withdrawing nature of fluorine atoms, which can lower the molecule's HOMO level and increase its resistance to oxidation.

While direct side-by-side comparisons including this compound are limited, some studies suggest that derivatives with certain end-group modifications, like ITIC-Th, demonstrate superior photostability with extrapolated T80 lifetimes (the time it takes for the PCE to drop to 80% of its initial value) of up to 10 years. In contrast, this compound and ITIC-DM have been reported to have lower stability due to a higher density of energetic traps that form under illumination.

Y6-based devices, in conjunction with the donor polymer PM6, have demonstrated excellent photostability, with reported T80 lifetimes exceeding 4000 hours under continuous illumination. This superior stability is partly attributed to its unique molecular packing and electronic structure, which differs significantly from the ITIC family.

AcceptorDonor PolymerInitial PCE (%)Test ConditionsPCE after StressT80 Lifetime (h)Reference
This compound PDBD-T~11(Not specified)Lower stability than ITIC-Th< 9500[1]
ITIC PTB7-Th~7-81 sun, 5h57% of initial-[2]
ITIC-4F PBDB-T-SF~12-13(Not specified)Higher stability than ITIC~9500[1][3]
Y6 PM6~15.71 sun->4000[4]
ITIC PBDB-T~8.11 sun, 2h78% of initial-[5]

Note: The data presented is a synthesis from multiple sources and may not represent directly comparable experimental conditions.

Thermal Stability

Thermal stability is another crucial factor, especially considering that solar cells can operate at elevated temperatures. This is often assessed by storing devices in the dark at elevated temperatures (e.g., ISOS-D protocols).

dot

cluster_1 Thermal Stability Testing Workflow start_thermal Initial Device Characterization thermal_stress Dark Storage at Elevated Temperature (ISOS-D-2: 85°C, inert atm.) start_thermal->thermal_stress Place in chamber periodic_thermal Periodic I-V Measurements thermal_stress->periodic_thermal During storage periodic_thermal->thermal_stress Continue storage end_thermal Assess PCE Degradation periodic_thermal->end_thermal After set duration

Thermal stability testing workflow based on ISOS-D protocols.

The morphology of the active layer blend is highly susceptible to heat-induced changes. Phase separation and crystallization of the NFA molecules can occur, leading to a decrease in device performance. Generally, NFAs with higher glass transition temperatures (Tg) and more stable morphologies exhibit better thermal stability.

In a comparative study, PTB7-Th:ITIC devices retained 63% of their initial PCE after 5 hours of thermal stress, which was lower than the 71% retention for the fullerene-based equivalent.[2] The molecular structure of Y6 is designed to have strong intermolecular interactions, which can lead to a more stable film morphology at elevated temperatures.

AcceptorDonor PolymerInitial PCE (%)Test ConditionsPCE after StressReference
ITIC PTB7-Th~7-885°C, 5h63% of initial[2]
m-F-ITIC (Not specified)(Not specified)(Not specified)92% retention (higher than ITIC)[1]

Note: Direct comparative thermal stability data for this compound is limited in the reviewed literature.

Experimental Protocols

The stability of organic solar cells is highly dependent on the testing conditions. The ISOS protocols provide a framework for standardized testing to allow for more meaningful comparisons between different studies.

ISOS-L-2 (Photostability - Intermediate):

  • Light Source: Solar simulator with a spectrum matching AM1.5G.

  • Irradiance: 100 mW/cm² (1 sun).

  • Temperature: Controlled at a constant elevated temperature, typically 65°C or 85°C.

  • Atmosphere: Ambient air (unless otherwise specified).

  • Electrical Bias: Devices are held at their maximum power point (MPP) or at open-circuit voltage (Voc) during illumination.

  • Characterization: Periodic current-voltage (I-V) measurements are taken to track the degradation of photovoltaic parameters.

ISOS-D-2 (Thermal Stability - Intermediate):

  • Light: Devices are kept in the dark.

  • Temperature: Stored at a constant elevated temperature, typically 65°C or 85°C.

  • Atmosphere: Inert atmosphere (e.g., nitrogen-filled glovebox) to isolate thermal effects from atmospheric degradation.

  • Characterization: I-V measurements are performed periodically at room temperature to assess the impact of thermal stress.

Conclusion

The stability of non-fullerene acceptors is a complex issue influenced by molecular design, device architecture, and environmental stressors. While this compound offers advantages in processability and can achieve high initial efficiencies, its stability, particularly photostability, appears to be surpassed by some of its fluorinated counterparts like IT-4F and other structurally distinct NFAs like Y6. The available data suggests that this compound may be prone to degradation mechanisms common to the ITIC family, such as conformational instabilities and susceptibility to photochemical reactions.

For researchers and developers, the choice of an NFA will depend on a balance between initial performance, cost, and the required operational lifetime for the target application. The continued development of new NFAs with enhanced intrinsic stability, coupled with device engineering strategies to mitigate extrinsic degradation, will be crucial for the future commercialization of organic solar cell technology. It is also imperative that future studies provide direct, side-by-side stability comparisons under standardized ISOS protocols to facilitate clearer and more objective assessments.

References

Safety Operating Guide

Navigating the Disposal of Itic-M: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Itic-M Disposal

This compound, with the chemical formula C96H86N4O2S4, should be handled as a standard laboratory chemical.[1] The Safety Data Sheet for the related compound ITIC indicates that it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008.[2] However, in the absence of specific data for this compound, a cautious approach is warranted.

The primary recommendation for the disposal of ITIC, which can be extrapolated to this compound, is to adhere to local, state, and national regulations.[2] The standard procedure involves incineration by an accredited disposal contractor.[2] Alternatively, the material can be sent to a licensed recycler or reclaimer.[2]

Step-by-Step Disposal Procedure

To ensure the safe and compliant disposal of this compound waste, the following procedural steps should be followed:

  • Waste Identification and Segregation:

    • Properly label all containers holding this compound waste with the full chemical name: 3,9-bis(2-methylene-((3-(1,1-dicyanomethylene)-6/7-methyl)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene.[1]

    • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.

  • Personal Protective Equipment (PPE):

    • Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Container Management:

    • Use chemically compatible and properly sealed containers for storing this compound waste.

    • Ensure containers are in good condition and clearly marked as "Hazardous Waste" or as required by your institution's specific guidelines.

  • Engage a Licensed Waste Contractor:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of this compound waste.

    • Provide the waste contractor with all available information on the chemical, including its name and any known properties.

  • Documentation:

    • Maintain accurate records of the amount of this compound waste generated and its disposal date.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

IticM_Disposal_Workflow A Identify & Label This compound Waste B Segregate from Other Waste A->B C Select Appropriate Waste Container B->C D Wear Appropriate PPE E Store in Designated Hazardous Waste Area D->E F Contact EHS for Waste Pickup H Transfer to Licensed Waste Contractor G Waste Manifesting & Record Keeping F->G G->H I Incineration or Recycling/Reclamation H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling Itic-M

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized materials is paramount for both personal safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Itic-M, a non-fullerene acceptor prominent in organic electronics research. Adherence to these guidelines will support a safe and effective laboratory environment.

Immediate Safety and Handling Protocol

This compound, a dark blue crystalline solid, is a member of the ITIC family of organic semiconductors. While the Safety Data Sheet (SDS) for the parent compound, ITIC, indicates it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, prudent laboratory practice dictates treating all new or specialized chemical compounds with a high degree of caution.[1] The following procedures are recommended for the safe handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid this compound (weighing, transfer) Safety glasses with side shieldsNitrile or latex gloves (double-gloving recommended)Laboratory coatRecommended to handle in a fume hood or ventilated enclosure to avoid inhalation of fine particulates.
Preparing and Handling this compound Solutions (e.g., in chloroform (B151607), dichlorobenzene) Chemical splash gogglesNitrile gloves rated for the specific solvent. See solvent compatibility chart below.Chemical-resistant laboratory coatAll operations involving solvents should be conducted in a certified chemical fume hood.

Solvent Compatibility for Gloves:

Since this compound is commonly dissolved in chlorinated solvents, selecting the appropriate gloves is critical. Standard nitrile gloves offer limited protection against solvents like chloroform and dichlorobenzene.

Solvent Nitrile Glove Rating Recommended Glove Type for Prolonged Contact
Chloroform Poor to FairViton® or Silver Shield®
Dichlorobenzene FairViton® or Silver Shield®
Engineering Controls
  • Fume Hood: All procedures involving the handling of this compound, both in solid and solution form, should be performed inside a certified chemical fume hood to minimize inhalation exposure.

  • Glove Box: For experiments requiring an inert atmosphere, a glove box is recommended. This also provides an additional layer of containment.

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of this compound in the laboratory will enhance safety and efficiency.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store this compound in its original, tightly sealed container in a cool, dry, and dark place. It may be sensitive to light and air.[1]

  • Segregate from strong oxidizing agents.

Solution Preparation

A common application of this compound is in the fabrication of organic solar cells, often in combination with a donor polymer like PBDB-T.

Example Solution Preparation (PBDB-T:this compound in Chlorobenzene):

  • In a certified chemical fume hood, weigh the desired amounts of PBDB-T and this compound in separate vials.

  • Dissolve each component in the appropriate volume of chlorobenzene (B131634) to achieve the target concentration (e.g., 10 mg/mL).[2]

  • The donor and acceptor solutions can then be blended at the desired ratio (e.g., 1:1 by weight).[2]

  • Stir the solution on a hot plate at a slightly elevated temperature (e.g., 40-60 °C) for a designated time to ensure complete dissolution.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Solid this compound Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Solvent Waste: Collect all solvent waste containing this compound in a labeled, sealed, and appropriate hazardous waste container. Chlorinated and non-chlorinated solvent waste streams should be segregated according to your institution's waste management guidelines.

  • Contaminated Materials: Dispose of gloves, wipes, and other contaminated disposable materials in a designated solid hazardous waste container.

  • Disposal Method: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Incineration by an accredited disposal contractor is a common method for organic materials.[1]

Detailed Experimental Protocol: Fabrication of an Organic Solar Cell with this compound

This section provides a detailed methodology for a common application of this compound.

Substrate Cleaning

Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is critical for device performance.

  • Load the ITO substrates into a substrate holder.

  • Sequentially sonicate the substrates in a bath of laboratory-grade detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol, typically for 15-30 minutes per step.[3][4]

  • After the final sonication in isopropanol, thoroughly rinse the substrates with deionized water.

  • Dry the substrates using a stream of filtered nitrogen gas.

  • Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface.[3]

Deposition of the Hole Transport Layer (HTL)

A common HTL is PEDOT:PSS.

  • In a clean environment (e.g., a nitrogen-filled glovebox), deposit a layer of PEDOT:PSS onto the cleaned ITO substrates.

  • Spin-coat the PEDOT:PSS solution at a specified speed (e.g., 2000 rpm) for a set duration (e.g., 45 seconds).[2]

  • Anneal the substrates on a hotplate at a specific temperature (e.g., 150 °C) for a designated time (e.g., 10 minutes) to remove residual solvent.[2]

Deposition of the Active Layer (PBDB-T:this compound)
  • Transfer the substrates with the dried HTL into a nitrogen-filled glovebox.

  • Deposit the pre-prepared PBDB-T:this compound solution onto the center of the substrate.

  • Spin-coat the solution at a specific speed (e.g., 1900 rpm) for a defined time (e.g., 60 seconds) to create a thin film.[2]

  • Anneal the substrates on a hotplate at a designated temperature (e.g., 100 °C) for a specified time (e.g., 10 minutes).[2]

Deposition of the Cathode
  • Transfer the substrates into a thermal evaporator.

  • Under high vacuum (e.g., < 5 x 10⁻⁵ Pa), deposit the cathode layers, which may consist of a thin layer of a low work function metal (e.g., Calcium) followed by a thicker layer of a more stable metal (e.g., Aluminum).[2]

This compound Handling and Disposal Workflow

IticM_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase receive Receive & Inspect this compound store Store in Cool, Dry, Dark Place receive->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid this compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment (e.g., Spin Coating) dissolve->experiment solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste contaminated_waste Collect Contaminated PPE experiment->contaminated_waste dispose Dispose via EHS solid_waste->dispose liquid_waste->dispose contaminated_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。